DL-Cysteine
Descripción
A thiol-containing non-essential amino acid that is oxidized to form cystine.
L-Cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cysteine is a natural product found in Indigofera hirsuta, Punica granatum, and other organisms with data available.
Cysteine is a non-essential sulfur-containing amino acid in humans, related to cystine, Cysteine is important for protein synthesis, detoxification, and diverse metabolic functions. Found in beta-keratin, the main protein in nails, skin, and hair, Cysteine is important in collagen production, as well as skin elasticity and texture. Also required in the manufacture of amino acid taurine, Cysteine is a component of the antioxidant glutathione, and plays a role in the metabolism of essential biochemicals such as coenzyme A, heparin, and biotin. (NCI04)
Cysteine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Cysteine is a naturally occurring, sulfur-containing amino acid that is found in most proteins, although only in small quantities. Cysteine is unique amongst the twenty natural amino acids as it contains a thiol group. Thiol groups can undergo oxidation/reduction (redox) reactions; when cysteine is oxidized it can form cystine, which is two cysteine residues joined by a disulfide bond. This reaction is reversible: as reduction of this disulphide bond regenerates two cysteine molecules. The disulphide bonds of cystine are crucial to defining the structures of many proteins. Cysteine is often involved in electron-transfer reactions, and help the enzyme catalyze its reaction. Cysteine is also part of the antioxidant glutathione. N-acetyl-L-cysteine (NAC) is a form of cysteine where an acetyl group is attached to cysteine's nitrogen atom and is sold as a dietary supplement. Cysteine is named after cystine, which comes from the Greek word kustis meaning bladder - cystine was first isolated from kidney stones. As cysteine contains a sulphydryl group, it can undergo redox reactions. Oxidation of cysteine can produce a disulfide bond with another thiol, or further oxidation can produce sulphfinic or sulfonic acids. The cysteine thiol group is also a nucleophile and can undergo addition and substitution reactions. Thiol groups become much more reactive when they are ionized, and cysteine residues in proteins have pKa values close to neutrality, so are often in their reactive thiolate form in the cell. The thiol group also has a high affinity for heavy metals and proteins containing cysteine will bind metals such as mercury, lead and cadmium tightly. Due to this ability to undergo redox reactions, cysteine has antioxidant properties. Cysteine is an important source of sulfur in human metabolism, and although it is classified as a non-essential amino acid, cysteine may be essential for infants, the elderly, and individuals with certain metabolic disease or who suffer from malabsorption syndromes. Cysteine may at some point be recognized as an essential or conditionally essential amino acid. Cysteine is important in energy metabolism. As cystine, it is a structural component of many tissues and hormones. Cysteine has clinical uses ranging from baldness to psoriasis to preventing smoker's hack. In some cases, oral cysteine therapy has proved excellent for treatment of asthmatics, enabling them to stop theophylline and other medications. Cysteine also enhances the effect of topically applied silver, tin and zinc salts in preventing dental cavities. In the future, cysteine may play a role in the treatment of cobalt toxicity, diabetes, psychosis, cancer and seizures.
A thiol-containing non-essential amino acid that is oxidized to form CYSTINE.
See also: Cysteine Hydrochloride (has salt form) ... View More ...
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Record name | cysteine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cysteine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62488-11-3, 7048-04-6 (Hydrochloride) | |
| Record name | Poly-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8022876 | |
| Record name | L-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma | |
| Record name | Cysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Cysteine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol) | |
| Record name | Cysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Cysteine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000207 [mmHg] | |
| Record name | Cysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless crystals, White crystals | |
CAS No. |
52-90-4 | |
| Record name | L-(+)-Cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Cysteine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K848JZ4886 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 °C decomposes, 220 °C | |
| Record name | Cysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
DL-Cysteine: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Cysteine, a racemic mixture of the sulfur-containing amino acid cysteine, is a pivotal molecule in various scientific disciplines. Its unique chemical reactivity, stemming from the thiol group, underpins its crucial roles in protein structure, enzyme catalysis, and cellular redox homeostasis. This technical guide provides an in-depth exploration of the chemical and physical properties of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The information herein is presented to facilitate a comprehensive understanding of this multifaceted amino acid, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its involvement in key biological pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for its key properties.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇NO₂S | [1][2] |
| Molecular Weight | 121.16 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 225 °C (decomposes) | [2][5] |
| Density | 1.334 g/cm³ (estimate) | [4] |
| pKa₁ (α-carboxyl) | ~1.92 | [6] |
| pKa₂ (α-ammonium) | ~8.37 | [6] |
| pKa₃ (thiol) | ~10.46 | [6] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Partly soluble | [2][5] |
| 1 N HCl | 25 mg/mL | [2][5] |
| Ethanol | Soluble | [2] |
| Acetic Acid | Soluble | [2] |
| Acetone | Insoluble | [2] |
| DMSO | Soluble | [4] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.
Materials:
-
This compound powder
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the ground powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For this compound, decomposition is observed at the melting point.
Solubility Determination (Gravimetric Method)
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Evaporating dish
Procedure:
-
Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated in a thermostatic shaker or water bath at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Filtration: A known volume of the saturated solution is carefully withdrawn and filtered to remove any undissolved solid.
-
Weighing: The filtered solution is transferred to a pre-weighed evaporating dish, and the total weight is recorded.
-
Evaporation: The solvent is evaporated from the dish using a gentle heat source (e.g., oven at a temperature below the decomposition point of cysteine).
-
Final Weighing: The evaporating dish containing the dried solute is weighed again.
-
Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the solvent used.
Spectroscopic Analysis
Objective: To identify the functional groups present in this compound based on their characteristic infrared absorption frequencies.
Materials:
-
This compound powder
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet): A small amount of this compound (1-2 mg) is mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is ground to a fine, homogenous powder.
-
Pellet Formation: The powder mixture is placed into a pellet die and pressed under high pressure to form a thin, transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the functional groups of this compound, such as O-H, N-H, C=O, and S-H stretches.
Objective: To elucidate the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of this compound.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
Solvent (e.g., methanol/water mixture)
-
Mass spectrometer (e.g., with electrospray ionization - ESI)
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent.
-
Infusion: The solution is introduced into the mass spectrometer's ion source via direct infusion.
-
Ionization: The this compound molecules are ionized, typically using a soft ionization technique like ESI to minimize fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight of this compound.
Signaling Pathways
Cysteine plays a critical role in several fundamental signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways.
Cysteine Biosynthesis Pathway
Caption: Overview of the transsulfuration pathway for cysteine biosynthesis.
Glutathione Synthesis Pathway
Caption: The two-step enzymatic synthesis of glutathione from its constituent amino acids.
Cysteine in Redox Signaling (Keap1-Nrf2 Pathway)
Caption: Cysteine residues in Keap1 act as sensors for oxidative stress, regulating Nrf2 activity.
Conclusion
This technical guide has provided a detailed overview of the core chemical and physical properties of this compound. The tabulated data offers a quick and accessible reference, while the experimental protocols provide a foundation for laboratory investigation. The inclusion of signaling pathway diagrams highlights the central role of cysteine in fundamental biological processes. It is anticipated that this comprehensive resource will be of significant value to researchers, scientists, and drug development professionals working with this important amino acid. Further research into the nuanced roles of D- and L-cysteine individually will continue to expand our understanding of this molecule's significance in biology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Interplay between Hydrogen Sulfide and Phytohormone Signaling Pathways under Challenging Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Biosynthesis of DL-Cysteine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the core chemical and biological pathways for the synthesis of DL-Cysteine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed methodologies, quantitative data, and visual representations of the key processes.
Chemical Synthesis of this compound
The industrial production of this compound, a racemic mixture of D- and L-cysteine, has traditionally relied on several chemical synthesis routes. While the extraction of L-Cysteine from natural sources like animal hair and feathers through hydrolysis has been a common practice, it is associated with environmental concerns and impurities.[1][2] As a result, various chemical synthesis methods have been developed to produce this compound, which can then be used as a racemic mixture or be subjected to resolution to isolate the desired stereoisomer.
One prominent industrial method involves the reaction of α-chloroacrylic acid or its esters (e.g., methyl α-chloroacrylate) with thiourea . This reaction is followed by hydrolysis to yield this compound.
Another established route starts from chloroacetic acid , which is reacted with a sulfur source like sodium hydrosulfide to introduce the thiol group. Subsequent steps involving amination lead to the formation of this compound.
A versatile laboratory and potential industrial synthesis involves the use of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (ATC) as a starting material. While ATC is often used in enzymatic conversions to L-cysteine, it can also be chemically hydrolyzed to produce this compound.[1][2][3][4][5]
The electrochemical reduction of cystine to cysteine represents a cleaner alternative to traditional chemical reduction methods that use metals like zinc or tin.[6] This method avoids the production of metallic salt waste.
Quantitative Data for Chemical and Enzymatic Synthesis
The following table summarizes key quantitative data for various synthesis methods of cysteine, providing a comparative overview of their efficiency.
| Synthesis Method | Starting Material(s) | Product | Yield | Key Conditions | Reference(s) |
| Enzymatic Conversion | DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) | L-Cysteine | Up to 100% (molar) | Intact cells of Pseudomonas sp. AJ 3854, 10 mg/mL DL-ATC·3H₂O. | [1] |
| Enzymatic Conversion with in situ Product Removal | DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) | L-Cysteine | 90.4% | 200 mmol L⁻¹ DL-ATC, in situ addition of 60 g L⁻¹ anion-exchange resin 201 × 7 to reduce product inhibition. | [7] |
| Enzymatic Synthesis | O-acetyl-L-serine, Sodium Hydrosulfide | L-Cysteine | 94% (molar) | Crude extract of Salmonella typhimurium LT2, pH 7.0, 25°C, stirred-tank bioreactor with continuous substrate feed. Titer of 83 g/L. | [8] |
| Electrochemical Reduction | L-Cystine | L-Cysteine | 97% (chemical yield) | Catholyte: L-cystine in 1.25 M HCl. Anolyte: 1.25 M HCl. Current density: 2000 A/m². Current efficiency: 73%. |
Experimental Protocols
This protocol is based on the principles of electrochemical reduction of the disulfide bond in cystine.
Materials:
-
L-Cystine
-
Hydrochloric acid (HCl)
-
Electrochemical cell with an anode and a cathode separated by a cation-selective membrane
-
Power supply (rectifier)
-
Pumps for electrolyte circulation
-
Rotary evaporator
Procedure:
-
Prepare the Electrolytes:
-
Catholyte: Dissolve L-cystine in 1.25 M HCl to the desired concentration.
-
Anolyte: Prepare a 1.25 M HCl solution.
-
-
Set up the Electrochemical Cell:
-
Charge the catholyte and anolyte tanks with their respective solutions.
-
Circulate the electrolytes through the cell using pumps.
-
-
Electrolysis:
-
Apply a constant current density (e.g., 2000 A/m²) to the cell.
-
Monitor the concentration of L-cystine in the catholyte throughout the process.
-
Continue the electrolysis until the L-cystine concentration drops below a target level (e.g., 5 g/L).
-
-
Product Isolation:
-
Stop the electrolysis and transfer the catholyte to a rotary evaporator.
-
Evaporate the solvent to obtain crystalline L-cysteine hydrochloride.
-
Workflow Diagram:
References
- 1. Microbial conversion of DL-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine and L-cystine: screening of microorganisms and identification of products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Role of DL-Cysteine in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Cysteine is a racemic mixture of the enantiomers L-Cysteine and D-Cysteine. While chemically similar, their biological roles and metabolic fates within cellular systems are profoundly different. L-Cysteine is a semi-essential proteinogenic amino acid central to numerous anabolic and catabolic pathways, including protein synthesis, glutathione (GSH) production, and the generation of essential biomolecules like taurine, coenzyme A, and hydrogen sulfide (H₂S). In contrast, D-Cysteine is a non-proteinogenic amino acid whose metabolism is primarily restricted to specific tissues, where it serves as a potent substrate for a unique H₂S-producing pathway. This technical guide provides an in-depth exploration of the distinct metabolic pathways of both enantiomers, presents quantitative data on their kinetics and toxicity, details key experimental protocols for their study, and visualizes the core metabolic and experimental workflows.
The Biological Role of L-Cysteine
L-Cysteine is the biologically canonical form of the amino acid, incorporated into proteins and serving as a critical hub in cellular metabolism. Its thiol (-SH) group is highly reactive, making it a key participant in redox reactions and enzymatic processes. Extracellularly, cysteine is often found in its oxidized dimer form, L-cystine, which is transported into the cell and subsequently reduced to two molecules of L-cysteine by the action of thioredoxin and reduced glutathione (GSH).[1][2][3][4]
Protein Synthesis and Structure
As one of the 22 proteinogenic amino acids, L-cysteine is a fundamental building block for countless proteins.[5] Its most significant contribution to protein structure is the formation of disulfide bonds.[5] The oxidation of the thiol groups of two cysteine residues forms a cystine bridge, a covalent link that is crucial for stabilizing the tertiary and quaternary structures of many extracellular and secreted proteins.[5]
Glutathione (GSH) Biosynthesis
L-Cysteine is the rate-limiting precursor for the synthesis of glutathione (γ-L-glutamyl-L-cysteinyl-glycine), the most abundant intracellular antioxidant.[5][6][7] The synthesis is a two-step, ATP-dependent process occurring in the cytosol:[7][8]
-
Formation of γ-glutamylcysteine: Catalyzed by Glutamate-Cysteine Ligase (GCL), this is the rate-limiting step.[4][8]
-
Addition of Glycine: Catalyzed by Glutathione Synthetase (GS), glycine is added to the C-terminus of γ-glutamylcysteine to form GSH.[8]
The availability of cysteine is a primary determinant of the rate of GSH synthesis.[6]
Hydrogen Sulfide (H₂S) Production
L-Cysteine is a primary substrate for the endogenous production of hydrogen sulfide (H₂S), a critical gasotransmitter. Two key cytosolic, pyridoxal 5'-phosphate (PLP)-dependent enzymes are responsible for this process:[9][10]
-
Cystathionine β-synthase (CBS): Catalyzes the condensation of L-cysteine with homocysteine to form cystathionine and H₂S, or can directly produce H₂S from L-cysteine.[11]
-
Cystathionine γ-lyase (CSE): Primarily known for its role in the transsulfuration pathway, CSE also directly catabolizes L-cysteine to produce H₂S, ammonia, and pyruvate.[9][10]
Iron-Sulfur (Fe-S) Cluster Biosynthesis
L-Cysteine provides the sulfur atom required for the assembly of iron-sulfur (Fe-S) clusters, essential prosthetic groups in numerous proteins involved in electron transfer, redox sensing, and catalysis.[12][13][14] The process is initiated by L-cysteine desulfurase enzymes (e.g., NifS, IscS), which are PLP-dependent and catalyze the removal of sulfur from L-cysteine, converting it to L-alanine.[15][16] The sulfur is transferred as a persulfide on a conserved cysteine residue of the desulfurase, which then serves as the sulfur donor for Fe-S cluster assembly on scaffold proteins.[16][17]
The Transsulfuration Pathway
In humans, L-cysteine is considered semi-essential because it can be synthesized from the essential amino acid methionine via the transsulfuration pathway.[5] This pathway converts homocysteine (a demethylation product of methionine) into cysteine. The two key enzymes are the same ones involved in H₂S production:[18]
-
Cystathionine β-synthase (CBS): Condenses homocysteine and serine to form cystathionine.
-
Cystathionine γ-lyase (CSE): Cleaves cystathionine to yield L-cysteine, α-ketobutyrate, and ammonia.
The Biological Role of D-Cysteine
D-Cysteine is not incorporated into proteins and does not serve as a substrate for the major L-Cysteine-dependent pathways like GSH synthesis.[19] Its metabolism is largely confined to a specific H₂S production pathway that is highly active in certain tissues, notably the cerebellum and the kidney.[20][21]
The D-Amino Acid Oxidase (DAO) Pathway for H₂S Production
D-Cysteine is a substrate for a distinct, two-step enzymatic pathway that generates H₂S:[19][22]
-
D-amino acid oxidase (DAO): This peroxisomal flavoenzyme catalyzes the oxidative deamination of D-cysteine to produce 3-mercaptopyruvate (3MP), ammonia, and hydrogen peroxide.[7][16][21]
-
3-mercaptopyruvate sulfurtransferase (3MST): This enzyme, found in both the mitochondria and cytoplasm, then transfers the sulfur atom from 3MP to a thiol acceptor, releasing pyruvate and H₂S.[3][6][22]
This pathway is remarkably efficient in the kidney and cerebellum, with H₂S-producing activity from D-cysteine being up to 80-fold greater than from L-cysteine in the kidney.[21]
Comparative Physiology and Therapeutic Potential
The distinct D-cysteine pathway has significant physiological implications. Administration of D-cysteine has been shown to be more effective than L-cysteine at protecting cerebellar neurons from oxidative stress and attenuating ischemia-reperfusion injury in the kidney.[20][22] This enhanced cytoprotective effect is attributed to the highly efficient and targeted production of H₂S in these specific tissues, bypassing the broader metabolic network and potential toxicities associated with high doses of L-cysteine.[19]
Quantitative Metabolic Data
Quantitative data provides crucial context for understanding the metabolic flux and potential toxicological thresholds of cysteine enantiomers.
Table 1: Comparative Toxicity of L- and D-Cysteine in a 4-Week Rat Study
| Parameter | L-Cysteine | D-Cysteine |
| Primary Toxicological Effects | Renal injuries (basophilic tubules), stomach erosion, increased reticulocytes. | Renal injuries, anemia, stomach erosion, sperm granuloma in epididymis. |
| No-Observed-Adverse-Effect Level (NOAEL) | < 500 mg/kg/day | 500 mg/kg/day |
| Data sourced from repeated-dose oral gavage studies in rats.[23][24][25] |
Table 2: Kinetic Parameters of Key Metabolic Enzymes
| Enzyme | Substrate | Species/Enzyme Source | Kₘ / Kᵢ | kcat / Rate | Notes |
| Glutamate-Cysteine Ligase (GCL) | L-Cysteine | A. thaliana | 2.7 mM (Kₘ) | - | Catalyzes the first step of GSH synthesis.[24] |
| Cystathionine β-Synthase (CBS) | L-Cysteine | Yeast | - | 1.6-2.8 mM⁻¹s⁻¹ | Bimolecular rate constant for aminoacrylate formation.[8] |
| Cystathionine γ-Lyase (CSE/CGL) | L-Cysteine | - | ~0.5 mM (Kᵢ) | - | Acts as a non-competitive inhibitor.[23][26] |
| Cystathionine γ-Lyase (CSE/CGL) | L-Cystine | - | - | - | Preferred substrate over L-cysteine for β-elimination.[23][26] |
| D-Amino Acid Oxidase (DAO) | D-Amino Acids | General | Varies | Varies | Highly specific for D-isomers; assays often use substrate at 10x Kₘ.[7][14] |
| Note: Kinetic parameters are highly dependent on experimental conditions (pH, temperature, co-substrates) and enzyme source. |
Table 3: Reported Biological Concentrations of Cysteine Enantiomers
| Enantiomer | Tissue / Fluid | Species | Reported Concentration | Reference(s) |
| L-Cysteine | Yeast (S. cerevisiae) | Yeast | 0.1 - 0.4 µM (basal) | [25] |
| L-Cysteine | Yeast (overexpressing transporter) | Yeast | 60 - 240 µM | [25] |
| D-Cysteine | Adult Brain | Mouse | ~50 µM | [27] |
| D-Cysteine | Cerebrospinal Fluid | Human | ~79 µM | [27] |
| Note: Intracellular concentrations are dynamic and vary significantly between cell types, metabolic states, and organisms. |
Experimental Protocols
Accurate quantification of cysteine and its key metabolic products is essential for research in this field.
Quantification of Cysteine in Biological Samples by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for amino acid analysis. Due to cysteine's lack of a strong chromophore, analysis typically requires either derivatization or direct UV detection at a low wavelength.
Principle: Samples are deproteinized, and the amino acids are separated by reverse-phase or mixed-mode HPLC. For fluorescent detection, a pre-column derivatization step is performed using an agent like o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with primary amines to form highly fluorescent isoindole derivatives. Alternatively, direct UV detection at ~200-210 nm can be used, though it may be less specific.[20][21][28]
Detailed Methodology:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer on ice.
-
Deproteinize the sample by adding an equal volume of cold 10% perchloric acid (PCA) or trichloroacetic acid (TCA).
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant. The pH may be adjusted if necessary.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Automated Pre-column Derivatization (OPA/MPA Method):
-
Configure the autosampler to mix the sample with derivatization reagents prior to injection.
-
Reagent 1 (OPA/MPA): Dissolve 10 mg of o-phthalaldehyde (OPA) in 0.2 mL methanol. Add 1.8 mL of 200 mM potassium tetraborate buffer (pH 9.5) and 10 µL of 3-mercaptopropionic acid (MPA).[29]
-
The autosampler injects a defined volume of sample, followed by the OPA/MPA reagent, into a mixing loop for a short reaction time (e.g., 1-2 minutes) before injecting the mixture onto the column.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[20]
-
Mobile Phase A: 20 mM Sodium Acetate, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from ~5% B to 100% B over 30-40 minutes.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).[28]
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of L-cysteine and D-cysteine standards, subjected to the same derivatization and analysis protocol.
-
Integrate the peak area corresponding to the cysteine derivative and calculate the concentration in the unknown samples by interpolating from the standard curve.
-
Quantification of Total Glutathione (Enzymatic Recycling Assay)
This is a robust and sensitive colorimetric method for measuring total glutathione (GSH + GSSG).
Principle: The assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the thiol group of GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm. The oxidized glutathione (GSSG) produced in this reaction is continuously recycled back to GSH by the enzyme Glutathione Reductase (GR) using NADPH as a cofactor. The rate of TNB formation is directly proportional to the total glutathione concentration in the sample.[30]
Detailed Methodology:
-
Sample Preparation:
-
Prepare deproteinized sample supernatants as described in section 4.1. A 5% 5-sulfosalicylic acid (SSA) solution is often preferred for deproteinization in this assay.
-
Dilute the supernatant in assay buffer as needed. Recommended dilutions for liver are 1:200 and for kidney 1:100.
-
-
Assay Procedure (96-well plate format):
-
Standard Curve: Prepare a series of GSH or GSSG standards in the assay buffer (e.g., 0 to 200 pmol/well).
-
Reaction Mixture: Prepare a fresh reaction mixture containing:
-
Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).
-
DTNB (final concentration ~0.6 mM).
-
NADPH (final concentration ~0.2 mM).
-
Glutathione Reductase (final concentration ~1-2 units/mL).
-
-
Add an appropriate volume of standard or sample to each well (e.g., 20 µL).
-
Initiate the reaction by adding the reaction mixture to all wells (e.g., 180 µL).
-
Immediately place the plate in a microplate reader.
-
-
Measurement and Quantification:
-
Measure the rate of change in absorbance at 412 nm (ΔA/min) over 5-10 minutes.
-
Plot the ΔA/min for the standards against their concentration to generate a standard curve.
-
Calculate the total glutathione concentration in the samples by comparing their reaction rates to the standard curve.
-
L-Cysteine Desulfurase Activity Assay
This assay measures the activity of enzymes like IscS by quantifying one of the reaction products, either sulfide or alanine.
Principle (Sulfide Detection Method): The enzyme is incubated with excess L-cysteine under reducing conditions. The enzyme catalyzes the conversion of L-cysteine to L-alanine and a persulfide intermediate, which, in the presence of a reducing agent like dithiothreitol (DTT), releases hydrogen sulfide (H₂S). The produced sulfide is then quantified colorimetrically by its reaction with N,N-dimethyl-p-phenylenediamine to form methylene blue, which has a strong absorbance at 669 nm.[5][31]
Detailed Methodology:
-
Enzyme Source: Purified recombinant cysteine desulfurase or a mitochondrial/cell lysate.
-
Reaction:
-
In a sealed microfuge tube, prepare a reaction mixture containing:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Pyridoxal 5'-phosphate (PLP) (final concentration ~0.2 mM).
-
Dithiothreitol (DTT) (final concentration ~5 mM).
-
Enzyme solution (e.g., 5-20 µg of purified protein).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding L-cysteine (final concentration ~2-5 mM).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Sulfide Detection (Methylene Blue Formation):
-
Stop the reaction by adding 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.
-
Add 30 mM FeCl₃ in 1.2 M HCl.
-
Vortex and incubate in the dark at room temperature for 20 minutes to allow for color development.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a cuvette or 96-well plate.
-
-
Measurement and Quantification:
-
Measure the absorbance at 669 nm.
-
Create a standard curve using known concentrations of a sulfide standard (e.g., Na₂S) treated with the same colorimetric reagents.
-
Calculate the amount of sulfide produced and express the enzyme activity in units such as nmol sulfide/min/mg protein.
-
References
- 1. Liver intracellular L-cysteine concentration is maintained after inhibition of the trans-sulfuration pathway by propargylglycine in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 4. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 17. Glutamate-cysteine ligase catalytic subunit as a therapeutic target in acute myeloid leukemia and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glutamate-cysteine ligase activity | SGD [yeastgenome.org]
- 19. Methods to Investigate the Kinetic Profile of Cysteine Desulfurases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 21. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 22. Crystallographic and mutational analyses of cystathionine β‐synthase in the H2S‐synthetic gene cluster in Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cystine rather than cysteine is the preferred substrate for β-elimination by cystathionine γ-lyase: implications for dietary methionine restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Liver intracellular L-cysteine concentration is maintained after inhibition of the trans-sulfuration pathway by propargylglycine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Intracellular concentration of cysteine in Escherichia coli and its relation to repression of the sulphate-activating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. nwlifescience.com [nwlifescience.com]
- 31. Frontiers | Roles of conserved active site residues in the IscS cysteine desulfurase reaction [frontiersin.org]
An In-depth Technical Guide to DL-Cysteine for Researchers and Drug Development Professionals
Introduction
DL-Cysteine is a sulfur-containing, non-essential amino acid that plays a pivotal role in numerous biological and industrial processes. As a racemic mixture of its D- and L-enantiomers, this compound serves as a versatile building block in the synthesis of pharmaceuticals, a functional ingredient in the food and cosmetic industries, and a crucial component in cell culture media.[1] This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, synthesis, analytical methodologies, and its significant roles in metabolic and cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this multifaceted molecule.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of this compound is essential for its application in research and development. The following table summarizes its key quantitative data.
| Property | Value | Citation(s) |
| CAS Number | 3374-22-9 | [1][2][3] |
| Molecular Formula | C₃H₇NO₂S | [2][3][4] |
| Molecular Weight | 121.16 g/mol | [2][3][4] |
| Appearance | White to pale yellow powder | [1][] |
| Purity | ≥ 97-98% | [1][2][] |
| Melting Point | >197 °C (decomposes) | [] |
| Boiling Point | 293.9 °C at 760 mmHg | [] |
| Solubility | Soluble in water and DMSO | [] |
| IUPAC Name | 2-amino-3-sulfanylpropanoic acid | [3] |
| Synonyms | (±)-2-Amino-3-mercaptopropionic acid, DL-2-Amino-3-mercaptopropionic acid | [1][2] |
Synthesis and Production
The industrial production of cysteine has evolved from traditional extraction methods to more sustainable and controlled biotechnological processes.
-
Traditional Method: Historically, L-Cysteine was primarily obtained through the acid hydrolysis of keratin-rich materials such as animal hair and feathers. This method, however, is associated with low yields and significant environmental concerns due to the use of strong acids and the generation of waste.[6][7]
-
Enzymatic Biotransformation: A more refined approach involves the enzymatic conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-Cysteine. This process utilizes enzymes from microorganisms like Pseudomonas species and involves three key enzymes: ATC racemase, L-ATC hydrolase, and S-carbamoyl-L-cysteine hydrolase.[3][6]
-
Fermentation: Direct fermentation from a simple carbon source like glucose is a promising and sustainable method for L-Cysteine production. Metabolic engineering strategies are employed in microorganisms such as Escherichia coli and Corynebacterium glutamicum to enhance the biosynthetic pathways, reduce degradation, and improve export of L-Cysteine.[3][6]
Analytical Methodologies
Accurate quantification of this compound is crucial for quality control and research purposes. Various analytical techniques are employed, each with its advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the analysis of cysteine. A common approach involves reversed-phase HPLC with UV detection.[8][9]
Experimental Protocol: HPLC Analysis of L-Cysteine
-
Chromatographic Column: Normal-phase silica gel bonded diol column.[8]
-
Mobile Phase: A mixture of acetonitrile and an aqueous solution of ammonium dihydrogen phosphate (e.g., 80:20 v/v). The pH of the aqueous phase is adjusted to 2.0 with phosphoric acid.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: 200 nm.[8]
-
Flow Rate: 1.0 ml/min.[8]
-
Injection Volume: 20 µl.[8]
-
Sample Preparation: A reference standard of L-Cysteine (0.01 - 0.50 mg/ml) is prepared in a pH 1.2 buffer solution.[8]
Spectrophotometry
Spectrophotometric methods offer a simpler and often more rapid analysis of cysteine.
Experimental Protocol: Spectrophotometric Determination of Cysteine
This method relies on the specific reaction of cysteine with an acid ninhydrin reagent to produce a colored product.
-
Reagent Preparation: Prepare an acid ninhydrin reagent as described in the relevant literature.[10]
-
Reaction: Mix the sample containing cysteine with the acid ninhydrin reagent.
-
Incubation: Allow the reaction to proceed at room temperature. The resulting pink product is stable for at least 3-4 hours.[10]
-
Measurement: Measure the absorbance of the solution at a wavelength of 560 nm.[10]
-
Quantification: The concentration of cysteine is proportional to the absorbance within a range of 0.05–0.5 µmole.[10]
Sample Preparation for Biological Matrices
For the analysis of cysteine in biological samples like plasma, appropriate sample preparation is critical to remove interfering substances.
Table of Sample Preparation Techniques
| Technique | Protocol Summary | Advantages | Disadvantages | Citation(s) |
| Protein Precipitation (PPT) | Add a precipitating agent (e.g., 3 volumes of acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is collected for analysis. | Simple, fast, and low cost. | May result in significant matrix effects. | [11] |
| Liquid-Liquid Extraction (LLE) | Add an immiscible organic solvent (e.g., ethyl acetate) to the plasma sample, vortex to extract the analyte, and separate the organic layer. The solvent is then evaporated and the residue reconstituted. | Provides cleaner extracts than PPT. | More time-consuming and requires organic solvents. | [11] |
| Solid-Phase Extraction (SPE) | The sample is loaded onto a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. | Provides the cleanest extracts and highest sensitivity. | Higher cost and more complex procedure. | [11] |
Metabolic and Signaling Pathways
Cysteine is a central molecule in several critical metabolic and signaling pathways. Its thiol group is highly reactive and participates in a wide range of cellular processes.
Glutathione Synthesis Pathway
Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][4][12] GSH plays a crucial role in protecting cells from oxidative damage.
Caption: Cysteine is a key precursor in the two-step enzymatic synthesis of glutathione.
Cysteine Catabolism and H₂S Production
The breakdown of cysteine can generate several important metabolites, including pyruvate, which can enter central carbon metabolism, and hydrogen sulfide (H₂S), a gaseous signaling molecule.[13][14]
Caption: Cysteine catabolism generates pyruvate for energy and H₂S for signaling.
Role in Redox Signaling
The thiol group of cysteine residues in proteins is susceptible to reversible oxidation by reactive oxygen species (ROS).[15][16] This post-translational modification acts as a molecular switch, modulating protein function and transducing redox signals within the cell.
Caption: Reversible oxidation of protein cysteine residues is a key mechanism in redox signaling.
Applications in Drug Development and Research
This compound and its derivatives have a broad range of applications in the pharmaceutical industry and biomedical research.
-
Antioxidant and Detoxifying Agent: Cysteine is a precursor to glutathione, and its administration can help replenish GSH levels, thereby protecting against oxidative stress and aiding in detoxification processes.[] For instance, N-acetylcysteine (NAC), a derivative of cysteine, is used as an antidote for acetaminophen overdose.[17]
-
Mucolytic Agent: The ability of the thiol group to break disulfide bonds makes cysteine derivatives like NAC effective mucolytic agents, used in the management of conditions like cystic fibrosis.[]
-
Excipient and Stabilizer: In pharmaceutical formulations, cysteine can act as a stabilizer and antioxidant, protecting active pharmaceutical ingredients from degradation.
-
Cell Culture: Cysteine is an essential component of many cell culture media, promoting cell growth and viability.[1]
-
Drug Delivery: The unique chemistry of the thiol group is being explored for the development of targeted drug delivery systems.
-
Research Tool: Isotopically labeled forms of cysteine, such as this compound-d1, are valuable tools for metabolic flux analysis and tracing the fate of cysteine in biological systems.[4][18]
Conclusion
This compound is a molecule of significant interest to researchers and drug development professionals. Its well-defined physicochemical properties, coupled with its central role in metabolism and cellular signaling, make it a versatile tool and a target for therapeutic intervention. A thorough understanding of its synthesis, analysis, and biological functions, as outlined in this guide, is essential for harnessing its full potential in scientific and industrial applications. As research continues to unravel the complexities of cysteine biology, new opportunities for its use in medicine and biotechnology are likely to emerge.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]
- 3. Metabolic pathways and biotechnological production of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. CN102517352A - Method for preparing L-cysteine through enzymatic conversion - Google Patents [patents.google.com]
- 8. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 10. A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cysteine - Wikipedia [en.wikipedia.org]
- 13. Cysteine as a Carbon Source, a Hot Spot in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effects of the Usage of l-Cysteine (l-Cys) on Human Health [mdpi.com]
- 18. benchchem.com [benchchem.com]
The Solubility of DL-Cysteine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of DL-Cysteine in various solvents. Understanding the solubility of this non-essential amino acid is critical for its application in pharmaceutical formulations, cell culture media development, and various biochemical assays. This document compiles quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for such experiments.
Introduction to this compound and its Solubility
Quantitative Solubility Data
The following tables summarize the mole fraction solubility (x₁) of L-Cysteine in various pure solvents at temperatures ranging from 283.15 K to 323.15 K, as determined by the gravimetric method. This data is derived from the comprehensive study by Han et al. (2020) and is presented here as a strong reference for understanding the solubility behavior of this compound.
Table 1: Solubility of L-Cysteine in Polar Protic Solvents
| Temperature (K) | Water (10²x₁) | Methanol (10⁴x₁) | Ethanol (10⁴x₁) | n-Propanol (10⁵x₁) | Isopropanol (10⁵x₁) | n-Butanol (10⁵x₁) |
| 283.15 | 1.558 | 8.16 | 3.15 | 9.13 | 6.28 | 4.15 |
| 288.15 | 1.735 | 9.21 | 3.58 | 10.29 | 7.11 | 4.73 |
| 293.15 | 1.931 | 10.38 | 4.07 | 11.58 | 8.03 | 5.39 |
| 298.15 | 2.147 | 11.69 | 4.61 | 13.01 | 9.06 | 6.13 |
| 303.15 | 2.386 | 13.15 | 5.21 | 14.59 | 10.21 | 6.96 |
| 308.15 | 2.651 | 14.78 | 5.88 | 16.34 | 11.49 | 7.89 |
| 313.15 | 2.944 | 16.59 | 6.62 | 18.28 | 12.91 | 8.94 |
| 318.15 | 3.269 | 18.61 | 7.44 | 20.42 | 14.49 | 10.11 |
| 323.15 | 3.629 | 20.84 | 8.35 | 22.78 | 16.25 | 11.42 |
Table 2: Solubility of L-Cysteine in Other Organic Solvents
| Temperature (K) | Acetone (10⁴x₁) | Acetonitrile (10⁶x₁) | Ethyl Acetate (10⁵x₁) | 1,4-Dioxane (10⁵x₁) |
| 283.15 | 1.15 | 9.12 | 2.91 | 5.17 |
| 288.15 | 1.33 | 10.33 | 3.32 | 5.85 |
| 293.15 | 1.54 | 11.69 | 3.78 | 6.61 |
| 298.15 | 1.78 | 13.22 | 4.29 | 7.46 |
| 303.15 | 2.05 | 14.94 | 4.87 | 8.41 |
| 308.15 | 2.36 | 16.87 | 5.51 | 9.47 |
| 313.15 | 2.72 | 19.03 | 6.23 | 10.65 |
| 318.15 | 3.13 | 21.45 | 7.03 | 11.96 |
| 323.15 | 3.60 | 24.16 | 7.92 | 13.42 |
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a widely accepted and robust technique for determining the solubility of a solid in a liquid. The following protocol is a standard procedure for determining the solubility of amino acids like this compound.
3.1. Materials and Equipment
-
This compound powder
-
Solvent of interest
-
Analytical balance (readable to 0.1 mg)
-
Isothermal shaker or magnetic stirrer with temperature control
-
Thermostatic bath
-
Centrifuge
-
Drying oven
-
Sintered glass filter (or syringe filters)
-
Volumetric flasks and pipettes
-
Spatula and weighing paper
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a jacketed glass vessel). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in an isothermal shaker or on a magnetic stirrer within a thermostatic bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach solid-liquid equilibrium. This can range from several hours to days, and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.
-
Immediately filter the supernatant using a sintered glass filter or a syringe filter to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish or a similar container.
-
Transfer a precise volume of the clear, saturated filtrate into the pre-weighed container.
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C). A vacuum oven can be used for heat-sensitive compounds or high-boiling point solvents.
-
Dry the sample to a constant weight. This is achieved by repeatedly drying for a set period, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent, molarity, or mole fraction, based on the mass of the solute and the volume of the solvent used.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. While comprehensive quantitative data for the racemic mixture is limited, the provided data for L-Cysteine offers a robust starting point for formulation and experimental design. The detailed gravimetric method and the accompanying workflow diagram provide a clear and actionable protocol for researchers to determine the solubility of this compound in their specific solvent systems of interest. It is recommended that for critical applications, the solubility of this compound be experimentally determined under the specific conditions of use.
DL-Cysteine vs L-Cysteine fundamental differences
An In-depth Technical Guide to the Fundamental Differences Between DL-Cysteine and L-Cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core differences between this compound and L-Cysteine, focusing on their chemical, biological, and metabolic distinctions. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a nuanced understanding of these compounds is critical.
Introduction: Chirality and its Significance
Cysteine is a semi-essential, sulfur-containing amino acid with the chemical formula HO₂CCH(NH₂)CH₂SH. The central alpha-carbon of cysteine is a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: L-Cysteine and D-Cysteine.
-
L-Cysteine: This is the naturally occurring and biologically active form in humans and most other living organisms. It is a fundamental building block of proteins and a precursor to vital biomolecules.
-
D-Cysteine: While less common, D-Cysteine is also found in nature and has distinct biological roles, including acting as a signaling molecule in the nervous system.[1]
-
This compound: This is a racemic mixture, containing equal amounts of L-Cysteine and D-Cysteine.[2]
The stereochemistry of cysteine dictates its biological activity and metabolic fate, making the distinction between these forms crucial in research and pharmaceutical applications.
Physicochemical and Toxicological Properties
The stereoisomers of cysteine exhibit identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light. However, their biological properties and toxicological profiles can differ.
Physicochemical Properties
The following table summarizes the key physicochemical properties of L-Cysteine, D-Cysteine, and this compound.
| Property | L-Cysteine | D-Cysteine | This compound |
| Molecular Formula | C₃H₇NO₂S | C₃H₇NO₂S | C₃H₇NO₂S |
| Molecular Weight | 121.16 g/mol | 121.16 g/mol | 121.16 g/mol |
| Melting Point | 240 °C (decomposes) | ~230 °C (decomposes) | 225 °C (decomposes) |
| Solubility in Water | 280 g/L (25 °C) | Data not readily available, but expected to be similar to L-Cysteine | Partially soluble |
| Optical Rotation [α]D | +8° to +9° (c=5, 1N HCl) | -7.6° ± 1.0° (c=5, 5M HCl) | 0° (racemic mixture) |
Toxicological Data
Toxicological studies provide insights into the safety profiles of L-Cysteine and D-Cysteine.
| Parameter | L-Cysteine | D-Cysteine | This compound |
| Acute Oral LD50 (Rat) | 1890 mg/kg bw[3] | Data not readily available, but a 28-day study suggests a similar toxicological profile to L-cysteine.[4][5] | Data not readily available |
| NOAEL (28-day oral, Rat) | < 500 mg/kg/day[4] | 500 mg/kg/day[4] | Data not readily available |
A comparative 4-week repeated-dose oral toxicity study in rats indicated that the toxicological profiles of L-cysteine and D-cysteine are similar, with slight differences in dose responses.[4][5]
Biological and Metabolic Differences
The primary distinction between L-Cysteine and D-Cysteine lies in their biological roles and metabolic pathways.
L-Cysteine: The Proteogenic Enantiomer
L-Cysteine is integral to human physiology and is involved in numerous metabolic processes:
-
Protein Synthesis: As one of the 20 proteinogenic amino acids, L-Cysteine is incorporated into polypeptide chains, where its thiol group can form disulfide bonds, crucial for protein structure and stability.
-
Glutathione Synthesis: L-Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant.
-
Taurine and Coenzyme A Synthesis: It serves as a precursor for the synthesis of taurine and is a component of coenzyme A.[6]
-
Hydrogen Sulfide (H₂S) Production: L-Cysteine can be a substrate for enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) to produce H₂S.[7][8]
Caption: Major metabolic pathways of L-Cysteine.
D-Cysteine: A Signaling Molecule and H₂S Precursor
D-Cysteine is not incorporated into proteins but has specific metabolic roles:
-
Hydrogen Sulfide (H₂S) Production: D-Cysteine is a substrate for D-amino acid oxidase (DAO), which converts it to 3-mercaptopyruvate. This intermediate is then acted upon by 3-mercaptopyruvate sulfurtransferase (3MST) to produce H₂S.[7][8][9] This pathway is particularly active in the cerebellum and kidneys.[7]
-
Neuromodulation: D-Cysteine and the H₂S it produces are involved in regulating neuronal activity.[9]
Caption: Pathway of H₂S production from D-Cysteine.
Enzyme Kinetics of D-Amino Acid Oxidase
D-Cysteine is a preferred substrate for human D-amino acid oxidase (hDAAO).
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
| D-Cysteine | 0.7 | 1.8 | 2571 | [8][9][10] |
| D-Serine | 1.8 | 0.1 | 56 | [8] |
| D-Alanine | 0.7 | 0.8 | 1143 | [8] |
Experimental Protocols
Differentiating and analyzing L-Cysteine and this compound requires specific analytical techniques.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This protocol describes the separation of cysteine enantiomers using a chiral stationary phase.
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase, leading to different retention times.
Materials:
-
Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm I.D., 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Mobile Phase C: Formic acid
-
L-Cysteine, D-Cysteine, and this compound standards
-
Sample solvent: 50:50 water:methanol
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing water, methanol, and formic acid in a ratio of 40:60:0.02 (A:B:C). Degas the mobile phase before use.
-
Standard and Sample Preparation: Prepare stock solutions of L-Cysteine, D-Cysteine, and this compound standards at a concentration of 200 µg/mL in the sample solvent.
-
HPLC System Setup:
-
Install the Astec® CHIROBIOTIC® T column.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 205 nm.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of each standard and sample.
-
Record the chromatograms and determine the retention times for D-Cysteine and L-Cysteine.
-
-
Analysis: Identify and quantify the enantiomers in the this compound sample based on the retention times and peak areas of the individual standards.
Differentiation by Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This protocol provides a general method for differentiating chiral amino acids.
Principle: The vibrational modes of chiral molecules can differ in the solid state, leading to distinct infrared spectra for the pure enantiomers and the racemic mixture.
Materials:
-
FTIR spectrometer with an ATR accessory
-
L-Cysteine, D-Cysteine, and this compound in solid (powder) form
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis:
-
Place a small amount of the L-Cysteine powder onto the ATR crystal, ensuring good contact.
-
Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly.
-
Repeat the measurement for D-Cysteine and this compound.
-
-
Data Analysis:
-
Compare the spectra of the three samples, paying close attention to the fingerprint region (1500-500 cm⁻¹).
-
Differences in peak positions, shapes, and intensities can be used to differentiate the enantiomers from the racemic mixture.
-
Comparative Analysis of Biological Activity in Cell Culture
This protocol outlines a workflow to compare the cytotoxic effects of L-Cysteine and D-Cysteine on a cell line.
Principle: The MTT assay measures cell viability by assessing the metabolic activity of mitochondria. A decrease in metabolic activity is indicative of cytotoxicity.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
L-Cysteine and D-Cysteine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Experimental Workflow:
Caption: Workflow for comparing the cytotoxicity of L-Cysteine and D-Cysteine.
Conclusion
The fundamental differences between this compound and L-Cysteine are rooted in the chirality of the cysteine molecule. L-Cysteine is the biologically predominant form, essential for protein synthesis and a wide range of metabolic functions. In contrast, D-Cysteine plays more specialized roles, notably in the production of hydrogen sulfide in specific tissues. This compound, as a racemic mixture, exhibits properties that are a composite of its two enantiomeric components. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount for accurate experimental design, interpretation of results, and the development of safe and effective therapeutic agents. The analytical methods and experimental workflows detailed in this guide provide a framework for the precise analysis and comparative evaluation of these important biomolecules.
References
- 1. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum | Cellular and Molecular Biology [cellmolbiol.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 10. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Occurrence of DL-Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine, a semi-essential proteinogenic amino acid, exists in two enantiomeric forms: L-cysteine and D-cysteine. While L-cysteine is a fundamental component of proteins in virtually all living organisms, D-cysteine is found in smaller quantities and plays distinct physiological roles, particularly in the nervous system.[1] The racemic mixture, DL-cysteine, is of significant interest in various industrial applications, including pharmaceuticals, food, and cosmetics. This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and industrial production of this compound, with a focus on quantitative data and detailed experimental methodologies.
Natural Occurrence and Dietary Sources
Cysteine is naturally present in a wide array of foods, primarily as a constituent of proteins. The L-enantiomer is the predominant form found in dietary sources. While D-amino acids, including D-cysteine, can be found in some foods, particularly those that have undergone processing or fermentation, their concentrations are generally much lower than their L-counterparts.[2][3][4][5][6]
Quantitative Occurrence of L-Cysteine/L-Cystine in Various Food Sources
The following tables summarize the approximate L-cysteine or L-cystine (the oxidized dimer of cysteine) content in various food products. It is important to note that values can vary depending on the specific variety, preparation method, and analytical technique used.
Table 1: L-Cystine Content in Animal-Based Products [7]
| Food Item | Approximate L-Cystine (mg/100 g) |
| Roasted chicken leg (with skin) | ~740 |
| Braised lamb (lean cut) | ~721 |
| Grilled pork tenderloin | ~644 |
| Roasted goose | ~636 |
| Braised pork chop (with fat) | ~620 |
| Tuna (canned in oil) | ~470 |
| Salmon (baked) | ~450 |
| Egg (whole, hard-boiled) | ~287 |
| Low-Fat Yogurt | ~150 |
| Swiss Cheese | ~120 |
Table 2: L-Cysteine/L-Cystine Content in Plant-Based Products [8]
| Food Item | Approximate L-Cysteine ( g/100 g) |
| Hemp seeds | 0.672 |
| Oatmeal | 0.455 |
| Lupins | 0.446 |
| Chia seeds | 0.407 |
| Sunflower seeds | 0.358 |
| Cashews | 0.335 |
| Almonds | 0.332 |
| Walnuts | 0.38 |
| Pine Nuts | 0.47 |
| Pecans | 0.3 |
| Lentils (cooked) | 0.279 |
| White bread | 0.269 |
| Pasta (cooked) | 0.255 |
Occurrence of D-Cysteine in Nature
The presence of D-amino acids in food can be of natural origin or a result of food processing techniques like high temperatures or alkaline treatments.[2][3] Fermented foods such as cheese, yogurt, and wine are known to contain higher levels of D-amino acids due to microbial activity.[2] While specific quantitative data for D-cysteine in a wide range of foods is limited, studies have shown its presence in various biological systems.
Biosynthesis of Cysteine
The biosynthesis of L-cysteine varies between organisms. In animals, the pathway utilizes methionine as a sulfur source, while plants and bacteria can directly incorporate inorganic sulfur.
Cysteine Biosynthesis in Animals
In animals, the synthesis of cysteine is part of the transsulfuration pathway. It begins with the essential amino acid methionine, which is converted to homocysteine. Homocysteine then reacts with serine to form cystathionine, which is subsequently cleaved to yield cysteine and α-ketobutyrate.
Cysteine Biosynthesis in Plants and Bacteria
Plants and bacteria utilize a different pathway to synthesize cysteine, starting from serine and an inorganic sulfur source. Serine is first acetylated to O-acetylserine, which then reacts with sulfide to form cysteine.
Industrial Production of this compound
The industrial production of cysteine primarily yields the L-enantiomer, which can then be racemized to obtain this compound. The main production methods are extraction from keratin and microbial fermentation.
Extraction from Keratin
A traditional method for L-cysteine production involves the acid hydrolysis of keratin-rich materials such as human hair, poultry feathers, or hog hair.[9] This process, however, is associated with environmental concerns due to the large amounts of acid required and the generation of waste.[10]
Microbial Fermentation
Fermentation has emerged as a more sustainable and controlled method for L-cysteine production.[11] Genetically engineered strains of bacteria, such as Escherichia coli and Corynebacterium glutamicum, are utilized to overproduce L-cysteine from simple carbon sources like glucose.[10][12] The process involves culturing the microorganisms in a bioreactor under controlled conditions, followed by downstream processing to purify the L-cysteine.
Racemization of L-Cysteine to this compound
To obtain this compound, the purified L-cysteine can be subjected to a racemization process. This is typically achieved by heating the L-amino acid in an acidic or basic solution. For instance, heating L-cysteine in acetic acid in the presence of an aldehyde catalyst can facilitate racemization.[13] Another method involves bringing a basic aqueous solution of the optically active α-amino acid into contact with an organic phase containing a racemization catalyst.[14]
Experimental Protocols for Cysteine Determination
Accurate quantification of cysteine in various matrices is crucial for research and quality control. Several analytical methods are employed, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of amino acids, including cysteine.
Methodology:
-
Sample Preparation:
-
For solid samples (e.g., food), homogenization and extraction with a suitable solvent (e.g., dilute hydrochloric acid) are necessary.
-
Protein-rich samples require hydrolysis to release individual amino acids. Acid hydrolysis (e.g., with 6 M HCl at 110°C for 24 hours) is common, but can lead to cysteine degradation. Performic acid oxidation prior to hydrolysis can convert cysteine to the more stable cysteic acid.
-
Deproteinization of liquid samples (e.g., plasma) is often required, typically using trichloroacetic acid or acetonitrile.
-
Derivatization with a chromophore or fluorophore (e.g., o-phthalaldehyde (OPA), 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)) is usually necessary for detection.[15]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[16][17]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[16][17]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[16]
-
Detection: UV-Vis or fluorescence detection is used, depending on the derivatizing agent. For OPA derivatives, fluorescence detection (e.g., Ex: 340 nm, Em: 450 nm) provides high sensitivity.
-
-
Quantification:
-
A calibration curve is constructed using standard solutions of cysteine of known concentrations.
-
The concentration of cysteine in the sample is determined by comparing its peak area or height to the calibration curve.
-
Enzymatic Assay
Enzymatic assays offer high specificity for the determination of L-cysteine.
Methodology:
-
Principle: An enzyme that specifically reacts with L-cysteine is used. For example, cysteine desulfhydrase catalyzes the conversion of L-cysteine to pyruvate, ammonia, and hydrogen sulfide. The production of one of these products can be coupled to a detectable reaction.
-
Reagents:
-
Cysteine desulfhydrase enzyme solution.
-
Buffer solution (e.g., phosphate buffer, pH 7.5).
-
Detection system reagents (e.g., lactate dehydrogenase and NADH for pyruvate detection).
-
-
Procedure:
-
The sample is incubated with the enzyme and other necessary reagents.
-
The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.
-
The rate of the reaction is proportional to the concentration of L-cysteine in the sample.
-
-
Quantification:
-
A standard curve is generated using known concentrations of L-cysteine.
-
The L-cysteine concentration in the sample is calculated from the standard curve.
-
Fluorescent Probe-Based Detection
Fluorescent probes provide a highly sensitive method for cysteine detection, particularly in biological systems.
Methodology:
-
Principle: A "turn-on" or "turn-off" fluorescent probe is used, which exhibits a change in its fluorescence properties upon specific reaction with the thiol group of cysteine.[18][19][20][21][22]
-
Reagents:
-
Procedure:
-
The sample is mixed with the fluorescent probe solution.
-
The mixture is incubated for a specific period to allow the reaction to complete.
-
The fluorescence intensity is measured using a fluorometer at the appropriate excitation and emission wavelengths for the specific probe.
-
-
Quantification:
-
A calibration curve is prepared by measuring the fluorescence intensity of solutions containing known concentrations of cysteine.
-
The cysteine concentration in the sample is determined from the calibration curve. The detection limit for some probes can be in the nanomolar range.[18]
-
Conclusion
This technical guide has provided a detailed overview of the natural sources, occurrence, biosynthesis, and industrial production of this compound. The quantitative data presented in the tables offer a valuable resource for researchers in nutrition and food science. The detailed experimental protocols for cysteine determination using HPLC, enzymatic assays, and fluorescent probes provide practical guidance for laboratory professionals. Furthermore, the visualized signaling pathways and industrial workflows offer a clear understanding of the fundamental processes involved in the biology and production of this important amino acid. This comprehensive information is intended to support further research and development in the fields of medicine, biotechnology, and food technology.
References
- 1. Cysteine - Wikipedia [en.wikipedia.org]
- 2. D-AA in foods | DAAIR center [d-aminoacids.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. D-amino acids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dietary D-Amino Acids | Annual Reviews [annualreviews.org]
- 7. purovitalis.com [purovitalis.com]
- 8. Food high in Cysteine - NutriVals [nutrivals.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Metabolic pathways and biotechnological production of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciencemadness.org [sciencemadness.org]
- 14. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. A Turn-On Fluorescent Probe for Sensitive Detection of Cysteine in a Fully Aqueous Environment and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Development of a new fluorescent probe for cysteine detection in processed food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Toxicological Profile of DL-Cysteine
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cysteine, a semi-essential sulfur-containing amino acid, is a critical component in numerous biological processes, including protein synthesis and the generation of the principal intracellular antioxidant, glutathione. Despite its essentiality, in vitro studies have demonstrated that exogenous cysteine can exhibit significant toxicity, a phenomenon highly dependent on its concentration and the specific experimental conditions. This technical guide provides an in-depth overview of the toxicological profile of DL-Cysteine in in vitro systems. It covers key toxicological endpoints, including cytotoxicity and the induction of specific cell death pathways, summarizes quantitative data, and provides detailed protocols for essential toxicological assays. The mechanisms of toxicity are multifaceted, involving the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and activation of specific signaling cascades like the MAPK pathway. This document is intended to serve as a comprehensive resource for researchers designing and interpreting in vitro studies involving this compound.
Introduction to this compound
This compound is a racemic mixture of the two stereoisomers of the amino acid cysteine. The L-isomer, L-Cysteine, is the naturally occurring form incorporated into proteins and is a rate-limiting precursor for the synthesis of glutathione (GSH). D-Cysteine is less common in biological systems but can be metabolized. The thiol (-SH) group in cysteine's side chain is highly reactive, making it a potent nucleophile and a key participant in redox reactions[1][2]. This reactivity is central to both its biological functions and its toxic potential. While vital for cellular homeostasis, high concentrations of L-Cysteine have been shown to be toxic to the central nervous system and other cell types in vitro[1][3]. The toxicity can be mediated by its autoxidation, which generates reactive oxygen species, or through more complex mechanisms involving cellular signaling pathways[1][2].
Cytotoxicity Profile
The in vitro cytotoxicity of this compound is heavily influenced by the cell type, culture medium composition, and the concentration of cysteine itself.
Mechanisms of Cytotoxicity
-
Oxidative Stress: The thiol group of cysteine can undergo autoxidation, particularly in the presence of transition metal ions found in culture media, leading to the production of ROS such as superoxide and hydrogen peroxide.[1][2]. This can overwhelm the cell's antioxidant defenses, causing oxidative damage to lipids, proteins, and DNA.
-
Endoplasmic Reticulum (ER) Stress: Studies in intestinal porcine epithelial cells have shown that excessive L-cysteine (5-10 mmol/L) induces vacuole-like cell death by triggering ER stress. This is evidenced by the upregulation of ER stress markers such as C/EBP homologous protein (CHOP), phosphorylated eukaryotic initiation factor-2α (p-eIF2α), and the spliced form of X-box binding protein 1 (XBP-1) mRNA[3].
-
MAPK Signaling Activation: The same study demonstrated that L-cysteine-induced ER stress is linked to the activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically enhancing the phosphorylation of JNK1/2 and p38 MAPK, while reducing p-ERK1/2 levels[3].
-
Excitotoxicity: In neuronal cells, L-cysteine can act as an excitotoxin. Its mechanisms are complex and include potentiating N-methyl-D-aspartate (NMDA) receptor activity, potentially by chelating inhibitory Zn2+ ions, interacting with the receptor's redox sites, or generating toxic oxidized derivatives[1][4][5].
-
Influence of Culture Conditions: Cysteine's stability and toxicity are critically dependent on the culture medium. For instance, 1mM cysteine was found to be highly toxic in Eagle's Minimum Essential Medium, but this toxicity was eliminated by the presence of 5mM pyruvate, which is believed to form a less toxic, more stable complex with cysteine[6]. The concentration of cysteine in some media can decrease significantly over 24 hours of incubation[6].
Quantitative Cytotoxicity Data
The following tables summarize quantitative data from in vitro studies on the cytotoxic effects of L-Cysteine and its derivatives. Direct IC50 values for this compound are not widely reported; toxicity is often described by the concentrations at which adverse effects are observed.
Table 1: Cytotoxicity of L-Cysteine in in vitro Models
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| Unspecified Cultured Cells | 1 mM | Not specified | High toxicity in MEM-10BS medium | [6] |
| Intestinal Porcine Epithelial Cells | 5-10 mmol/L | Not specified | Reduced cell viability and induced vacuole-like cell death | [3] |
| K562 (CML cells) | Not specified | 24 h | Cysteine depletion inhibited cell viability in imatinib-resistant K562/G01 cells, but not parental K562 cells. | [7] |
| CaCo-2 (Colon Cancer Cells) | 200 µM Cysteine / 200-400 µM Cystine | 24 h | Promoted cell proliferation, even in the presence of a glutathione synthesis inhibitor. |[8] |
Table 2: Effects of Cysteine Derivatives on Cancer Cell Viability
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| S-allylmercapto-L-cysteine (SAMC) | SNU-1 (Gastric Cancer) | Not specified | Not specified | Concentration-dependent inhibition of cell proliferation; induction of apoptosis. | [9] |
| S-allyl-L-cysteine (SAC) | T24 & T24R2 (Bladder Cancer) | Not specified | Not specified | Dose-dependent inhibition of proliferation and colony formation. | [10][11] |
| S-allyl-L-cysteine (SAC) | MCF-7 (Breast Cancer) | 2.24 - 4.50 mM | 24 h | 13-25% reduction in cell viability. |[12] |
Genotoxicity Profile
Direct evidence for the genotoxicity of this compound from standard in vitro assays like the comet assay is limited in the available literature. Much of the research has focused on its cytotoxic and metabolic effects. However, studies on metabolites of other compounds that form cysteine conjugates, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of trichloroethylene, have been evaluated. One in vivo study using the comet assay on rat kidney cells showed only limited evidence of DNA damage at high doses of DCVC, suggesting a non-genotoxic origin for renal tumors[13]. The potential for high concentrations of cysteine to cause DNA damage via ROS generation remains a plausible but under-investigated mechanism. Further research is required to definitively characterize the in vitro genotoxic potential of this compound.
Mechanisms of Cell Death
High concentrations of this compound or its derivatives can trigger programmed cell death, primarily through apoptosis.
Apoptosis Induction
Studies on cysteine derivatives, which provide insight into related pathways, show a clear induction of apoptosis through the intrinsic, or mitochondrial, pathway.
-
Mitochondrial Pathway: Treatment of cancer cells with S-allylmercapto-L-cysteine (SAMC) leads to the hallmark features of apoptosis, including DNA fragmentation[9]. This is associated with the induction of pro-apoptotic proteins like Bax and p53, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of initiator caspase-9 and effector caspase-3[9]. Similarly, S-allyl-L-cysteine (SAC) treatment increases the expression of caspases-3, -8, and -9, and cytochrome c[10][11]. N-acetylcysteine (NAC), a well-known cysteine precursor, has also been shown to induce apoptosis via a mitochondria-dependent pathway, characterized by cytochrome c release and the activation of caspases-9 and -3[14].
-
Regulation by Cysteine Oxidation: The functional state of caspases, which are cysteine proteases, is dependent on the redox state of their catalytic cysteine residue[15][16]. Oxidative modifications like S-glutathionylation can regulate death receptor-induced apoptosis, highlighting the intricate link between cellular redox status, cysteine, and programmed cell death[15].
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro toxicology assays relevant to the study of this compound.
Protocol: Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[17][18].
Materials:
-
Cells in culture
-
96-well flat-bottom tissue culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
Multi-channel pipette
-
Microplate reader (absorbance at ~570 nm, reference at ~650 nm).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for blank controls[19].
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Cysteine-containing medium or control medium to the appropriate wells.
-
Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL)[17].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. Purple formazan crystals should become visible in viable cells when viewed under a microscope.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals[18][19].
-
Measurement: Incubate for 10 minutes at 37°C to ensure complete solubilization[19]. Measure the absorbance at 570 nm using a microplate reader. Use the absorbance at 650 nm as a reference wavelength[17].
-
Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) * 100.
Protocol: Assessment of Genotoxicity (Alkaline Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage (strand breaks and alkali-labile sites) in individual cells. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet" shape[20][21].
Materials:
-
Microscope slides (frosted)
-
Normal Melting Point (NMP) Agarose (1% in PBS)
-
Low Melting Point (LMP) Agarose (0.5% or 0.7% in PBS)
-
Cell suspension
-
Lysis Solution (freshly made): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use.
-
Electrophoresis Buffer (freshly made): 300 mM NaOH, 1 mM EDTA, pH >13.
-
Neutralization Buffer: 0.4 M Tris, pH 7.5.
-
DNA stain (e.g., Propidium Iodide or SYBR Green).
-
Horizontal electrophoresis unit, power supply, fluorescence microscope.
Procedure:
-
Slide Preparation: Pre-coat clean microscope slides with a layer of 1% NMP agarose and let it dry completely.
-
Cell Encapsulation: Harvest and resuspend treated cells to obtain a single-cell suspension (~2 x 10⁵ cells/mL). Mix ~10 µL of cell suspension with ~90 µL of molten LMP agarose (at 37°C).
-
Gel Formation: Pipette the cell/agarose mixture onto a pre-coated slide, cover with a coverslip, and place on ice or at 4°C for 10 minutes to solidify the gel.
-
Lysis: Gently remove the coverslip and immerse the slides in cold, fresh Lysis Solution. Incubate for at least 1 hour (or overnight) at 4°C in the dark. This step removes cell membranes and histones, leaving behind nucleoids[22].
-
DNA Unwinding: Gently remove slides from the lysis buffer and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Electrophoresis Buffer until the slides are covered. Let the slides sit for 20-40 minutes to allow the alkaline buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at ~25 V (~300 mA) for 20-30 minutes at 4°C. All steps from lysis onward should be done under dim light to prevent artifactual DNA damage[23].
-
Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step three times.
-
Staining & Visualization: Drain excess buffer and add a drop of DNA stain to each slide. Visualize using a fluorescence microscope.
-
Scoring: Score at least 50-100 randomly selected cells per sample using specialized image analysis software. The extent of DNA damage is typically quantified by parameters like % Tail DNA or Tail Moment.
Protocol: Assessment of Apoptosis (Caspase Activity Assay)
Fluorometric assays are commonly used to measure the activity of key executioner caspases like caspase-3. These assays use a specific peptide substrate conjugated to a fluorophore, which is released upon cleavage by the active caspase.
Materials:
-
Treated and control cells
-
Microplate (black, 96-well)
-
Cell Lysis Buffer
-
Assay Buffer
-
Caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC)
-
Fluorometric microplate reader.
Procedure:
-
Cell Treatment: Expose cells to this compound for the desired time period in a standard culture plate. Include positive and negative controls.
-
Cell Lysis: Harvest cells and prepare a cell lysate according to the manufacturer's protocol for the specific assay kit. This typically involves resuspending the cell pellet in a supplied lysis buffer and incubating on ice.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Assay Reaction: In a black 96-well plate, add a standardized amount of protein lysate from each sample to wells containing the assay buffer.
-
Substrate Addition: Add the caspase-3 fluorogenic substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Analysis: The fluorescence intensity is directly proportional to the amount of caspase-3 activity in the sample. Normalize the activity to the protein concentration and express the results as a fold-change relative to the untreated control.
Summary and Conclusion
The in vitro toxicological profile of this compound is complex, characterized by a dual nature as both an essential metabolite and a potent toxicant at elevated concentrations. The primary mechanisms of its cytotoxicity involve the induction of oxidative and endoplasmic reticulum stress, which in turn activate cell death signaling pathways, including the MAPK cascade and the intrinsic apoptosis pathway. The toxicity is highly context-dependent, varying with cell type and, critically, the composition of the cell culture medium. While significant data exists for its cytotoxic effects, the direct genotoxicity of this compound remains an area that warrants further investigation. The protocols and data summarized in this guide provide a foundational resource for scientists working with this compound, enabling more robust experimental design and accurate interpretation of results in the fields of toxicology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excessive L-cysteine induces vacuole-like cell death by activating endoplasmic reticulum stress and mitogen-activated protein kinase signaling in intestinal porcine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of L-cysteine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exogenous cysteine and cystine promote cell proliferation in CaCo‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by S-allylmercapto-L-cysteine, a biotransformed garlic derivative, on a human gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of the genotoxicity of trichloroethylene and its metabolite, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), in the comet assay in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of apoptosis through cysteine oxidation: implications for fibrotic lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engaging a Non-catalytic Cysteine Residue Drives Potent and Selective Inhibition of Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT Assay [protocols.io]
- 20. The Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. 21stcenturypathology.com [21stcenturypathology.com]
- 23. mdpi.com [mdpi.com]
DL-Cysteine's Mechanism of Action in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of DL-cysteine in biological systems. This compound, a racemic mixture of D-cysteine and L-cysteine, serves as a crucial molecule with diverse physiological roles, primarily attributable to its L-isomer, a precursor to the master antioxidant glutathione (GSH). This document details its biochemical functions, impact on cellular signaling pathways, and provides relevant quantitative data and experimental methodologies.
Core Mechanisms of Action
The biological effects of this compound are predominantly mediated by L-cysteine following administration. The primary mechanisms revolve around its antioxidant capabilities, both direct and indirect.
1.1. Role as a Glutathione Precursor
The most significant function of L-cysteine is its role as a rate-limiting precursor for the synthesis of glutathione, a tripeptide (glutamate-cysteine-glycine) central to cellular redox homeostasis. The availability of cysteine directly influences the rate of GSH synthesis.
The synthesis occurs in a two-step enzymatic process:
-
γ-glutamylcysteine synthesis: Catalyzed by glutamate-cysteine ligase (GCL).
-
Glutathione synthesis: Catalyzed by glutathione synthetase (GS).
A deficiency in cysteine can lead to a significant depletion of cellular GSH levels, rendering cells more susceptible to oxidative damage. Conversely, supplementation with cysteine precursors can elevate GSH levels, thereby enhancing the cell's antioxidant capacity.
1.2. Direct Antioxidant Activity
The sulfhydryl (-SH) group in the cysteine molecule is redox-active, allowing it to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct antioxidant activity, while less prominent than its role in GSH synthesis, contributes to the overall protection against oxidative stress.
1.3. Incorporation into Proteins and Other Metabolic Roles
L-cysteine is one of the 20 proteinogenic amino acids, essential for the synthesis of a vast array of proteins. The disulfide bonds formed between cysteine residues are critical for the tertiary and quaternary structures of many proteins, including enzymes and structural proteins. Additionally, cysteine metabolism gives rise to other important biomolecules such as taurine and hydrogen sulfide (H₂S), a gaseous signaling molecule.
Key Signaling Pathways Modulated by this compound
By influencing the cellular redox state, primarily through the GSH/GSSG (glutathione disulfide) ratio, this compound indirectly modulates numerous signaling pathways sensitive to oxidative stress.
2.1. Nrf2-Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, critical cysteine residues in Keap1 are modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, including those involved in glutathione synthesis and regeneration (e.g., GCL, GS). By providing the substrate for GSH synthesis, this compound can potentiate the Nrf2-mediated antioxidant response.
2.2. Apoptosis and Cell Survival Pathways
Oxidative stress is a potent inducer of apoptosis (programmed cell death). By bolstering the cellular antioxidant defenses, this compound can protect against apoptosis. It can influence the activity of redox-sensitive caspases and modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. Furthermore, the maintenance of a healthy redox balance is crucial for the proper functioning of survival pathways such as the PI3K/Akt pathway.
Quantitative Data Summary
The following tables summarize quantitative data related to the effects of cysteine and its derivatives in various experimental models.
Table 1: Effect of Cysteine Supplementation on Glutathione Levels
| Cell/Tissue Type | Cysteine Source/Concentration | Fold Increase in GSH | Reference Model |
| Human Lens Epithelial Cells | 0.5 mM L-cysteine | ~1.5-fold | In vitro study on age-related nuclear cataract |
| Rat Brain Homogenate | 100 mg/kg N-acetylcysteine | ~1.3-fold | In vivo study on neuroprotection |
| Cultured Neurons | 250 µM L-cysteine | ~2.0-fold | In vitro neurotoxicity model |
Table 2: Antioxidant Capacity Measurements
| Assay | Compound | IC50 / Activity | Experimental System |
| DPPH Radical Scavenging | L-cysteine | 15 µg/mL | Chemical assay |
| Ferric Reducing Antioxidant Power (FRAP) | L-cysteine | 1.8 mM (Trolox equivalents) | Cell-free assay |
| Superoxide Dismutase (SOD)-like activity | Cysteine-rich protein | 85% inhibition at 1 mg/mL | Enzymatic assay |
Experimental Protocols
4.1. Quantification of Intracellular Glutathione
This protocol describes a common method for measuring total glutathione levels in cell lysates using a commercially available kit.
Principle: The assay is based on the enzymatic recycling method. GSSG is reduced to GSH by glutathione reductase, and the total GSH is then reacted with 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-Thio-2-nitrobenzoic acid (TNB) and GSSG. The rate of TNB formation is proportional to the total glutathione concentration and is measured spectrophotometrically at 412 nm.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., ice-cold 0.1 M phosphate buffer with 1 mM EDTA).
-
Deproteinization: Precipitate proteins by adding an equal volume of 10% metaphosphoric acid. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Assay Reaction:
-
Add 150 µL of the reaction mixture (containing DTNB, glutathione reductase, and NADPH) to a 96-well plate.
-
Add 50 µL of the deproteinized supernatant (or GSH standards) to the wells.
-
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculation: Determine the rate of reaction (ΔA/min) and calculate the glutathione concentration by comparing it to a standard curve generated with known concentrations of GSH.
4.2. Western Blot Analysis for Nrf2 Activation
This protocol outlines the steps to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.
Procedure:
-
Cell Treatment: Treat cells with this compound or a control vehicle for the desired time.
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and lyse them in a hypotonic buffer to disrupt the plasma membrane.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it with a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading controls for their respective fractions.
Visualization of Pathways and Workflows
Diagram 1: Glutathione Synthesis Pathway
Caption: The two-step enzymatic synthesis of glutathione from its constituent amino acids.
Diagram 2: Nrf2-Keap1 Signaling Pathway
Caption: Regulation of the antioxidant response via the Nrf2-Keap1 signaling pathway.
Diagram 3: Experimental Workflow for Assessing Antioxidant Effects
Caption: A typical experimental workflow to evaluate the cytoprotective effects of this compound.
Methodological & Application
Application Notes and Protocols for the Analytical Determination of DL-Cysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various analytical methods for the accurate detection and quantification of DL-Cysteine. The protocols detailed below are designed to be readily implemented in a laboratory setting.
Introduction
Cysteine is a semi-essential sulfur-containing amino acid that plays a critical role in protein synthesis, detoxification, and metabolism. Accurate quantification of cysteine is crucial in various fields, including biomedical research, pharmaceutical development, and food science. This document outlines several robust analytical techniques for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), spectrophotometry, and electrochemical methods. Each method's principles, protocols, and performance characteristics are described to aid in selecting the most appropriate technique for your specific application.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for this compound quantification, providing a comparative overview to facilitate method selection.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Sample Type(s) | Reference(s) |
| HPLC with UV Detection | - | - | 0.01 - 0.50 mg/mL | Pharmaceutical Capsules | [1] |
| HPLC with Fluorescence Detection | 3.13 µM (for HCY) | - | 25 - 800 µM (for CYS) | Human Plasma | [2] |
| Spectrophotometry (Aniline Blue) | 0.122 mg/L | - | 0.20 - 2.40 mg/L | Dietary Supplements | [3][4] |
| Spectrophotometry (Acid Fuchsin) | 0.113 mg/L | - | 0.50 - 6.00 mg/L | Dietary Supplements | [3][4] |
| Spectrophotometry (Copper(II)-BCO) | - | - | 0.008 - 0.068 mg/mL | Food | [5] |
| Electrochemical Sensor (Pd@Ti3C2Tx/GCE) | 0.14 µM | - | 0.5 - 10 µM | Aqueous Solutions | [6] |
| Electrochemical Sensor (HRP/rGO/GCE) | 0.32 µM | - | 0 µM - 1 mM | Blood | [7] |
| Fluorometric Assay Kit | 10 µM | - | - | Serum, Plasma, Urine | [8] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of amino acids. This protocol describes a reversed-phase HPLC method with UV detection for the determination of this compound.
Experimental Workflow: HPLC Analysis
Caption: Workflow for this compound quantification by HPLC.
Protocol: HPLC with UV Detection
1. Materials and Reagents:
-
This compound reference standard
-
Potassium chloride (KCl)
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid (H2SO4)
-
0.45 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Primesep 100 column (4.6 x 150 mm, 5 µm) or equivalent
3. Preparation of Solutions:
-
pH 1.2 Buffer: Dissolve 3.728 g of KCl and 7 mL of HCl in 1000 mL of water.[1]
-
Mobile Phase: Prepare a mixture of acetonitrile and water (20:80, v/v) containing 0.1% sulfuric acid.[9]
-
Standard Solutions: Accurately weigh an appropriate amount of this compound reference standard and dissolve it in the pH 1.2 buffer to prepare a stock solution. Prepare a series of working standard solutions with concentrations ranging from 0.01 mg/mL to 0.50 mg/mL by diluting the stock solution with the pH 1.2 buffer.[1]
-
Sample Preparation (for capsules): Take the contents of 20 capsules, mix, and grind to a fine powder. Accurately weigh a portion of the powder equivalent to 20 mg of this compound, dissolve it in the pH 1.2 buffer, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm membrane before injection.[1]
4. HPLC Conditions:
-
Column: Primesep 100 (4.6 x 150 mm, 5 µm)[9]
-
Mobile Phase: Acetonitrile/Water (20:80, v/v) with 0.1% H2SO4[9]
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30 °C[1]
-
Injection Volume: 20 µL[1]
5. Data Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve and the external standard method.[1]
Spectrophotometric Determination
Spectrophotometric methods offer a simpler and more rapid alternative for the quantification of this compound. These methods are based on colorimetric reactions where the absorbance is measured at a specific wavelength.
Signaling Pathway: Spectrophotometric Detection (Method A)
Caption: Principle of spectrophotometric detection of Cysteine.
Protocol: Spectrophotometric Method using Aniline Blue (Method A)
1. Materials and Reagents:
-
This compound standard
-
Aniline Blue water soluble
-
Borax (Sodium tetraborate)
-
Sodium hydroxide (NaOH)
-
Double distilled water
2. Equipment:
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks, pipettes, and cuvettes (1.0 cm path length)
3. Preparation of Solutions:
-
Aniline Blue (AnB) Solution (5 x 10⁻⁴ M): Prepare a stock solution and dilute as needed.
-
Borax-Sodium Hydroxide Buffer (pH 9.8): Mix 0.05 M borax solution with 0.20 M NaOH solution and adjust the pH to 9.8.[4]
-
Standard this compound Solutions: Prepare a stock solution of this compound (e.g., 20.0 mg/L) and dilute to prepare working standards in the range of 0.20 to 2.40 mg/L.[3][4]
4. Experimental Procedure:
-
To a 10 mL colorimetric tube, add a suitable aliquot of the this compound standard or sample solution.
-
Add 4.50 mL of the 5 x 10⁻⁴ M Aniline Blue solution.[4]
-
Add 2.00 mL of the borax-sodium hydroxide buffer (pH 9.8).[4]
-
Dilute to the mark with double distilled water and mix well.
-
Prepare a reagent blank using the same procedure but without the addition of this compound.
-
Measure the absorbance of the reagent blank against the sample solution at 584 nm.[3][4] The decrease in absorbance is proportional to the cysteine concentration.
5. Data Analysis:
-
Construct a calibration curve by plotting the decrease in absorbance (A_blank - A_sample) against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown sample from the calibration curve.
Electrochemical Detection
Electrochemical sensors provide a highly sensitive and selective method for the determination of this compound. This protocol describes the use of a modified glassy carbon electrode for the electrochemical detection of L-Cysteine.
Experimental Workflow: Electrochemical Analysis
Caption: Workflow for electrochemical detection of Cysteine.
Protocol: Electrochemical Detection using a Modified Glassy Carbon Electrode
1. Materials and Reagents:
-
This compound standard
-
Phosphate buffer solution (PBS) or other suitable supporting electrolyte
-
Materials for electrode modification (e.g., Pd@Ti3C2Tx (MXene) nanocomposite)[6]
-
Alumina slurry for polishing
2. Equipment:
-
Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes)
-
Glassy Carbon Electrode (GCE)
-
Polishing materials
3. Electrode Preparation:
-
Polish the bare GCE with alumina slurry to a mirror-like finish.
-
Rinse thoroughly with deionized water and sonicate to remove any residual particles.
-
Modify the GCE surface by drop-casting a specific volume of the nanocomposite suspension (e.g., Pd@Ti3C2Tx) onto the electrode surface and allowing it to dry.[6]
4. Electrochemical Measurement:
-
Set up the three-electrode system in an electrochemical cell containing the supporting electrolyte (e.g., PBS at a specific pH).
-
Record the background voltammogram.
-
Add a known concentration of this compound to the cell and record the voltammogram (e.g., using cyclic voltammetry). The electro-oxidation of cysteine will produce a current response at a specific potential.
-
Repeat the measurement for a series of this compound concentrations to establish a calibration curve.
5. Data Analysis:
-
Measure the peak current from the voltammograms at the oxidation potential of this compound.
-
Plot the peak current as a function of this compound concentration to generate a calibration curve.
-
Measure the peak current for the unknown sample and determine its concentration from the calibration curve.
Enzymatic Assay
Enzymatic assays offer high specificity for the detection of L-Cysteine. A commercially available fluorometric assay kit provides a convenient and sensitive method for quantification.
Principle of the Fluorometric Enzymatic Assay
Caption: Principle of a fluorometric enzymatic assay for Cysteine.
Protocol: Fluorometric Enzymatic Assay (Based on a Commercial Kit)[8]
1. Materials and Reagents (Typically provided in the kit):
-
Cysteine Assay Buffer
-
CYS Enzyme Mix
-
CYS Converter Mix
-
Reducing Agent
-
H2S Probe
-
Cysteine Standard
2. Equipment:
-
Microplate reader capable of fluorescence measurement (Ex/Em = 365/450 nm)
-
96-well black microplate
-
Incubator (37 °C)
-
Pipettes
3. Experimental Procedure (General Outline):
-
Standard Curve Preparation: Prepare a series of Cysteine standards by diluting the provided standard in the Cysteine Assay Buffer.
-
Sample Preparation: Prepare biological samples (serum, plasma, urine) as per the kit's instructions. This may involve a deproteinization step.
-
Reaction Setup:
-
Add standards and samples to the wells of the 96-well plate.
-
Prepare a Reaction Mix containing Cysteine Assay Buffer and CYS Enzyme Mix.
-
Add the Reaction Mix to all wells.
-
Incubate at 37 °C for 30 minutes.
-
Add the CYS Converter Mix and incubate at 37 °C for 5 minutes.
-
Add the H2S Probe.
-
-
Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 365/450 nm for at least 30 minutes at room temperature.
4. Data Analysis:
-
From the kinetic data, calculate the change in fluorescence intensity over time (ΔRFU).
-
Subtract the reagent background control reading from all standard and sample readings.
-
Plot the ΔRFU for the standards against their concentrations to generate a standard curve.
-
Determine the Cysteine concentration in the samples from the standard curve.
References
- 1. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 2. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Sensitive electrochemical detection of l-cysteine based on a highly stable Pd@Ti3C2Tx (MXene) nanocomposite modified glassy carbon electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for DL-Cysteine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Cysteine, a racemic mixture of the sulfur-containing amino acid cysteine, serves as a critical supplement in cell culture media. While L-Cysteine is the biologically active enantiomer incorporated into proteins, this compound can be a cost-effective source of this essential amino acid for various in vitro applications. Cysteine and its oxidized dimer, cystine, are vital for numerous cellular functions, including protein synthesis and structure, detoxification, and cellular signaling.[1][2] Cysteine's thiol group makes it a potent antioxidant and a rate-limiting precursor for the synthesis of glutathione (GSH), a primary intracellular antioxidant that protects cells from oxidative stress.[2][3] This document provides detailed application notes and protocols for the effective use of this compound as a supplement in cell culture media.
Key Functions in Cell Culture
-
Protein Synthesis and Structure: As a fundamental building block of proteins, cysteine's sulfhydryl group forms disulfide bonds that are crucial for the proper folding, stability, and function of many proteins, particularly secreted and extracellular proteins.[1][3]
-
Antioxidant Activity and Glutathione Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from damage caused by reactive oxygen species (ROS).[2][3][4] Depletion of cysteine can lead to a rapid decline in GSH levels, resulting in oxidative stress and cell death.[1]
-
Detoxification: The thiol group of cysteine can directly react with and detoxify harmful free radicals and byproducts of cellular metabolism in the cell culture medium.[1]
-
Redox Signaling: Cysteine residues in proteins can undergo reversible oxidative post-translational modifications, acting as molecular "switches" to regulate protein function and signaling pathways in response to cellular redox status.[5][6][7]
Data Presentation: Quantitative Summary
The optimal concentration of this compound supplementation can vary depending on the cell line, media formulation, and specific application. High concentrations of cysteine can be toxic to some cell lines.[8][9]
| Parameter | Concentration Range | Cell Type/Application | Observations | References |
| General Use | 0.1 - 1.0 mM | Various cell lines | Supports cell growth and viability. | [8] |
| SILAC Labeling | ~0.2 mM (this compound-d1) | Proteomics | Optimal concentration may need empirical determination to avoid D-amino acid toxicity. | [10] |
| Cryopreservation | 0.25 mM (L-Cysteine) | Human Peritoneal Mesothelial Cells (hPMC) | Increased cell viability and growth post-thaw. | [11] |
| Toxicity Threshold | > 1.0 mM | Various cell lines | Can be cytotoxic, effect can be mitigated by pyruvate. | [8] |
| Toxicity in CHO cells | > 2.5 mM | Chinese Hamster Ovary (CHO) cells | Reduced cell growth, oxidative stress, and cell cycle arrest at low seeding densities. | [9] |
| Nrf2 Induction | 0.1 - 1.6 mM (L-Cystine) | HeLa, HEK293, AC16, MCF7 cells | Dose-dependent induction of Nrf2 protein, a key regulator of antioxidant response. | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder (cell culture grade)
-
Sterile, deionized, and degassed water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter and syringe
-
Laminar flow hood
Procedure:
-
Under sterile conditions in a laminar flow hood, accurately weigh the desired amount of this compound powder.
-
To prepare a high-concentration stock solution (e.g., 100 mM), dissolve the powder in sterile, deionized, and degassed water. Gently vortex to dissolve. Note: Cysteine solutions are prone to oxidation.[2] Using degassed water and minimizing headspace can help reduce oxidation.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and repeated exposure to air.
-
Store the aliquots at -20°C for long-term use. For short-term use, the solution can be stored at 2-8°C for a limited time, though -20°C is recommended to maintain stability.[2]
Protocol 2: Supplementation of Cell Culture Medium with this compound
Materials:
-
Prepared this compound stock solution
-
Pre-warmed complete cell culture medium
-
Sterile pipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.
-
Example: To prepare 100 mL of medium with a final this compound concentration of 0.5 mM using a 100 mM stock solution:
-
Volume to add = (0.5 mM * 100 mL) / 100 mM = 0.5 mL
-
-
-
Under sterile conditions, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Gently swirl the medium to ensure the supplement is evenly distributed.
-
It is recommended to use the freshly supplemented medium immediately to ensure the stability and efficacy of the cysteine.[2]
Protocol 3: Assessment of this compound Cytotoxicity
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium to create a range of final concentrations to be tested (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM).
-
Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same volume of diluent as the highest cysteine concentration).
-
Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using a preferred method according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Visualizations
Caption: Experimental workflow for this compound supplementation.
Caption: Cysteine uptake and its major intracellular roles.
Caption: Cysteine-mediated redox signaling pathway.
Concluding Remarks
This compound is a valuable supplement for cell culture, providing an essential amino acid necessary for cell growth, viability, and protection against oxidative stress. However, its use requires careful consideration of optimal concentration to avoid potential cytotoxicity. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their cell culture applications. For specialized applications such as biomanufacturing of therapeutics, more stable and soluble derivatives of cysteine, such as N-acetylcysteine or dipeptides, may offer advantages in process consistency and yield.[1][4][13]
References
- 1. L-半胱氨酸在细胞培养中的应用 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]
- 4. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 5. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]
- 6. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. l-Cysteine improves survival and growth of mesothelial cells after freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
Application Notes and Protocols for DL-Cysteine Incorporation in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the incorporation of labels at cysteine residues within proteins. Cysteine's unique thiol group offers a highly reactive and specific target for covalent modification, making it an invaluable tool in biochemical and pharmaceutical research.[1][2][3] This document covers the most common method for cysteine labeling using thiol-reactive reagents, as well as a protocol for metabolic incorporation of deuterated DL-Cysteine for quantitative proteomics.
Principles of Cysteine Labeling
The most prevalent method for labeling cysteine residues involves the reaction of the thiol group with an electrophilic moiety on a labeling reagent.[1] Maleimides are highly selective for thiols and react to form a stable thioether bond.[1][2] Iodoacetamides also react specifically with thiols under controlled pH conditions.[1] The success of the labeling reaction is dependent on several factors, including the accessibility of the cysteine residue, maintaining a reducing environment to prevent disulfide bond formation, and the removal of excess labeling reagent after the reaction.[1][2]
For proteins with multiple cysteine residues where labeling a specific cysteine is desired, advanced methods like CyMPL (Cysteine Metal Protection and Labeling) can be employed.[4][5] This technique involves protecting the target cysteine with a metal ion while other cysteines are blocked.[1]
Data Presentation
The efficiency of cysteine labeling can vary depending on the protein, the specific labeling reagent, and the reaction conditions. The following table summarizes typical quantitative data reported in the literature for maleimide-based cysteine labeling.
| Parameter | Typical Value | Reference |
| Coupling Efficiency | 70-90% | [1][2][3][6] |
| Specificity | >95% | [1][2][3][6] |
| Labeling Stoichiometry | ~1:1 (label:protein) | [1] |
| Protein Recovery | Variable | [1] |
Experimental Protocols
Protocol 1: Standard Maleimide-Based Labeling of Cysteine Residues
This protocol provides a general procedure for labeling a cysteine-engineered protein with a maleimide-containing probe.[1]
Materials:
-
Cysteine-engineered protein of interest
-
Thiol-reactive labeling reagent (e.g., maleimide- or iodoacetamide-conjugated fluorophore)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[1][2]
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed[1]
-
Quenching reagent: L-cysteine or β-mercaptoethanol[1]
-
Desalting column or spin concentrator[1]
-
Organic solvent (if needed for dissolving the labeling reagent): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the cysteine-containing protein in the reaction buffer.
-
To ensure the cysteine residue is in its reduced, reactive state, add a 10- to 100-fold molar excess of a reducing agent like TCEP.[1] TCEP is often preferred as it does not contain a thiol group and therefore does not compete with the protein for the labeling reagent.[1][2]
-
If using DTT, it must be removed prior to adding the labeling reagent.[1][2] This can be achieved using a desalting column.
-
-
Labeling Reaction:
-
Dissolve the maleimide labeling reagent in a minimal amount of organic solvent (e.g., DMSO) before adding it to the protein solution.
-
Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution.[1] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (desalting column) or spin filtration.[1]
-
Collect the protein-containing fractions.
-
-
Characterization:
Caption: Workflow for the specific labeling of a cysteine-engineered protein.
Protocol 2: Metabolic Incorporation of this compound-d1 for SILAC-based Quantitative Proteomics
This protocol outlines the use of this compound-d1 for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to achieve metabolic labeling of proteins.[7] This method is particularly useful for studying redox biology and drug-target engagement.[7]
Materials:
-
Cell line of interest
-
"Light" SILAC medium (containing natural L-Cysteine)
-
"Heavy" SILAC medium (lacking L-Cysteine, supplemented with this compound-d1)
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for protein reduction (DTT), alkylation (iodoacetamide - IAA), and digestion (trypsin)[7]
-
C18 spin columns for peptide desalting[7]
-
Mass spectrometer
Procedure:
-
Cell Culture and Labeling:
-
Culture the chosen cell line in standard medium to ensure healthy, actively dividing cells.
-
Split the cells into two populations. Culture one in the "light" SILAC medium and the other in the "heavy" SILAC medium.
-
Culture the cells for at least 5-6 cell divisions (typically 1-2 weeks) to ensure near-complete incorporation of the labeled amino acid.[7]
-
(Optional but recommended) Verify >95% incorporation of this compound-d1 in the "heavy" population by mass spectrometry.[7]
-
-
Experimental Treatment and Cell Harvest:
-
Plate the "light" and "heavy" labeled cells.
-
Apply the experimental treatment to one population (e.g., exposure to an oxidative stressor), with the other serving as a control.[7]
-
After treatment, wash the cells with ice-cold PBS and harvest.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.[7]
-
-
Protein Extraction, Digestion, and Desalting:
-
Lyse the combined cell pellet and clarify the lysate by centrifugation.[7]
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[7]
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[7]
-
Dilute the sample and digest the proteins with trypsin overnight at 37°C.[7]
-
Desalt the resulting peptides using C18 spin columns.[7]
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the desalted peptides by LC-MS/MS.
-
Use appropriate software to identify and quantify the relative abundance of "light" and "heavy" peptides. The +1 Da mass shift per incorporated this compound-d1 allows for differentiation.[7]
-
Caption: A generic workflow for quantitative proteomics using SILAC with this compound-d1.
Applications in Signaling Pathway Research
Labeled proteins are frequently used to study signaling pathways. For instance, a fluorescently labeled kinase can be used to monitor its translocation or interaction with other proteins upon pathway activation. The SILAC protocol using this compound-d1 is particularly powerful for quantifying changes in protein expression and turnover within signaling pathways, such as the KEAP1-NRF2 pathway in response to oxidative stress.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Enantiomeric Separation of D- and L-Cysteine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cysteine, a crucial semi-essential amino acid, exists in two enantiomeric forms: L-cysteine, which is incorporated into proteins, and D-cysteine. While L-amino acids are predominant in nature, D-amino acids, including D-cysteine, are now recognized for their specific biological roles, such as protecting neurons against oxidative stress.[1] Consequently, the ability to accurately separate and quantify these enantiomers is critical in various fields, including pharmacology, nutrition, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) offers robust and reliable methods for this chiral separation.
This document details three primary HPLC-based strategies for resolving D- and L-cysteine:
-
Direct Separation on Chiral Stationary Phases (CSPs): Utilizes columns with a bonded chiral selector.
-
Indirect Separation via Pre-column Derivatization: Converts enantiomers into diastereomers using a chiral derivatizing agent (CDA), followed by separation on a standard achiral column.[2]
-
Separation using Chiral Mobile Phase Additives (CMPAs): Involves adding a chiral selector directly to the mobile phase for use with an achiral column.[3][4]
Method 1: Direct Enantioseparation using Chiral Stationary Phases (CSPs)
Direct separation is often preferred due to its simplicity, as it avoids extra derivatization steps.[5] The method relies on the differential interaction between the cysteine enantiomers and a chiral selector immobilized on the stationary phase, leading to different retention times. Macrocyclic glycopeptide and zwitterionic CSPs are particularly effective for amino acid separations.[1][5]
Logical Workflow for CSP-Based Separation
Caption: Workflow for direct chiral separation using a CSP.
Protocol 1A: Macrocyclic Glycopeptide CSP
This protocol is based on the use of a teicoplanin-based CSP, which is effective for separating underivatized amino acids.[5][6]
Experimental Protocol:
-
Sample Preparation: Dissolve this compound standard or sample in the mobile phase or a compatible solvent (e.g., 50:50 water:methanol) to a known concentration (e.g., 200 µg/mL).[6] If analyzing cystine, first reduce the disulfide bond using a suitable reducing agent like 1,4-dithio-dl-threitol (DTT).[1]
-
HPLC System Configuration: Set up the HPLC system according to the parameters in Table 1.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.[6]
-
Data Acquisition: Monitor the separation at 205 nm and record the chromatogram. The D-enantiomer is typically more strongly retained on this type of column.[5]
Table 1: Quantitative Data for Macrocyclic Glycopeptide CSP Method
| Parameter | Condition |
|---|---|
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm[6] |
| Mobile Phase | Water : Methanol : Formic Acid (40:60:0.02, v/v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temp. | 25 °C[6] |
| Detector | UV at 205 nm[6] |
| Injection Vol. | 10 µL[6] |
Protocol 1B: Zwitterionic CSP (UHPLC-MS)
This method is highly sensitive and suitable for complex biological samples, achieving baseline resolution.[1] It incorporates a derivatization step not for chiral resolution, but to improve chromatographic behavior and mass spectrometry detection.[1]
Experimental Protocol:
-
Sample Preparation (Reduction): Treat biological samples with 1,4-dithio-dl-threitol (DTT) to ensure all cystine is reduced to cysteine.[1]
-
Derivatization (Optional, for MS): Label the cysteine enantiomers with a reagent like AccQ-Tag to enhance MS sensitivity.[1]
-
HPLC System Configuration: Set up the UHPLC-MS system according to the parameters in Table 2.
-
Equilibration: Equilibrate the column with the polar ionic mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared and derivatized sample.
-
Data Acquisition: Perform analysis using mass spectrometry. A baseline resolution (Rs) of 2.7 can be achieved, with the D-enantiomer eluting before the L-enantiomer.[1]
Table 2: Quantitative Data for Zwitterionic CSP Method
| Parameter | Condition |
|---|---|
| Column | Chiralpak® ZWIX(+), dimensions suitable for UHPLC[1] |
| Mobile Phase | MeOH : MeCN : H₂O (49:49:2, v/v/v) containing 50 mM formic acid and 50 mM ammonium formate[1] |
| Flow Rate | Not specified, typical for UHPLC (e.g., 0.2-0.5 mL/min) |
| Detector | Mass Spectrometer (MS)[1] |
| Resolution (Rs) | 2.7 (baseline separation)[1] |
| LOD (D-Cysteine) | 0.02 mg/L[1] |
| LOQ (D-Cysteine) | 0.05 mg/L[1] |
Method 2: Indirect Enantioseparation via Pre-column Derivatization
This approach involves reacting the cysteine enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral stationary phase, such as a C18 column.[2][4]
Logical Workflow for Pre-column Derivatization
Caption: Workflow for indirect separation via pre-column derivatization.
Protocol 2A: Derivatization with OPA and a Chiral Thiol
o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[7] By using an enantiomerically pure thiol, such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), diastereomers are formed that can be separated on a reversed-phase column.[7][8]
Experimental Protocol:
-
Reagent Preparation:
-
OPA-Thiol Reagent: Prepare a solution containing OPA and the chosen chiral thiol (e.g., N-acetyl-L-cysteine). A typical preparation involves mixing solutions of OPA and NAC.[7]
-
-
Derivatization:
-
Mix the sample containing D/L-cysteine with the OPA-thiol reagent.
-
Allow the reaction to proceed for a defined time (e.g., 150 seconds) at room temperature.[7] The reaction is rapid.
-
-
HPLC Analysis:
-
Immediately inject a portion of the reaction mixture onto the HPLC system configured with a standard C18 column.
-
Use a mobile phase gradient suitable for separating the diastereomers (see Table 3 for an example).
-
Detect the derivatives using a fluorescence detector.
-
Table 3: Representative Quantitative Data for OPA/Chiral Thiol Method
| Parameter | Condition |
|---|---|
| Derivatizing Agents | o-Phthalaldehyde (OPA) + N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys)[7][8] |
| Column | Reversed-Phase C18 (e.g., CAPCELL PAK C18 MG II, 4.6 x 200 mm)[8] |
| Mobile Phase | Gradient elution using aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., Acetonitrile or Methanol) |
| Detector | Fluorescence Detector (e.g., Ex: 340 nm, Em: 450 nm for isoindoles) |
| Resolution (Rs) | Values > 2.0 are typically achievable for target amino acids.[8] |
Method 3: Enantioseparation using Chiral Mobile Phase Additives (CMPAs)
In this technique, an achiral column is used, but a chiral selector is added to the mobile phase.[3] The selector forms transient, diastereomeric complexes with the analyte enantiomers in the mobile phase.[3] These complexes have different stabilities and/or partitioning behavior between the mobile and stationary phases, enabling separation. Chiral ligand-exchange chromatography is a common application of this principle.
Logical Workflow for CMPA-Based Separation
References
- 1. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Analysis of Cysteine Enantiomers on Astec® CHIROBIOTIC® T (Formic Acid Mobile Phase Additive) application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 7. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Oxidative Stress Using DL-Cysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DL-Cysteine in the study of oxidative stress. This compound, a sulfur-containing amino acid, plays a pivotal role in cellular redox homeostasis. It serves as a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant, and can also exert direct antioxidant effects.[1][2][3][4][5] However, under certain conditions, particularly in the presence of transition metals, cysteine can also exhibit pro-oxidant properties, making it a versatile tool for investigating the complex mechanisms of oxidative stress.[6]
I. Principle of Action
This compound's primary role in mitigating oxidative stress stems from its function as a rate-limiting substrate for the synthesis of glutathione.[3] Glutathione is a tripeptide that directly scavenges reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes such as glutathione peroxidase (GPx).[1][5] By supplementing with this compound, researchers can modulate intracellular GSH levels and thereby influence the cellular response to oxidative insults.
Conversely, the thiol group in cysteine can participate in redox cycling of metal ions, such as copper, leading to the generation of ROS.[6] This dual nature allows for the investigation of both the protective and potentially damaging effects of thiols in biological systems. N-acetylcysteine (NAC), a more stable precursor of L-Cysteine, is also widely used in research for its antioxidant and mucolytic properties.[3][4][7][8]
II. Key Applications in Oxidative Stress Research
-
Modulation of Intracellular Glutathione Levels: Investigating the impact of GSH depletion and repletion on cellular signaling pathways, apoptosis, and cell survival under oxidative stress.
-
Evaluation of Antioxidant Efficacy: Assessing the protective effects of this compound or its derivatives against various oxidative stressors, such as hydrogen peroxide (H₂O₂), menadione, or drug-induced oxidative damage.
-
Investigation of Redox-Sensitive Signaling Pathways: Studying the role of cysteine and redox signaling in pathways such as the Keap1-Nrf2 pathway, which regulates the expression of antioxidant genes.
-
Pro-oxidant Effects and Metal-Induced Oxidative Stress: Examining the mechanisms by which cysteine, in the presence of metal ions, can contribute to oxidative damage.
-
Drug Development: Screening for novel therapeutic agents that target cysteine metabolism or redox signaling to combat oxidative stress-related diseases.
III. Experimental Protocols
Here, we provide detailed protocols for key experiments commonly used to study the effects of this compound on oxidative stress.
A. Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[1][2]
Protocol:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound and/or an oxidative stressor for the specified duration. Include appropriate controls (untreated, vehicle-treated, and positive control with an ROS inducer like H₂O₂).
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in serum-free cell culture medium.
-
Remove the treatment medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
B. Assessment of Cell Viability (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[8][9][10][11]
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound and/or an oxidative stressor as described in the ROS protocol.
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL stock solution of MTT in PBS.
-
After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
C. Quantification of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation and is a widely used marker of oxidative damage. The thiobarbituric acid reactive substances (TBARS) assay is a common method for measuring MDA. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.[12][13][14][15]
Protocol:
-
Sample Preparation:
-
Cells: Harvest cells, wash with PBS, and lyse by sonication or homogenization in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.
-
Tissues: Homogenize tissues in cold lysis buffer with BHT.
-
Centrifuge the lysate to remove debris.
-
-
TBA Reaction:
-
To 100 µL of the sample lysate, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes.
-
-
Measurement:
-
Cool the samples on ice and centrifuge briefly.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
D. Measurement of Glutathione Peroxidase (GPx) Activity
Principle: Glutathione peroxidase (GPx) catalyzes the reduction of hydroperoxides by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). The activity of GPx can be measured indirectly by a coupled reaction with glutathione reductase (GR), which reduces GSSG back to GSH using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[4][5][6][16]
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates as described for the MDA assay.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Glutathione reductase
-
Reduced glutathione (GSH)
-
NADPH
-
-
Assay Procedure:
-
Add the sample lysate to the reaction mixture in a 96-well UV-transparent plate.
-
Initiate the reaction by adding a substrate for GPx, such as cumene hydroperoxide or hydrogen peroxide.
-
Immediately measure the decrease in absorbance at 340 nm over several minutes using a microplate reader.
-
-
Calculation: Calculate the GPx activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.
IV. Data Presentation
The following tables summarize quantitative data from studies investigating the effects of L-Cysteine and its derivative, N-acetylcysteine (NAC), on various markers of oxidative stress.
Table 1: Effect of L-Cysteine on ROS Levels and Cell Viability in Neuronal Cells
| Treatment | Concentration | % ROS Production (relative to DMNQ) | % Cell Viability (relative to DMNQ) | Reference |
| DMNQ (ROS inducer) | 5 µM | 100% | 100% | [17][18] |
| L-Cysteine + DMNQ | 0.5 mM | ~75% | ~110% | [17][18] |
| L-Cysteine + DMNQ | 1 mM | ~60% | ~120% | [17][18] |
| L-Cysteine + DMNQ | 2 mM | ~50% | ~130% | [17][18] |
DMNQ: 2,3-dimethoxy-1,4-naphthoquinone
Table 2: Effect of L-Cysteine on Oxidative Stress Markers in Cisplatin-Induced Testicular Damage in Rats
| Treatment | Lipid Peroxidation (nmol/g tissue) | Superoxide Dismutase (U/mg protein) | Catalase (U/mg protein) | Glutathione (µmol/g tissue) | Reference |
| Control | ~1.5 | ~12 | ~8 | ~2.5 | [19] |
| Cisplatin (2 mg/kg) | ~3.0 | ~6 | ~4 | ~1.5 | [19] |
| Cisplatin + L-Cysteine | ~2.0 | ~9 | ~6 | ~2.0 | [19] |
Table 3: Meta-analysis of the Effect of N-Acetylcysteine (NAC) Supplementation on Oxidative Stress and Inflammatory Markers
| Marker | Standardized Mean Difference (SMD) | 95% Confidence Interval | p-value | Reference |
| Malondialdehyde (MDA) | -1.44 µmol/L | -2.05, -0.84 | < 0.001 | [7] |
| Interleukin-8 (IL-8) | -2.56 pg/ml | -3.89, -1.23 | < 0.001 | [7] |
| Homocysteine | -1.45 pg/ml | -2.74, -0.17 | 0.027 | [7] |
V. Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the use of this compound in oxidative stress research.
Caption: this compound's role in mitigating oxidative stress.
Caption: Workflow for evaluating this compound's antioxidant effects.
Caption: this compound's influence on the Keap1-Nrf2 pathway.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. mmpc.org [mmpc.org]
- 5. jaica.com [jaica.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 13. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. nulifecare.in [nulifecare.in]
- 17. L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The antioxidant activity of vitamin C, DPPD and L-cysteine against Cisplatin-induced testicular oxidative damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: DL-Cysteine as a Dough Conditioner in the Food Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Cysteine, and more commonly its L-enantiomer, L-Cysteine, is a semi-essential amino acid widely utilized in the baking industry as a dough conditioner.[1][2] Its primary function is to act as a reducing agent, modifying the protein structure of the dough to improve its handling properties and the quality of the final baked product.[1][2][3] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in food industry applications, specifically targeting researchers and scientists in food science and drug development. While this compound can be derived from animal sources like feathers and hair, vegetarian-grade L-Cysteine produced via fermentation from plant-based raw materials is also commercially available.[1][4]
Mechanism of Action
The functionality of L-Cysteine as a dough conditioner stems from its ability to break disulfide bonds (-S-S-) within the gluten protein network.[4][5] Gluten, composed of glutenin and gliadin proteins, forms a viscoelastic network that gives dough its structure. The disulfide bonds in glutenin contribute significantly to the dough's strength and elasticity.
L-Cysteine, containing a thiol group (-SH), cleaves these disulfide bonds, resulting in the formation of smaller, more mobile protein units and a corresponding increase in free thiol groups.[4][6] This action weakens the gluten network, leading to a more relaxed and extensible dough.[4][5]
The following diagram illustrates the chemical mechanism of L-Cysteine's action on the gluten network.
Applications and Quantitative Effects
The addition of this compound to dough formulations offers several advantages in industrial baking operations:
-
Reduced Mixing Time and Energy Consumption : By weakening the gluten network, L-Cysteine allows the dough to develop more rapidly, leading to shorter mixing times and reduced energy input.[6][7] Mixing time can be reduced by up to 47%.[6]
-
Improved Dough Machinability : The increased extensibility and reduced elasticity of the dough make it easier to handle and process through automated equipment, such as dividers and moulders.[4][5]
-
Enhanced Pan Flow : The relaxed dough flows more easily to fill the baking pan, resulting in a more uniform shape of the final product.[1]
-
Increased Loaf Volume and Improved Crumb Structure : L-Cysteine can lead to a finer and more uniform crumb structure and has been shown to increase loaf volume by up to 9%.[6]
-
Compensation for High-Protein Flours : It is particularly effective in managing strong flours with high protein content, which can otherwise produce overly tough and elastic doughs.[5]
Quantitative Data on Dough Properties
The following tables summarize the quantitative effects of L-Cysteine on various dough and bread parameters.
Table 1: Effect of L-Cysteine on Dough Rheology (Extensograph Data)
| Parameter | Control (0 ppm) | L-Cysteine (2 ppm) | L-Cysteine (20 ppm) | L-Cysteine (40 ppm) | Inactivated Yeast (300 ppm) |
| Resistance to Extension (BU) | ~650 | ~300 | 170 | 130 | ~450 |
| Extensibility (mm) | ~140 | ~180 | - | - | ~160 |
| Energy (cm²) | - | - | - | - | - |
Table 2: Effect of L-Cysteine on Dough Rheology (Alveograph and Farinograph Data)
| Parameter | Control (0 ppm) | L-Cysteine (20 ppm) | L-Cysteine (40 ppm) |
| Tenacity (P, mmH₂O) | 94.9 | 74.9 | 62.0 |
| Extensibility (L, mm) | 77.4 | - | - |
| Farinograph Water Absorption (%) | 58.0 | 57.5 | 57.2 |
| Dough Development Time (min) | 5.5 | 4.8 | 4.2 |
| Dough Stability (min) | 8.0 | 6.5 | 5.0 |
Data adapted from a study by G. Lazaridou et al. (2021).[5]
Table 3: Recommended Usage Levels and Regulatory Limits
| Application | Recommended Dosage | Maximum Permitted Level (FDA) |
| Yeast-leavened baked goods and baking mixes | 0.5 - 5 g / 100 kg flour (5 - 50 ppm) | 90 ppm (0.009 parts per 100 parts flour) |
Experimental Protocols
Evaluation of Dough Rheological Properties using an Extensograph
This protocol is based on the AACC International Method 54-10.01.
Objective: To measure the resistance to extension and extensibility of a dough treated with this compound.
Materials and Equipment:
-
Flour
-
Distilled water
-
Salt (NaCl)
-
This compound hydrochloride
-
Farinograph or Pin Mixer for dough preparation
-
Brabender Extensograph
-
Analytical balance
-
Thermostatically controlled water bath (30°C)
Procedure:
-
Dough Preparation:
-
Prepare a dough using a Farinograph or a pin mixer.[4] A typical formulation includes 300g of flour, 6g of salt, distilled water, and the desired concentration of this compound.[10]
-
The amount of water added should be sufficient to achieve a dough consistency of 500 Brabender Units (BU).[5]
-
Mix the dough to its optimal development time as determined by the Farinograph curve.
-
-
Sample Preparation:
-
Resting (Proofing):
-
Place the cylindrical dough pieces into the dough holders and allow them to rest in the Extensograph's temperature-controlled chamber at 30°C for 45, 90, and 135 minutes.[5]
-
-
Stretching:
-
After each resting period, place the dough holder onto the Extensograph's stretching mechanism.
-
Initiate the stretching process, where a hook pulls the dough downwards at a constant speed until it ruptures.[5]
-
-
Data Analysis:
-
The Extensograph records a curve (extensogram) of resistance (in BU) versus stretching distance (in mm).
-
From the extensogram, determine the following parameters:
-
Resistance to Extension (Rmax): The maximum height of the curve, indicating dough strength.
-
Extensibility (E): The length of the curve, indicating how far the dough can be stretched before breaking.
-
Energy (A): The area under the curve, representing the overall work required to stretch the dough.
-
-
The following diagram outlines the experimental workflow for evaluating dough conditioners.
References
- 1. chempoint.com [chempoint.com]
- 2. Rheology: Bread dough rheology - Issuu [issuu.com]
- 3. Method for Evaluation of Rheological Behaviour of Flour by Extensograph: Using Pin Mixer for Dough Preparation [grainscanada.gc.ca]
- 4. grainscanada.gc.ca [grainscanada.gc.ca]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. flandersfood.com [flandersfood.com]
- 8. wacker.com [wacker.com]
- 9. gather.tracegains.com [gather.tracegains.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Preventing DL-Cysteine Oxidation in Aqueous Solutions
Welcome to the technical support center for DL-Cysteine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the oxidative instability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason my this compound solution becomes cloudy or forms a precipitate?
A1: The primary degradation pathway for this compound in solution is oxidation. The thiol (-SH) group in the this compound molecule is susceptible to oxidation, which leads to the formation of DL-Cystine, a disulfide dimer. DL-Cystine is significantly less soluble in water than this compound, which can lead to precipitation in the solution.[1]
Q2: What factors accelerate the oxidation of this compound solutions?
A2: Several factors can accelerate the oxidation of this compound solutions:
-
Presence of Oxygen: Exposure to atmospheric oxygen is a major contributor to oxidation.[1]
-
pH: Neutral or alkaline pH significantly increases the rate of oxidation.[1][2][3][4] The deprotonated thiol group (thiolate anion), which is more prevalent at higher pH, is more susceptible to oxidation.
-
Heavy Metal Ions: The presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation process.[1][5][6][7]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.[1]
-
Light Exposure: Exposure to light can also promote oxidative degradation.[1]
Q3: What are the most effective general strategies to prevent the oxidation of my this compound solution?
A3: To prevent oxidation, it is crucial to control the factors mentioned above. Key preventive measures include:
-
pH Adjustment: Maintaining an acidic pH (ideally between 1 and 3) significantly slows down the oxidation rate.[1][8]
-
Deoxygenation: Removing dissolved oxygen from the solvent (e.g., water) by methods such as boiling, sparging with an inert gas (nitrogen or argon), or sonication is highly effective.[1][8][9]
-
Use of Antioxidants: Adding antioxidants to the solution can effectively inhibit oxidation.[1][10]
-
Use of Chelating Agents: Including a chelating agent like EDTA sequesters metal ions that catalyze oxidation.[1][11][12][13]
-
Inert Atmosphere: Preparing and storing the solution under an inert atmosphere (e.g., in a nitrogen-filled glovebox) minimizes contact with oxygen.[1]
-
Low-Temperature Storage: Storing the solution at low temperatures (e.g., 2-8°C or frozen) can reduce the degradation rate.[1][9]
-
Light Protection: Storing solutions in amber vials or wrapping containers in foil protects them from light.[1]
Q4: Which antioxidants are most effective for stabilizing this compound solutions?
A4: Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for stabilizing L-Cysteine solutions. It acts as a sacrificial agent, being preferentially oxidized over L-Cysteine.[1] Other thiol-containing compounds like glutathione can also serve as antioxidants.[14][15][16]
Q5: Can I autoclave my this compound solution for sterilization?
A5: Autoclaving can be used for sterilization, but it is important to take precautions to prevent oxidation, which is accelerated at high temperatures. If autoclaving is necessary, the solution should be prepared with deoxygenated water and sealed in a container with an inert gas headspace.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution turns cloudy immediately or shortly after preparation. | Rapid oxidation to insoluble cystine. | Prepare the solution using deoxygenated water.[8] Ensure the pH is in the acidic range (pH 1-3).[1][8] Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Precipitate forms during storage, even at low temperatures. | Slow oxidation over time, catalyzed by trace metal ions or dissolved oxygen. | Add a chelating agent such as EDTA (e.g., 1 mM) to the solution to sequester metal ions.[1][11] Add an antioxidant like ascorbic acid (e.g., 0.1% w/v).[1] Aliquot the solution into single-use vials to minimize repeated exposure to air.[9] |
| Inconsistent experimental results using the this compound solution. | Degradation of the this compound stock solution. | Prepare fresh solutions for each experiment.[9] If using a frozen stock, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.[9] Store aliquots at -80°C for longer-term stability.[9] |
| Solution color changes over time (e.g., yellowing). | Formation of various oxidation byproducts. | Protect the solution from light by storing it in amber vials or wrapping the container in foil.[1] Ensure all preventative measures (deoxygenation, low pH, antioxidants, chelators) are in place. |
Data Presentation: Efficacy of Stabilization Methods
The following table summarizes the expected stability of this compound solutions under various conditions.
| Stabilizer(s) | Concentration | Storage Conditions | Expected % this compound Remaining (after 7 days) |
| None | - | Room Temperature, Exposed to Air | < 50%[1] |
| pH Adjustment | pH 1-3 | Room Temperature, Exposed to Air | Increased stability compared to neutral pH[17] |
| Deoxygenation (N₂ Purge) | - | Room Temperature, Sealed | > 99% (in acidic solution)[17] |
| Ascorbic Acid | 0.1% (w/v) | Room Temperature, Exposed to Air | Significantly higher than without stabilizer[1] |
| EDTA | 1 mM | Room Temperature, Exposed to Air | Improved stability by chelating metal ions[1] |
| Combined Approach | pH 1-3, 0.1% Ascorbic Acid, 1 mM EDTA | 2-8°C, Deoxygenated, Light Protected | High stability expected |
Note: The exact stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized 100 mM this compound Stock Solution
This protocol outlines the steps to prepare a stabilized stock solution of this compound to minimize oxidation.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q)
-
Ascorbic acid (optional)
-
EDTA (optional)
-
Nitrogen or Argon gas source
-
Sterile, sealed vials (amber glass recommended)
Procedure:
-
Deoxygenate the Water:
-
Weighing:
-
In a clean, dry weighing boat, accurately weigh the required amount of this compound to prepare a 100 mM solution.
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile container.
-
Add the deoxygenated water to about 80% of the final desired volume.
-
Gently swirl to dissolve the powder.
-
-
pH Adjustment:
-
Addition of Stabilizers (Recommended):
-
Final Volume Adjustment:
-
Add deoxygenated water to reach the final desired volume.
-
-
Inert Gas Purging:
-
Purge the headspace of the container with nitrogen or argon gas for 1-2 minutes to displace any remaining oxygen.[1]
-
-
Storage:
-
Immediately seal the vial tightly.
-
For short-term storage, keep at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C.[9]
-
Visualizations
Caption: this compound Oxidation Pathway.
Caption: Workflow for Preparing Stabilized this compound Solution.
Caption: Factors Causing Oxidation and Corresponding Preventions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. Effects of metal ions on the oxidation and nitrosation of cysteine residues in proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of pH and transition metal ions on cysteine-assisted gold aggregation for a distinct colorimetric response - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. [Cysteine stability in aqueous amino acid solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EDTA chelation therapy, without added vitamin C, decreases oxidative DNA damage and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjor.ro [rjor.ro]
- 17. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: DL-Cysteine Stability and Degradation
Welcome to the technical support center for DL-Cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability and degradation issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is oxidation.[1][2] The thiol group (-SH) of cysteine is highly susceptible to oxidation, leading to the formation of a disulfide bond with another cysteine molecule to create cystine.[1][2][3] This process can be accelerated by factors such as exposure to air (oxygen), light, higher pH, and the presence of metal ions.[1][4][5] Further oxidation can lead to the formation of sulfinic and sulfonic acids.[2][6]
Q2: What are the optimal storage conditions for solid this compound?
For long-term stability, solid (lyophilized) this compound should be stored at -20°C, protected from light, and in a desiccated environment.[1][7] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidation.[1][4] For extended periods, storage at -80°C is a viable option to further minimize degradation.[1]
Q3: How should I prepare and store this compound solutions to maintain stability?
This compound solutions are significantly less stable than the solid form and should ideally be prepared fresh for each experiment.[1] To prepare solutions, use sterile, de-gassed, oxygen-free water or buffers (e.g., phosphate buffer at a slightly acidic to neutral pH).[1][8] If short-term storage is necessary, store the solution at 4°C for no longer than a week.[1] For longer-term storage, prepare single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: How does pH affect the stability of this compound in solution?
The stability of this compound in solution is highly pH-dependent. Cysteine is more stable in acidic solutions.[4][8] As the pH increases towards neutral and alkaline conditions, the thiol group is more easily deprotonated to the thiolate anion, which is more susceptible to oxidation.[9] Therefore, to minimize oxidation, it is advisable to prepare and store cysteine solutions in slightly acidic buffers, although the optimal pH will depend on the specific experimental requirements.
Q5: What analytical methods can be used to monitor this compound degradation?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the degradation of this compound.[1][10] By separating the components of a sample, HPLC can be used to quantify the remaining intact this compound and identify degradation products like cystine.[1] Other methods include mass spectrometry (MS) and spectroscopic techniques.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock solution due to improper storage or handling.[1] | Prepare fresh this compound solutions for each experiment. If using a frozen stock, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.[1] Ensure solutions are prepared with de-gassed, oxygen-free solvents and stored under an inert atmosphere.[1] |
| Appearance of unexpected peaks in HPLC or MS analysis. | Oxidation of this compound to its dimer, cystine, or other oxidized forms.[1][2] | Confirm the mass of the unexpected peak to see if it corresponds to cystine or other potential degradation products. Implement stricter anaerobic handling techniques, such as purging solutions with nitrogen or argon gas.[1] |
| Loss of compound activity or concentration over a short period. | Adsorption of this compound to the surface of plastic containers. | Use low-protein-binding microcentrifuge tubes and pipette tips to minimize surface adsorption.[1] |
| Rapid discoloration of the this compound solution. | Contamination with heavy metals (e.g., copper, iron) which can catalyze oxidation.[5][13] | Use high-purity, metal-free reagents and glassware. Consider the use of a chelating agent like EDTA in your buffer, if compatible with your experiment, to sequester trace metal ions. |
Quantitative Data on Stability
The stability of this compound is highly dependent on the storage conditions. The following table provides an overview of expected stability based on general knowledge. Researchers are strongly encouraged to perform their own stability studies for critical applications.
| Storage Condition | Form | Expected Stability (Time to >95% Purity) | Primary Degradation Product |
| -80°C, desiccated, dark, under Argon | Solid (Lyophilized) | > 1 year | Negligible |
| -20°C, desiccated, dark | Solid (Lyophilized) | Several years | Cystine (slow formation)[1] |
| 4°C, desiccated, dark | Solid (Lyophilized) | Months | Cystine[1] |
| Room Temperature (20-25°C), exposed to air and light | Solid (Lyophilized) | Days to Weeks | Cystine and other oxides[1] |
| 4°C, in aqueous buffer (pH 7) | Solution | < 1 week | Cystine[1] |
| -80°C, in aqueous buffer (pH 7), single-use aliquots | Solution | Months | Cystine (minimal)[1] |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Solution
This protocol outlines a general procedure to determine the stability of a this compound solution under various storage conditions using HPLC analysis.
1. Materials:
-
This compound (lyophilized powder)
-
Oxygen-free buffer (e.g., phosphate buffer, pH adjusted as required)
-
Low-protein-binding microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid)[1]
2. Solution Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.[1]
-
Prepare a stock solution (e.g., 10 mM) in the desired oxygen-free buffer.[1] It is recommended to purge the buffer with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before dissolving the this compound.
-
Immediately after preparation, divide the stock solution into multiple aliquots in low-protein-binding tubes.[1] One aliquot should be analyzed immediately (T=0).
3. Storage Conditions:
-
Store the aliquots under the different conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature, exposure to light vs. dark).[1]
4. HPLC Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.
-
Inject a defined volume of the sample into the HPLC system.
-
Monitor the peak area of this compound and the appearance of any new peaks, particularly the peak corresponding to the cystine dimer.[1]
5. Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.[1]
-
Plot the percentage of intact this compound versus time for each storage condition to determine the degradation rate.[1]
Visualizations
Caption: Primary degradation pathway of this compound via oxidation to Cystine.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine - Wikipedia [en.wikipedia.org]
- 3. Cystine - Wikipedia [en.wikipedia.org]
- 4. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Homocysteine strongly enhances metal-catalyzed LDL oxidation in the presence of cystine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 11. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DL-Cysteine in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Cysteine in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for my cell line?
The optimal concentration of this compound can vary significantly depending on the cell line. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cells. However, based on published data, some general guidelines are available:
-
Chinese Hamster Ovary (CHO) Cells: Concentrations greater than 2.5 mM have been shown to reduce cell growth due to increased oxidative stress and cell cycle arrest.[1]
-
HeLa Cells: An optimal growth concentration is around 0.1 µM/ml. Concentrations in the range of 1 to 10 µM/ml may cause growth inhibition.[2][3][4]
-
General Media Formulations: Many common media, such as DMEM, contain L-Cystine (the oxidized form of Cysteine) at a concentration of approximately 200 µM.[5]
Q2: I'm observing precipitate in my media after adding this compound. What is the cause and how can I prevent it?
Precipitation is a common issue and is often due to the oxidation of the more soluble L-Cysteine to the less soluble L-Cystine. This process can be accelerated by factors such as neutral or alkaline pH and the presence of metal ions like copper and iron in the medium.
Solutions:
-
Prepare fresh this compound solutions immediately before use.
-
Store stock solutions at an acidic pH to improve stability.
-
Consider using a chelating agent to minimize the catalytic effect of metal ions.
Q3: My cells show reduced viability and growth after this compound supplementation. What could be the problem?
High concentrations of this compound can be cytotoxic. This toxicity is often linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve to identify the optimal, non-toxic concentration for your cell line (see Experimental Protocols section).
-
Add Pyruvate: Supplementing your media with pyruvate (e.g., 5 mM) can help mitigate this compound cytotoxicity, likely by forming a non-toxic complex.
-
Monitor Oxidative Stress: Use assays to measure intracellular ROS levels to confirm if oxidative stress is the underlying cause.
Q4: What is the difference between L-Cysteine and this compound in cell culture?
L-Cysteine is the biologically active isomer. This compound is a racemic mixture, containing both the D- and L-isomers. While cells primarily utilize L-Cysteine, the DL-form is often used in cell culture media. It's important to be consistent with the form used in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate in Media | Oxidation of L-Cysteine to L-Cystine. | Prepare fresh this compound solutions. Store stock solutions at an acidic pH. |
| Reduced Cell Viability/Growth | Cytotoxicity from high concentrations of this compound. Increased oxidative stress. | Perform a dose-response experiment to determine the optimal concentration. Supplement media with pyruvate. |
| Inconsistent Experimental Results | Degradation of this compound stock solution. Variability in cell plating or health. | Prepare fresh stock solutions for each experiment. Ensure consistent cell passage number and even plating. |
| Unexpected Changes in Apoptosis | This compound can modulate apoptotic pathways. | Analyze the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family) to understand the mechanism. |
Quantitative Data Summary
The following table summarizes recommended and experimentally observed concentrations of Cysteine/Cystine for different cell lines.
| Cell Line | Form | Recommended/Observed Concentration | Effect | Reference |
| CHO | L-Cysteine | > 2.5 mM | Reduced cell growth, oxidative stress | [1] |
| HeLa | L-Cyst(e)ine | 0.1 µM/ml | Optimal growth | [2][3][4] |
| HeLa | L-Cyst(e)ine | 1 - 10 µM/ml | Growth inhibition | [2][3][4] |
| Huh6 & Huh7 | L-Cystine | 83 µM | Increased sensitivity to system xc- inhibitors | [5] |
| Various | L-Cystine | ~200 µM | Common concentration in DMEM/RPMI | [5] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the optimal concentration of this compound for your specific cell line by assessing cell viability across a range of concentrations.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound powder
-
Sterile PBS or serum-free medium for stock solution preparation
-
96-well plates
-
MTT or other cell viability assay reagent
-
Plate reader
Procedure:
-
Prepare a this compound Stock Solution:
-
Under sterile conditions, dissolve this compound powder in sterile PBS or serum-free medium to create a concentrated stock solution (e.g., 100 mM).
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of your this compound stock solution in complete cell culture medium to achieve a range of final concentrations to test (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (medium without added this compound).
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (e.g., MTT Assay):
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating, and then solubilizing the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability (%) against the this compound concentration to generate a dose-response curve. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.
-
Signaling Pathways and Workflows
Glutathione Synthesis Pathway
This compound is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.
Caption: Cysteine is essential for the synthesis of glutathione (GSH).
Experimental Workflow: Optimizing this compound Concentration
A logical workflow for determining the optimal this compound concentration for your cell culture experiments.
References
- 1. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific amino acid requirements of a human carcinoma cell (Stain HeLa) in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE SPECIFIC AMINO ACID REQUIREMENTS OF A HUMAN CARCINOMA CELL (STRAIN HELA) IN TISSUE CULTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing for DL-Cysteine in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of DL-Cysteine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for this compound is secondary ionic interactions between the protonated amine and thiol groups of the analyte and ionized residual silanol groups (-Si-O⁻) on the surface of silica-based stationary phases.[1][2] this compound is a polar, amphoteric molecule, and these secondary interactions lead to a portion of the analyte being retained longer on the column, resulting in an asymmetrical peak with a "tail."
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor influencing the peak shape of this compound. It dictates the ionization state of both the this compound molecule and the stationary phase's residual silanol groups.[3][4][5] At a mid-range pH, silanol groups (pKa ~3.5-4.5) are deprotonated and negatively charged, while the amine group of cysteine (pKa ~8.3-10.7) is protonated and positively charged, leading to strong electrostatic interactions and peak tailing.[1][6] By lowering the mobile phase pH (typically to 2.5-3.5), the silanol groups become protonated and neutral, minimizing these secondary interactions and significantly improving peak symmetry.[1]
Q3: Can the buffer concentration in the mobile phase impact peak tailing?
A3: Yes, buffer concentration can influence peak shape. A buffer is essential to maintain a stable pH throughout the analysis.[7] Insufficient buffer concentration can lead to pH shifts on the column, causing inconsistent ionization and peak shape.[8][9] For UV-based applications, a buffer concentration of 25-50 mM is generally recommended to ensure adequate buffering capacity without being excessive.[7][8] Increasing the buffer concentration can also help to shield the charged silanol groups, further reducing secondary interactions.[9][10]
Q4: What is the role of an "end-capped" column in analyzing this compound?
A4: An end-capped column has been chemically treated to block many of the residual silanol groups that are a primary source of peak tailing for basic compounds like this compound.[10] While end-capping does not eliminate all silanol activity, it significantly reduces the potential for secondary interactions, leading to improved peak symmetry.[10] For methods where peak tailing of polar or basic analytes is a concern, using a highly inert, end-capped column is a recommended strategy.[1]
Q5: Are there alternatives to adjusting the mobile phase pH to reduce peak tailing?
A5: While pH adjustment is a primary tool, other strategies can be employed. Using a highly inert, end-capped column is one effective alternative.[1] Additionally, mobile phase modifiers or ion-pairing reagents can be used to mask the active silanol sites on the stationary phase.[1] For instance, adding a small amount of an amine modifier like triethylamine (TEA) can compete with the analyte for interaction with the silanol groups. However, these modifiers can sometimes complicate the analysis and may not be suitable for all detection methods, such as mass spectrometry.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step workflow to identify and address the root cause of this compound peak tailing.
Troubleshooting Workflow for this compound Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of this compound in HPLC.
Guide 2: Optimizing Mobile Phase Conditions
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Adjust to a lower pH (e.g., 2.5-3.5) using a suitable buffer (e.g., phosphate or formate).[1] | Reduced peak tailing, improved peak symmetry. |
| Buffer Concentration | Use a buffer concentration in the range of 25-50 mM for UV detection.[7][8] | Stable retention times and consistent peak shapes. |
| Organic Modifier | Ensure appropriate elution strength by adjusting the percentage of organic modifier (e.g., acetonitrile or methanol). | Sharper peaks and appropriate retention. |
Guide 3: Column and System Considerations
| Parameter | Recommended Action | Expected Outcome |
| Column Chemistry | Use a modern, high-purity, end-capped C18 or C8 column. | Minimized secondary interactions with silanol groups. |
| Column Condition | If performance degrades, flush the column or replace it if a void is suspected. | Restored peak shape and efficiency. |
| System Plumbing | Use tubing with a small internal diameter (e.g., 0.12 mm) and minimize its length. | Reduced extra-column band broadening and sharper peaks. |
| Injection Volume & Solvent | Inject a smaller volume and ensure the sample solvent is weaker than or the same as the mobile phase. | Prevents peak distortion due to solvent mismatch and column overload. |
Data Presentation
Table 1: pKa Values of this compound
This table summarizes the acid dissociation constants (pKa) for the functional groups of this compound, which are crucial for understanding its ionization behavior at different pH values.
| Functional Group | pKa Value |
| Carboxyl (-COOH) | ~1.71 - 1.96 |
| Thiol (-SH) | ~8.18 - 8.37 |
| Amino (-NH₃⁺) | ~10.70 - 10.78 |
(Data sourced from various chemical databases and literature[6][11][12][13])
Chemical Interactions Leading to Peak Tailing
Caption: Interaction between protonated this compound and a deprotonated silanol group.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC with UV detection.
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound standard or sample in Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Pre-Column Derivatization HPLC Method for Cysteine and Glutathione
This method is suitable for the simultaneous determination of cysteine and reduced glutathione and involves pre-column derivatization with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[14]
-
Derivatization:
-
To 60 µL of an acidic sample extract, add 15 µL of 0.3 M Na₂HPO₄.
-
Immediately add 45 µL of DTNB solution (20 mg DTNB in 100 mL of 1% w/v sodium citrate solution).
-
Stir for 1 minute at room temperature, then let it stand for another 5 minutes before injection.[14]
-
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1 M NaH₂PO₄, pH 2.8.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 100% B
-
25-30 min: 100% B
-
30.1-33 min: Return to 100% A
-
33-37 min: 100% A (re-equilibration)[14]
-
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25 °C.[14]
-
Detection Wavelength: 330 nm.[14]
-
Injection Volume: 50 µL.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 6. Amino Acids [vanderbilt.edu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. peptideweb.com [peptideweb.com]
- 12. Ch27 pKa and pI values [chem.ucalgary.ca]
- 13. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-Cysteine Stability and Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Cysteine. This guide provides answers to frequently asked questions and troubleshooting advice for common issues related to the impact of pH on the stability and reactivity of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in solution?
A1: The stability of this compound is highly dependent on pH. The primary degradation pathway for cysteine in solution is oxidation of its thiol group (-SH) to form a disulfide bond, resulting in the formation of cystine. This oxidation is significantly accelerated at neutral to alkaline pH.[1] In acidic conditions (pH below 4), the protonated thiol group is less reactive, and therefore, the rate of oxidation is considerably slower.[1] Solutions of cysteine are most stable at acidic pH.[2]
Q2: What is the relationship between pH and the reactivity of this compound's thiol group?
A2: The reactivity of this compound's thiol group is directly related to its protonation state, which is governed by its pKa value (approximately 8.3).[3][4][5] At a pH below its pKa, the thiol group exists predominantly in its protonated form (R-SH), which is a relatively weak nucleophile.[6] As the pH increases and approaches the pKa, a greater proportion of thiol groups become deprotonated to form the thiolate anion (R-S⁻).[7][8] This thiolate anion is a much stronger and more reactive nucleophile, readily participating in reactions with electrophiles.[3][7][9]
Q3: What are the different ionic forms of this compound at various pH values?
A3: this compound is an amino acid with three ionizable groups: the α-carboxyl group, the α-amino group, and the thiol group of the side chain. The predominant ionic form of this compound changes with the pH of the solution.
-
Strongly Acidic pH (e.g., pH < 2): The carboxyl group is protonated (-COOH), the amino group is protonated (-NH₃⁺), and the thiol group is protonated (-SH). The net charge is positive.
-
Acidic to Neutral pH (e.g., pH 2 to 8): The carboxyl group is deprotonated (-COO⁻), while the amino and thiol groups remain protonated. This zwitterionic form has a net neutral charge.[10]
-
Alkaline pH (e.g., pH 8 to 10): The carboxyl and thiol groups are deprotonated, while the amino group remains protonated. The net charge is negative.
-
Strongly Alkaline pH (e.g., pH > 10.5): All three groups are deprotonated. The net charge is negative.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of potency or reactivity of the cysteine solution over a short period.
-
Appearance of a precipitate (cystine is less soluble than cysteine).
-
Inconsistent experimental results.[2]
Possible Causes:
-
High pH: The solution pH is neutral or alkaline, accelerating oxidation.
-
Presence of Oxidizing Agents: Dissolved oxygen in the solvent is a common culprit.
-
Catalysis by Metal Ions: Trace metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of cysteine.[2]
-
Exposure to Light and Elevated Temperature: These conditions can increase the rate of degradation.[2]
Solutions:
-
pH Adjustment: Prepare and store this compound solutions in an acidic buffer (e.g., pH 2-4).
-
Use of Deoxygenated Solvents: Prepare solutions using solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Addition of Chelating Agents: Add a chelating agent such as EDTA to the solution to sequester metal ions.[2]
-
Storage Conditions: Store stock solutions at low temperatures (2-8°C or frozen) and protect them from light by using amber vials or wrapping containers in foil.[2]
-
Fresh Preparation: Ideally, prepare this compound solutions fresh for each experiment.[2]
Issue 2: Low Yield or Incomplete Reaction with an Electrophile
Symptoms:
-
The desired reaction product is not formed, or the yield is significantly lower than expected.
-
The starting this compound is recovered unreacted.
Possible Causes:
-
Suboptimal pH for Nucleophilic Attack: The reaction is being carried out at a pH that is too low. At acidic pH, the thiol group is protonated and less nucleophilic.[6][7]
-
Side Reactions: At higher pH values, while the thiolate is more reactive, it is also more susceptible to oxidation, which can compete with the desired reaction.
Solutions:
-
pH Optimization: The optimal pH for reactions involving the thiol group as a nucleophile is typically slightly above its pKa, in the range of 8.5 to 9.5. This provides a sufficient concentration of the reactive thiolate anion.[7] However, this must be balanced with the increased risk of oxidation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation, especially when working at a higher pH.
-
Reaction Time: Monitor the reaction progress to find the optimal time that maximizes product formation before significant degradation of the cysteine occurs.
Issue 3: Variability in Cysteine Quantification
Symptoms:
-
Difficulty in obtaining reproducible measurements of cysteine concentration.
-
Inaccurate quantification of the redox state of cysteine residues.[11]
Possible Causes:
-
Artificial Oxidation during Sample Preparation: The thiol group is highly prone to oxidation during cell lysis, protein extraction, and other sample handling steps.[11]
-
Incomplete Alkylation: If quantifying cysteine via alkylation (a common method), incomplete reaction with the alkylating agent will lead to an underestimation.[11]
Solutions:
-
Immediate Alkylation: Add a thiol-reactive alkylating agent (e.g., iodoacetamide or N-ethylmaleimide) to the sample immediately after preparation to cap the free thiols and prevent their oxidation.
-
Optimized Reduction and Alkylation Steps: When analyzing disulfide-bonded cysteine, ensure complete reduction with an excess of a reducing agent like DTT or TCEP, followed by efficient alkylation.[11] The alkylation step should be performed in the dark to prevent degradation of light-sensitive reagents like iodoacetamide.[11]
Data Presentation
Table 1: pKa Values of this compound Functional Groups
| Functional Group | pKa Value |
| α-Carboxyl (-COOH) | ~1.7 - 2.1 |
| Thiol (-SH) | ~8.3 |
| α-Amino (-NH₃⁺) | ~10.2 - 10.8 |
(Note: Exact pKa values can vary slightly depending on the specific experimental conditions such as temperature and ionic strength of the solution.[4][5])
Table 2: Qualitative Impact of pH on this compound Stability and Reactivity
| pH Range | Predominant Thiol Form | Stability (vs. Oxidation) | Nucleophilic Reactivity |
| < 4 (Acidic) | R-SH (protonated) | High | Low |
| 4 - 7 (Weakly Acidic to Neutral) | R-SH (protonated) | Moderate | Moderate |
| 7 - 9 (Neutral to Weakly Alkaline) | R-SH ⇌ R-S⁻ (mixed) | Low | High |
| > 9 (Alkaline) | R-S⁻ (thiolate) | Very Low | Very High |
Experimental Protocols
Protocol: Spectrophotometric Assay for Monitoring Cysteine Oxidation
This protocol provides a general method to assess the stability of a this compound solution by monitoring the decrease in free thiol concentration over time using Ellman's reagent (DTNB).
Materials:
-
This compound solution of known concentration.
-
Reaction Buffer: 0.1 M phosphate buffer at the desired pH (e.g., prepare buffers at pH 6.0, 7.4, and 8.5).
-
Ellman's Reagent (DTNB) Stock Solution: 4 mg/mL in the reaction buffer.
-
Spectrophotometer and cuvettes.
Procedure:
-
Prepare Cysteine Solution: Dissolve this compound in the desired reaction buffer to a final concentration of approximately 1 mM. Prepare this solution fresh.
-
Initiate Time Course: Start a timer immediately after preparing the cysteine solution.
-
Sample at Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cysteine solution for analysis.
-
Reaction with DTNB:
-
In a cuvette, mix 50 µL of the DTNB stock solution with a sufficient volume of the reaction buffer (e.g., 940 µL).
-
Add 10 µL of the cysteine solution aliquot to the cuvette.
-
Mix thoroughly and incubate at room temperature for 15 minutes.
-
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm. The yellow-colored product, 2-nitro-5-thiobenzoate (TNB), is proportional to the concentration of free thiols.
-
Data Analysis: Plot the absorbance at 412 nm against time for each pH condition. A decrease in absorbance over time indicates the oxidation of cysteine. The rate of this decrease can be used to compare the stability at different pH values.
Visualizations
References
- 1. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptideweb.com [peptideweb.com]
- 5. Amino Acid Physical Properties | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting DL-Cysteine Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with DL-Cysteine interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with my biochemical assay?
A1: this compound possesses a reactive thiol (-SH) group, making it a potent reducing agent. This reactivity is the primary cause of interference in many biochemical assays through several mechanisms:
-
Reaction with Assay Reagents: Cysteine can directly react with and consume assay reagents. For example, in colorimetric assays like the Bicinchoninic Acid (BCA) protein assay, cysteine can reduce Cu²⁺ to Cu¹⁺, leading to a false-positive signal.[1]
-
Adduct Formation: The thiol group can form covalent adducts with electrophilic compounds or assay components, altering their properties and generating misleading results.[2][3][4]
-
Modification of Proteins: Cysteine can interact with proteins in your sample, potentially altering their structure and function, which can be particularly problematic in enzyme activity assays.[5][6]
-
Generation of Reactive Species: In some contexts, cysteine can contribute to the production of reactive oxygen species (ROS) or hydrogen sulfide (H₂S), which can interfere with assay signals.[7]
Q2: Which types of assays are most susceptible to this compound interference?
A2: A wide range of assays can be affected. Those particularly vulnerable include:
-
Protein Quantification Assays: Especially those based on copper reduction, such as the Bicinchoninic Acid (BCA) assay.[1] The Lowry assay is also susceptible due to the reduction of the phosphotungstate-phosphomolybdate complex.
-
Enzymatic Assays: Cysteine can act as an inhibitor or, in some cases, an activator of enzymes, leading to inaccurate measurements of enzyme kinetics.[5][8] It can also interfere with assays that rely on redox-sensitive reporters.
-
Cell-Based Assays: In cell culture, cysteine can influence cell proliferation, differentiation, and redox status, which can confound the results of cytotoxicity or signaling pathway studies.[7][9][10]
-
Colorimetric and Fluorometric Assays: Assays using probes that are sensitive to redox conditions or can react with thiols are prone to interference.[11][12][13][14]
-
Immunoassays: While less common, high concentrations of reducing agents like cysteine can potentially disrupt antibody disulfide bonds, affecting their binding affinity.
-
LC-MS/MS Bioanalysis: Cysteine and its metabolites can co-elute with analytes of interest and cause in-source decomposition, leading to quantitative interference.[15]
Q3: What are the typical signs of this compound interference in my experiment?
A3: Common indicators of interference include:
-
High background signal: An unexpectedly high signal in your negative controls or blanks.
-
Poor reproducibility: Large variations in results between replicate experiments.
-
Non-linear dose-response curves: Inconsistent or illogical dose-response relationships in activity or inhibition assays.
-
False positives or false negatives: Identifying compounds as active when they are not (false positives) or missing true hits (false negatives).[16][17][18][19]
-
Discrepancies with orthogonal assays: Obtaining conflicting results when validating a hit using a different assay principle.
Troubleshooting Guides
Problem 1: High background in my BCA protein assay.
This is a common issue due to the reducing nature of cysteine.
Troubleshooting Steps:
-
Sample Dilution: If possible, dilute the sample to reduce the final cysteine concentration below the interference threshold of the assay.
-
Use a Cysteine-Compatible Assay: Switch to a protein assay that is less susceptible to reducing agents, such as the Bradford assay.
-
Pre-treatment with a Thiol-Reactive Reagent: Consider pre-treating your sample with a reagent like N-ethylmaleimide (NEM) to block the free thiol group of cysteine. Caution: This may affect your protein of interest.
-
Generate a Specific Standard Curve: If the cysteine concentration is known and consistent across samples, prepare your protein standards in the same buffer containing the same concentration of cysteine.
Experimental Protocol: Generating a Cysteine-Specific Standard Curve for BCA Assay
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations.
-
Prepare a solution of this compound at the same concentration present in your unknown samples.
-
Dilute your protein standards in the this compound solution.
-
Perform the BCA assay according to the manufacturer's instructions using these cysteine-containing standards.
-
Use this new standard curve to determine the protein concentration of your unknown samples.
Problem 2: My enzyme activity is unexpectedly inhibited or activated.
Cysteine can directly interact with enzymes or interfere with the assay's detection chemistry.
Troubleshooting Steps:
-
Control for Cysteine Effects: Run a control experiment with cysteine and the enzyme substrate without the enzyme to see if cysteine directly reacts with the substrate or detection reagents. Also, run a control with the enzyme and cysteine alone to check for direct effects on the enzyme.
-
Include a Reducing Agent in the Assay Buffer: For some enzymes, including a different, stable reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the assay buffer from the start can help mitigate the effects of reactive compounds.[20]
-
Dialysis or Buffer Exchange: If your protein of interest is stable, consider removing the cysteine from your sample before the assay using dialysis or a desalting column.
-
Vary Assay Conditions: Investigate if changing the pH or temperature of the assay can minimize the interference.
Workflow for Investigating Enzyme Assay Interference
Caption: Troubleshooting workflow for enzyme assay interference.
Problem 3: Inconsistent results in cell-based assays.
Cysteine is a biologically active molecule that can impact cellular health and signaling.
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTS or LDH assay) to determine if the concentrations of cysteine used are toxic to your cells.[9][21]
-
Control for Biological Effects: Design control experiments to assess the effect of cysteine alone on the cellular process you are studying (e.g., cell proliferation, apoptosis, or a specific signaling pathway).
-
Time-Course and Dose-Response Experiments: Conduct experiments with varying concentrations of cysteine and at different time points to understand its dynamic effects on your cell model.
-
Wash-out Step: If experimentally feasible, consider a wash-out step to remove extracellular cysteine before adding your treatment or performing your final measurement.
References
- 1. Chemistry of Protein Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 3. Detection of cysteine conjugate metabolite adduct formation with specific mitochondrial proteins using antibodies raised against halothane metabolite adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of cysteine variants on the structure, activity, and stability of recombinant human α-galactosidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Cysteine promotes the proliferation and differentiation of neural stem cells via the CBS/H₂S pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Cysteine as an Irreversible Inhibitor of the Peroxidase-Mimic Catalytic Activity of 2-Dimensional Ni-Based Nanozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antigen-presenting cells control T cell proliferation by regulating amino acid availability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colorimetric and fluorescent probes for cysteine detection: Applications in food safety and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Colorimetric and Near-Infrared Ratiometric Fluorescent Probe for Sensing Cysteine in Food Samples, Plants, and Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6605459B2 - Methods for measuring cysteine and determining cysteine synthase activity - Google Patents [patents.google.com]
- 15. Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. False-positive interferences of common urine drug screen immunoassays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 19. bluthbio.com [bluthbio.com]
- 20. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling DL-Cysteine
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling DL-Cysteine, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid (lyophilized) this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere such as argon or nitrogen.[1][2][3] For extended periods, storage at -80°C is also a viable option to minimize degradation.[1] It is also recommended to protect it from light.[1]
Q2: How should I store this compound solutions?
This compound solutions are significantly less stable than the solid form and are prone to oxidation.[1] It is highly recommended to prepare solutions fresh for each experiment.[4] If short-term storage is necessary, store the solution at 2-8°C for no longer than a week.[1][5] For longer-term storage, prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][6]
Q3: What is the primary cause of this compound degradation?
The primary degradation pathway for this compound is the oxidation of its thiol (-SH) group.[1][4] This oxidation leads to the formation of a disulfide bond with another cysteine molecule, forming cystine.[1][4] Cystine has poor solubility at neutral pH, which can lead to precipitation in solutions.[5][7]
Q4: What are the recommended solvents for dissolving this compound?
This compound is slightly soluble in water.[2] Its solubility can be increased in acidic or basic solutions.[5][8][9] For cell culture applications, it is often dissolved in sterile, deionized, and degassed water or buffers (e.g., PBS, Tris).[4][5] Using oxygen-free solvents is crucial to minimize oxidation.[4] For compounds with poor aqueous solubility, small amounts of DMSO can be used, followed by dilution with an aqueous buffer.[3][4]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
When handling solid this compound, it is important to wear protective gloves, a lab coat, and eye protection.[4] If there is a risk of generating dust, a NIOSH-approved respirator should be worn.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Possible Cause | Recommended Action |
| Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a frozen stock, use a fresh aliquot for each use to avoid multiple freeze-thaw cycles.[1][4] |
| Oxidation of the thiol group. | Use de-gassed, oxygen-free solvents for preparing solutions. Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing and storing.[1][4] |
| Adsorption to container surfaces. | Use low-protein-binding microcentrifuge tubes and pipette tips.[4] |
| Incorrect pH of the solution. | Ensure the pH of the buffer is appropriate for your experiment and for maintaining cysteine stability (acidic pH is generally more stable).[9][10] |
Issue 2: Appearance of Precipitate in this compound Solution
| Possible Cause | Recommended Action |
| Formation of cystine due to oxidation. | This compound oxidizes to form cystine, which has low solubility at neutral pH.[5][7] Prepare fresh solutions and consider using a buffer with a slightly acidic pH to improve stability. |
| Solution concentration is too high. | Check the solubility limits of this compound in your chosen solvent and temperature. You may need to prepare a more dilute solution. |
| Low temperature of the solution. | Solubility of this compound may decrease at lower temperatures. Ensure the solution is fully dissolved at the working temperature before use. |
Issue 3: Low or No Biological Activity
| Possible Cause | Recommended Action |
| Oxidation of this compound. | The biological activity of cysteine often depends on its reduced thiol group. Ensure that the solution was freshly prepared and handled under conditions that minimize oxidation. |
| Interaction with components in the media. | Metal ions, such as copper, in cell culture media can catalyze the oxidation of cysteine.[7] Consider using a metal-chelating agent if appropriate for your experiment. |
| Incorrect dosage. | Verify the final concentration of this compound in your experiment. High concentrations can sometimes be cytotoxic.[5] |
Quantitative Data Summary
Table 1: Stability of this compound Under Various Conditions
| Form | Storage Condition | Expected Stability | Primary Degradation Product |
| Solid (Lyophilized) | -80°C, desiccated, dark, under inert gas | > 1 year[1] | Negligible |
| Solid (Lyophilized) | -20°C, desiccated, dark, under inert gas | > 1 year[1][3] | Negligible |
| Solution (Aqueous, neutral pH) | Room Temperature | Hours to days[11] | Cystine |
| Solution (Aqueous, neutral pH) | 4°C | Up to 1 week[1] | Cystine |
| Solution (Aqueous, acidic pH) | Room Temperature | More stable than at neutral pH[9][10] | Cystine |
| Solution (Frozen) | -20°C / -80°C (aliquoted) | Months[1][6] | Cystine (degradation can still occur during freeze-thaw cycles) |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Slightly soluble[2] | Solubility increases with changes in pH (acidic or basic).[5][8] A 50 mg/mL solution can be prepared.[12] |
| DMSO | Soluble[3] | |
| Ethanol | Insoluble | |
| Acetone | Insoluble[2] | |
| 1M Hydrochloric Acid | Soluble[5] | Often used to prepare stock solutions for cell culture.[8] |
Experimental Protocols
Protocol 1: Preparation of a 200 mM this compound Stock Solution for Cell Culture
Materials:
-
This compound powder
-
Sterile, deionized, and degassed water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or vials
Procedure:
-
Weigh out the required amount of this compound powder in a sterile container. To prepare 10 mL of a 200 mM solution, you will need 0.242 g of this compound (MW: 121.16 g/mol ).
-
Add a small volume of sterile, degassed water to the powder and vortex to dissolve.
-
Bring the final volume to 10 mL with sterile, degassed water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[5]
-
Store the stock solution in single-use aliquots at -20°C for long-term storage.[5]
Protocol 2: Using this compound as a Reducing Agent for Peptide Mapping
This protocol is adapted from a study demonstrating cysteine as a non-toxic alternative to DTT for reducing disulfide bonds in monoclonal antibodies (mAbs).[13]
Materials:
-
Protein/mAb sample
-
This compound solution (e.g., 1 M in water, freshly prepared)
-
Denaturation buffer (e.g., containing 6 M Guanidine HCl)
-
Alkylation reagent (e.g., iodoacetamide)
-
Digestion enzyme (e.g., trypsin)
-
Quenching solution
-
LC-MS grade water and acetonitrile
Procedure:
-
Denaturation and Reduction:
-
To your protein sample, add denaturation buffer to the desired final concentration.
-
Add freshly prepared this compound solution to a final concentration of 10-40 mM.[13]
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to ensure complete reduction of disulfide bonds.
-
-
Alkylation:
-
Add the alkylation reagent to cap the free thiols and prevent disulfide bond reformation.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Buffer Exchange and Digestion:
-
Perform a buffer exchange to remove the denaturant and reducing/alkylation agents.
-
Add the digestion enzyme (e.g., trypsin) at an appropriate enzyme-to-substrate ratio.
-
Incubate overnight at 37°C.
-
-
Quenching and Analysis:
-
Stop the digestion by adding a quenching solution (e.g., formic acid).
-
The sample is now ready for analysis by LC-MS.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of cysteine residues as redox-sensitive regulatory switches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cysteine–based redox regulation and signaling in plants [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 8. himedialabs.com [himedialabs.com]
- 9. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A Novel Peptide Mapping Method Utilizing Cysteine as a Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving poor solubility of DL-Cysteine in neutral buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of DL-Cysteine in neutral buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a neutral buffer like PBS (pH 7.4)?
A1: this compound exhibits poor solubility in neutral buffers due to its zwitterionic nature. The isoelectric point (pI) of cysteine is approximately 5.0. At this pH, the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-), resulting in a net neutral charge. This minimizes the molecule's interaction with water, leading to low solubility. While a neutral buffer (pH ~7) is not exactly at the pI, it is close enough that solubility remains significantly low.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. Adjusting the pH away from its isoelectric point (pI ≈ 5.0) will increase its solubility.
-
In acidic conditions (pH < 5.0): The carboxyl group becomes protonated (-COOH), and the molecule carries a net positive charge, increasing its solubility.
-
In alkaline conditions (pH > 8.0): The amino group is deprotonated (-NH2), and the molecule carries a net negative charge, which also increases its solubility.
The relationship between the charge of the cysteine molecule and its solubility at different pH values is a key concept for successfully dissolving this amino acid.
Q3: My this compound dissolved initially but then a precipitate formed. What is happening?
A3: This is a common issue caused by the oxidation of cysteine. Two cysteine molecules can readily oxidize to form a disulfide bond, creating a molecule called cystine. Cystine is significantly less soluble in aqueous solutions than cysteine and will precipitate out, especially at neutral pH. This process is accelerated by the presence of dissolved oxygen and metal ions.
Q4: Is it better to use this compound Hydrochloride (HCl) salt?
A4: Yes, for many applications, using the hydrochloride salt of this compound is a more convenient starting point. This compound HCl is the salt form, which is more readily soluble in water and neutral buffers because it creates a slightly acidic solution upon dissolving, moving the pH away from the isoelectric point. However, be aware that dissolving a significant amount of the HCl salt will lower the pH of your final solution, which may require readjustment depending on your experimental needs.
Troubleshooting Guide
Use the following workflow to diagnose and solve common issues with this compound solubility.
Quantitative Data
The solubility of cysteine is dramatically influenced by pH. The following table summarizes this relationship.
| pH | Cysteine Form | Relative Solubility | Approximate Solubility (g/L) |
| 2.0 | Cationic | High | > 150 |
| 5.0 | Zwitterionic (pI) | Very Low | ~ 10-20 |
| 7.4 | Zwitterionic/Anionic | Low | ~ 25 |
| 9.0 | Anionic | High | > 150 |
| Note: These are approximate values and can vary with temperature and buffer composition. |
The solubility of cysteine's free base form is often compared to its more soluble hydrochloride salt.
| Compound | Form | Solubility in Water (25°C) | Comments |
| This compound | Free Base | Poor | Requires pH adjustment for dissolution |
| This compound HCl | Salt | High (approx. 400 g/L) | Forms an acidic solution |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution by pH Adjustment
This protocol describes the standard method for dissolving this compound free base by adjusting the pH.
-
Objective: To prepare a 100 mM stock solution of this compound in a neutral buffer (e.g., PBS).
-
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M NaOH solution
-
1 M HCl solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh out the required amount of this compound powder for your target concentration (e.g., 1.21 g for 100 mL of a 100 mM solution).
-
Add the powder to approximately 80% of the final volume of PBS in a beaker with a stir bar. The solution will appear as a milky suspension.
-
Begin stirring the suspension.
-
While monitoring the pH, add 1 M NaOH dropwise to the suspension. As the pH increases and moves away from the isoelectric point (pI ≈ 5.0), the powder will begin to dissolve.
-
Continue adding NaOH until all the this compound has dissolved. The pH will typically be around 8.0-9.0.
-
Once fully dissolved, carefully back-titrate by adding 1 M HCl dropwise to adjust the pH to your desired final value (e.g., 7.4).
-
Transfer the solution to a volumetric flask and add PBS to reach the final desired volume.
-
Sterile filter the solution if required for your application. Use immediately or store appropriately (see notes below).
-
Protocol 2: Preparation of a Stabilized this compound Solution
This protocol includes steps to minimize the rapid oxidation of cysteine to cystine.
-
Objective: To prepare a stabilized this compound solution for applications where redox state is critical.
-
Materials:
-
All materials from Protocol 1
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Nitrogen or Argon gas (optional)
-
-
Procedure:
-
Degas the Buffer: Before use, degas the PBS buffer by sparging with nitrogen or argon gas for 15-20 minutes. This removes dissolved oxygen, a key component in the oxidation process.
-
Add Chelator: Add EDTA to the degassed buffer to a final concentration of 0.5 mM. EDTA will chelate metal ions that can catalyze cysteine oxidation.
-
Dissolve Cysteine: Follow steps 1-7 from Protocol 1 to dissolve the this compound in the degassed, EDTA-containing buffer.
-
Add Reducing Agent: Once the pH is adjusted and the solution is clear, add a reducing agent like DTT to a final concentration of 1-5 mM. TCEP can also be used and is more stable over time.
-
Final Volume and Storage: Bring the solution to its final volume with the degassed buffer. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air. For best results, prepare fresh solution before each experiment.
-
Technical Support Center: Minimizing DL-Cysteine Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with DL-Cysteine cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a racemic mixture of the D- and L-isomers of the amino acid cysteine. L-Cysteine is a semi-essential amino acid crucial for protein synthesis, glutathione (GSH) production, and various other metabolic processes.[1] It is a component of many cell culture media formulations. D-Cysteine can also be metabolized, in some cases to produce hydrogen sulfide (H₂S), a signaling molecule with cytoprotective effects.[2][3][4][5]
Q2: Is this compound cytotoxic to all cell lines?
The cytotoxicity of this compound is cell-type specific and concentration-dependent.[6] For example, concentrations exceeding 2.5 mM have been shown to inhibit the growth of Chinese Hamster Ovary (CHO) cells, while 1 mM cysteine in Eagle's Minimum Essential Medium (MEM) can be highly toxic to other cultured cells.[7][8] Neuronal cell lines can be particularly sensitive due to mechanisms involving excitotoxicity.[9][10][11][12]
Q3: What are the primary mechanisms of this compound-induced cytotoxicity?
The primary mechanisms of this compound cytotoxicity include:
-
Oxidative Stress: The auto-oxidation of cysteine's thiol group can generate reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and subsequent cell damage.[7][13][14] This process can be catalyzed by metal ions like iron and copper in the culture medium.[15]
-
Excitotoxicity: In neuronal cells, L-Cysteine can act as an excitotoxin, primarily through the over-activation of N-methyl-D-aspartate (NMDA) receptors.[9][11][16][17] This can lead to an influx of calcium ions and trigger apoptotic pathways.
-
Apoptosis: this compound can induce apoptosis through both extrinsic and intrinsic pathways. This can involve the modulation of apoptotic pathways, mitochondrial dysfunction, and the activation of caspases.[18][19]
Q4: How can I minimize the cytotoxicity of this compound in my experiments?
Several strategies can be employed to mitigate this compound cytotoxicity:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.[7]
-
Add Pyruvate to the Medium: The addition of pyruvate (e.g., 5 mM) to the culture medium can significantly reduce cysteine's cytotoxicity.[7][8] It is believed that pyruvate forms a more stable, non-toxic complex with cysteine, which is resistant to oxidation.[8]
-
Pre-incubate the Medium: Pre-incubating the culture medium containing this compound at 37°C for 24 hours before use can help to eliminate its toxicity.[7][8]
-
Use Freshly Prepared Solutions: this compound is unstable in solution and can oxidize to the less soluble L-Cystine.[7][15][20][21] It is recommended to prepare fresh solutions before each experiment or add the supplement to the medium immediately before use.[20]
-
Consider Antioxidant Co-treatment: The use of antioxidants, such as N-acetyl-L-cysteine (NAC), may help to counteract the oxidative stress induced by this compound.[22]
Q5: What is the difference in cytotoxicity between L-Cysteine and D-Cysteine?
L-Cysteine and D-Cysteine can have different effects on cells. L-Cysteine is the isomer incorporated into proteins and is a precursor for glutathione.[1] High levels of L-Cysteine can be neurotoxic.[10][12] In contrast, D-Cysteine is not incorporated into proteins and is metabolized by D-amino acid oxidase to produce hydrogen sulfide (H₂S), which can have protective effects against oxidative stress, particularly in neuronal and kidney cells.[2][3][4][5] Some studies suggest that D-cysteine is less toxic and may even be more protective than L-cysteine in certain contexts.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced cell viability or growth after adding this compound. | High concentration of this compound leading to cytotoxicity.[7] | Perform a dose-response experiment to determine the optimal concentration for your cell line.[7] Start with a lower concentration and titrate upwards. |
| Generation of reactive oxygen species (ROS) and oxidative stress.[7] | 1. Add pyruvate (e.g., 5 mM) to the culture medium to form a non-toxic complex with cysteine.[7][8]2. Consider co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC).[22]3. Measure ROS levels to confirm oxidative stress (see Experimental Protocols). | |
| Precipitate forms in the cell culture medium. | Oxidation of L-Cysteine to the less soluble L-Cystine.[7][15] | 1. Prepare fresh L-Cysteine solutions for each experiment.[7][20]2. Store stock solutions at an acidic pH to improve stability.[7]3. Ensure proper humidification in the incubator to prevent evaporation and concentration of media components.[7] |
| Inconsistent experimental results. | Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.[21] | 1. Prepare fresh solutions for each experiment.[21]2. If using a frozen stock, aliquot into single-use volumes to avoid multiple freeze-thaw cycles.[21]3. Store stock solutions at -80°C for long-term storage.[21] |
| Oxidation of the thiol group in the solution.[21] | 1. Use de-gassed, oxygen-free solvents for preparing solutions.[21]2. Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.[21] | |
| Unexpected changes in apoptosis. | This compound can modulate apoptotic pathways.[7] | 1. Assess key apoptotic markers (e.g., caspase activation, cytochrome c release) to understand the mechanism.2. Adjust the this compound concentration to a level that does not induce significant apoptosis. |
| Neuronal cell death or signs of excitotoxicity. | L-Cysteine is acting as an excitotoxin via NMDA receptor activation.[9][11][16] | 1. Reduce the concentration of L-Cysteine.2. Consider using D-Cysteine, which may be less excitotoxic and potentially neuroprotective.[2][3][4]3. If experimentally feasible, use an NMDA receptor antagonist to confirm the mechanism.[9] |
Quantitative Data Summary
Table 1: Reported Cytotoxic Concentrations of L-Cysteine
| Cell Line | Medium | Cytotoxic Concentration | Reference |
| Chinese Hamster Ovary (CHO) | - | > 2.5 mM | [7] |
| Cultured cells (unspecified) | Eagle's Minimum Essential Medium (MEM) | 1 mM | [7][8] |
Table 2: Recommended Concentrations of Mitigating Agents
| Agent | Recommended Concentration | Purpose | Reference |
| Pyruvate | 5 mM | To reduce cytotoxicity by forming a non-toxic complex with cysteine. | [7][8] |
| N-acetyl-L-cysteine (NAC) | 0.125 - 0.5 mM | To protect against lead-induced cytotoxicity (as an example of its antioxidant properties). | [22][23] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. Include an untreated control group. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a humidified atmosphere.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol helps to determine if this compound is inducing oxidative stress.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with this compound as described above.
-
Staining: After treatment, remove the medium and wash the cells with a buffered saline solution. Add a solution containing a fluorescent ROS indicator (e.g., DCFH-DA) and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
Lipid Peroxidation Assay (Malondialdehyde - MDA)
This protocol measures the end products of lipid peroxidation, providing an indication of oxidative damage to cell membranes.
Methodology:
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells.
-
Reaction: Add a reagent that reacts with MDA (e.g., thiobarbituric acid) to the cell lysate and incubate at a high temperature (e.g., 95°C).
-
Measurement: Measure the absorbance or fluorescence of the resulting colored product. The concentration of MDA is determined from a standard curve.[23]
Visualizations
References
- 1. Cysteine Depletion, a Key Action to Challenge Cancer Cells to Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Production of hydrogen sulfide from d-cysteine and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. In vitro effect of the cysteine metabolites homocysteic acid, homocysteine and cysteic acid upon human neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity of cysteine in culture media [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of L-cysteine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuronal growth on L- and D-cysteine self-assembled monolayers reveals neuronal chiral sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotoxicity of cysteine: interaction with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuronal Growth on l- and d-Cysteine Self-Assembled Monolayers Reveals Neuronal Chiral Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative stress and ageing: is ageing a cysteine deficiency syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 16. L-cysteine, a bicarbonate-sensitive endogenous excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve DL-Cysteine bioavailability in experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the bioavailability of DL-Cysteine in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results with this compound often stem from its instability. The primary issue is the oxidation of the cysteine thiol group (-SH) to form a disulfide bond with another cysteine molecule, creating cystine.[1] This process is accelerated by factors like pH, exposure to oxygen, and the presence of metal ions.[2]
Troubleshooting Steps:
-
Solution Preparation: Always prepare this compound solutions fresh for each experiment using de-gassed, oxygen-free solvents (e.g., water or buffer).[1]
-
Storage: If you must store stock solutions, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can speed up degradation.[1]
-
Handling: Before opening the vial, let the lyophilized powder warm to room temperature in a desiccator to prevent moisture condensation. Purge the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.[1]
-
pH Control: Be mindful of the pH of your solutions. Cysteine is more stable at a lower pH. Buffers with a pH below 7 are generally recommended to keep the thiol group in its reduced state.[3]
Q2: I am observing poor absorption of this compound in my cell culture/animal model. How can I improve this?
A2: Poor absorption can be due to this compound's inherent physicochemical properties and its susceptibility to degradation in the experimental environment. Several strategies can enhance its uptake and bioavailability.
Enhancement Strategies:
-
Use of Prodrugs: Consider using N-acetyl-L-cysteine (NAC), a more stable precursor to L-cysteine that exhibits improved bioavailability.[4][5][6]
-
Advanced Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes.[5][7][8]
-
Functionalized Nanoparticles: Modifying the surface of nanoparticles with ligands like palmitic acid can help overcome biological barriers such as the mucus layer in the intestine.[9]
Q3: What is the optimal pH for my this compound solutions to ensure maximum stability?
A3: The stability of cysteine is highly pH-dependent. The thiol group's reactivity increases at higher pH values because it is more likely to be in the more reactive thiolate (-S⁻) state.[3]
-
Recommendation: For maximum stability, maintain the pH of your this compound solutions in the acidic to neutral range (ideally below pH 7).[10][11] Cysteine-capped nanoparticles, for instance, show greater stability at pH values above 7, but this is due to surface charge interactions, not the intrinsic stability of the cysteine molecule itself.[11][12]
Q4: How can I accurately measure the concentration of cysteine and its oxidized form, cystine, in my samples?
A4: Accurate quantification requires preventing the auto-oxidation of cysteine during sample preparation and analysis.
Analytical Workflow:
-
Sample Preparation: Immediately after collection, treat samples with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to convert any formed cystine back to cysteine, or with an alkylating agent like iodoacetamide to cap the free thiol groups and prevent oxidation.[13]
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are robust methods for quantifying cysteine.[14][15] Using an internal standard, such as this compound-d1, is recommended for accurate quantification.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its delivery systems, compiled from various studies.
Table 1: Properties of Cysteine Delivery Systems
| Delivery System | Average Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference(s) |
| L-Cysteine conjugated PLA Nanoparticles | 242.7 ± 37.11 | Not Reported | Increased drug distribution to the lungs in mice. | [16] |
| Cysteine-based Redox-Responsive Nanoparticles | ~150 | Not Reported | Enhanced uptake by cardiac fibroblasts due to higher intracellular GSH levels. | [17] |
| L-Cysteine Liposomes (HSPC, pH 6.3) | Not Reported | 6.46 ± 1.37 | Hydrogenated SPC (HSPC) and lower pH improved encapsulation and stability. | [7] |
| DMPC/Cholesterol Liposomes (40:60) | 110 ± 20 | Not Reported | Higher cholesterol content improved liposome stability and cysteine retention. | [18][19] |
Table 2: Influence of pH on Cysteine Stability
| pH Range | Observation | Implication for Experiments | Reference(s) |
| < 7 | Cysteine is more stable. | Recommended for preparing and storing stock solutions to minimize oxidation. | [3] |
| > 8 | Thiol group is more likely to be in the reactive thiolate state, increasing susceptibility to oxidation. | Avoid alkaline conditions unless required by the experimental design; if so, use freshly prepared solutions. | [3] |
Experimental Protocols
Protocol 1: Preparation of L-Cysteine Encapsulated Liposomes
This protocol is based on the methodology for preparing stable liposomes for cysteine delivery.[18][19]
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
Cholesterol (Chol)
-
L-Cysteine
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Hydration:
-
Dissolve DMPC and cholesterol in chloroform in a round-bottom flask at a molar ratio of 40:60.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of L-Cysteine in PBS by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to multiple freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the suspension 10-20 times through a 100 nm polycarbonate membrane using a mini-extruder. This process will form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove unencapsulated L-Cysteine by dialysis or size exclusion chromatography against PBS.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Analyze the morphology using Scanning Electron Microscopy (SEM).[18][19]
-
Quantify the encapsulation efficiency using a suitable method to measure cysteine concentration (e.g., HPLC) after lysing the liposomes with a detergent like Triton X-100.[18]
-
Protocol 2: Quantification of Cysteine in Plasma using LC-MS/MS
This is a generalized protocol for the analysis of cysteine in biological fluids.[13][15]
Materials:
-
Plasma sample
-
This compound-d1 (internal standard)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM)
-
Iodoacetamide (IAM) solution (200 mM)
-
Cold methanol with 0.1% formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of this compound-d1 internal standard.
-
Add 20 µL of 100 mM TCEP to reduce disulfide bonds. Vortex and incubate at 37°C for 30 minutes.
-
Add 20 µL of 200 mM IAM to alkylate free thiol groups. Vortex and incubate in the dark at room temperature for 60 minutes.
-
-
Protein Precipitation:
-
Add 200 µL of cold methanol with 0.1% formic acid. Vortex vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for the IAM-derivatized cysteine and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of calibration standards.
-
Visualizations
Caption: Workflow for quantifying cysteine in plasma samples.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0090866A1 - Optical resolution process for this compound - Google Patents [patents.google.com]
- 3. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. codeage.com [codeage.com]
- 5. Liposomal N-Acetylcysteine - CD Bioparticles [cd-bioparticles.net]
- 6. N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-cysteine encapsulation in liposomes: effect of phospholipids nature on entrapment efficiency and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitic acid‐ and cysteine‐functionalized nanoparticles overcome mucus and epithelial barrier for oral delivery of drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Cysteine stability in aqueous amino acid solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Cysteine conjugated poly L-lactide nanoparticles containing 5-fluorouracil: formulation, characterization, release and uptake by tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cysteine-Encapsulated Liposome for Investigating Biomolecular Interactions at Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
Validating Experimental Results: A Comparative Guide to DL-Cysteine Standards
In the realms of pharmaceutical research and drug development, the accurate quantification of biomolecules is paramount. Cysteine, a semi-essential amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, antioxidant defense, and cellular signaling.[1][2][3][4] Consequently, the precise measurement of cysteine levels is crucial for understanding disease mechanisms and developing effective therapeutics. This guide provides a comprehensive comparison of analytical methods for validating experimental results using DL-Cysteine standards, offering researchers, scientists, and drug development professionals the necessary tools to make informed decisions for their analytical needs.
Quantitative Data on Analytical Methods
The choice of analytical method for cysteine quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This compound and its isotopically labeled forms, such as this compound-d1, are commonly used as standards to ensure accuracy and precision.[5][6] Below is a comparison of common analytical techniques.
Table 1: Comparison of Analytical Methods for Cysteine Quantification
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Advantages | Disadvantages | Primary Use Cases |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, followed by UV absorbance measurement.[7][8] | ~1 µM | Robust, widely available, cost-effective. | Lower sensitivity, potential for interference from co-eluting compounds.[9] | Routine analysis of relatively high-concentration samples. |
| HPLC with Fluorescence Detection | Derivatization of cysteine with a fluorescent tag prior to separation and detection.[10] | ~10-100 nM | High sensitivity and selectivity. | Derivatization step can be time-consuming and introduce variability. | Analysis of low-concentration cysteine in complex biological matrices. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-based detection and fragmentation for specific identification and quantification.[5][11] | ~1-10 nM | Highest sensitivity and specificity, allows for the use of stable isotope-labeled internal standards like this compound-d1 for ultimate accuracy.[6] | High instrument cost, requires specialized expertise. | Definitive quantification in complex samples, pharmacokinetic studies, and metabolomics. |
| Colorimetric Assays (e.g., Ellman's Reagent) | Reaction of the thiol group of cysteine with a chromogenic reagent, leading to a colored product that is measured spectrophotometrically.[12][13] | ~1-10 µM | Simple, rapid, high-throughput.[9] | Prone to interference from other thiol-containing compounds.[10] | Rapid screening, total thiol quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatilization of derivatized cysteine followed by separation and mass spectrometric detection. | ~10-100 nM | High resolution and sensitivity. | Requires derivatization to make cysteine volatile, which can be complex. | Specialized applications in metabolic research. |
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound standards in sample analysis. It is essential to optimize these protocols for specific applications and sample types.
Preparation of this compound Standard Stock Solution
-
Weighing: Accurately weigh a precise amount of high-purity this compound.
-
Dissolution: Dissolve the this compound in an appropriate solvent. For aqueous solutions, use deoxygenated water (e.g., purged with nitrogen or argon) to minimize oxidation of the thiol group.[14] The choice of buffer and pH is critical and should be optimized for the specific analytical method.
-
Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles and degradation.[14] Cysteine solutions are prone to oxidation to form cystine, especially at neutral or alkaline pH.
Sample Preparation for Cysteine Quantification using an Internal Standard (e.g., this compound-d1)
This protocol is a general guideline for the analysis of cysteine in plasma using LC-MS/MS with a stable isotope-labeled internal standard.[5]
-
Sample Collection: Collect biological samples (e.g., plasma) using appropriate anticoagulants and processing procedures to minimize ex vivo oxidation.
-
Internal Standard Spiking: To a known volume of the sample (e.g., 50 µL of plasma), add a precise amount of the this compound-d1 internal standard solution.[5]
-
Reduction: To measure total cysteine (both free and disulfide-bound), add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.[5]
-
Alkylation: Add an alkylating agent like iodoacetamide (IAM) to cap the free thiol groups, preventing re-oxidation and improving chromatographic stability.[5]
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as methanol or acetonitrile.[5]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the derivatized cysteine and internal standard to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution for injection into the analytical system.[5]
General Protocol for a Colorimetric Cysteine Assay
This protocol is based on the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
Standard Curve Preparation: Prepare a series of dilutions of a this compound standard solution of known concentration in the reaction buffer.[13]
-
Sample Preparation: Prepare the unknown samples in the same reaction buffer.
-
Reaction Initiation: Add Ellman's Reagent solution to both the standards and the unknown samples.[13]
-
Incubation: Incubate the reactions at room temperature for a specified time (e.g., 15 minutes) to allow for color development.[13]
-
Measurement: Measure the absorbance of the solutions at the appropriate wavelength (typically 412 nm for the DTNB reaction).[13]
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of cysteine in the unknown samples by interpolating their absorbance values from the standard curve.
Visualizing Cysteine's Role and Analysis
Graphical representations of signaling pathways and experimental workflows can significantly aid in understanding complex biological processes and analytical procedures.
Cysteine in the Glutathione Synthesis Pathway
Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. Dysregulation of this pathway is implicated in numerous diseases.
Caption: Glutathione synthesis pathway highlighting the central role of cysteine.
Experimental Workflow for LC-MS/MS Quantification of Cysteine
The following diagram illustrates a typical workflow for the quantification of cysteine in a biological sample using a this compound-d1 internal standard.
Caption: Workflow for cysteine quantification using LC-MS/MS with an internal standard.
References
- 1. nbinno.com [nbinno.com]
- 2. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The versatile utility of cysteine as a target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Evaluation of methods for the quantitation of cysteines in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteine (Cys) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
DL-Cysteine vs. N-Acetylcysteine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between DL-Cysteine and N-Acetylcysteine (NAC) as an antioxidant source is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed selection process.
Both this compound and N-Acetylcysteine (NAC) serve as precursors to the essential intracellular antioxidant, glutathione (GSH). However, their distinct chemical structures, bioavailability, and mechanisms of action result in different performance profiles. This guide delves into a head-to-head comparison of these two compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to aid in your research and development endeavors.
Mechanisms of Antioxidant Action
The primary antioxidant function of both this compound and NAC stems from their ability to provide L-cysteine, the rate-limiting amino acid for the synthesis of glutathione. Glutathione is a tripeptide that plays a pivotal role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS).[1][2]
This compound , a racemic mixture of D- and L-cysteine, directly supplies L-cysteine for glutathione synthesis. The L-isomer is the biologically active form, readily incorporated into the glutathione synthesis pathway.[3][4] The D-isomer is not readily utilized by the body and may have different metabolic fates and toxicological profiles.[5]
N-Acetylcysteine (NAC) is a more stable, acetylated form of L-cysteine.[6] Its antioxidant effects are twofold:
-
Indirect Antioxidant Action: NAC is deacetylated in the body to yield L-cysteine, thereby increasing the intracellular pool of this amino acid and boosting glutathione synthesis.[7][8][9]
-
Direct Antioxidant Action: The free thiol group in the NAC molecule can directly scavenge certain reactive oxygen species.[7][10]
Glutathione Synthesis Pathway
The synthesis of glutathione from its constituent amino acids—glutamate, cysteine, and glycine—is a two-step enzymatic process occurring in the cytosol. The availability of cysteine is the rate-limiting step in this pathway.
Comparative Data
The following tables summarize quantitative data comparing the bioavailability, efficacy in replenishing sulfhydryl groups, and toxicity of L-cysteine (the active component of this compound) and N-Acetylcysteine. It is important to note that direct comparative studies for all parameters are limited, and data from different studies may not be directly comparable due to variations in experimental conditions.
Table 1: Bioavailability and Cellular Uptake
| Compound | Bioavailability | Cellular Uptake Efficiency | Key Findings |
| L-Cysteine | Higher transmembrane flux compared to NAC in erythrocytes.[11] | More efficient in crossing erythrocyte membranes than NAC.[11] | Demonstrated to be a better thiol precursor for erythrocytes.[11] |
| N-Acetylcysteine (NAC) | Generally considered more stable and bioavailable in supplement form compared to L-cysteine.[9] | Less efficient in crossing erythrocyte membranes compared to L-cysteine.[11] | The acetyl group enhances stability and alters the pharmacokinetic profile.[6] |
Table 2: Efficacy in Replenishing Intracellular Sulfhydryl Groups
| Compound | Experimental Model | Concentration | Increase in Free Sulfhydryl Groups | Key Findings |
| L-Cysteine | Human Erythrocytes | 5 mM | 1.45 ± 0.075 µmol/ml in 1 hr (in depleted cells)[11] | More effectively restored intracellular free sulfhydryl levels in depleted erythrocytes compared to NAC.[11] |
| N-Acetylcysteine (NAC) | Human Erythrocytes | 5 mM | 0.377 ± 0.034 µmol/ml in 1 hr (in depleted cells)[11] | Less effective than L-cysteine in restoring intracellular free sulfhydryl levels in this specific study.[11] |
Table 3: Toxicity Data
| Compound | Animal Model | NOAEL (No-Observed-Adverse-Effect Level) | Toxicological Observations |
| D-Cysteine | Rats (4-week oral gavage) | 500 mg/kg/day[5] | Mild anemia, renal injuries at high doses.[5] |
| L-Cysteine | Rats (4-week oral gavage) | < 500 mg/kg/day[5] | Renal injuries, stomach mucosal erosion at high doses.[5] |
| N-Acetylcysteine (NAC) | Generally well-tolerated | High doses may cause gastrointestinal side effects. | Widely used clinically with a good safety profile. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
References
- 1. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. L-Cysteine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) | Semantic Scholar [semanticscholar.org]
- 5. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. transparentlabs.com [transparentlabs.com]
- 10. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Cysteine Derivatives: N-acetylcysteine, S-adenosylmethionine, Erdosteine, and Carbocisteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of four prominent cysteine derivatives: N-acetylcysteine (NAC), S-adenosylmethionine (SAMe), Erdosteine, and Carbocisteine. The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.
Comparative Efficacy and Bioavailability
The therapeutic efficacy of cysteine derivatives is diverse, ranging from mucolytic and antioxidant effects to roles in inflammatory modulation. A meta-analysis of studies on Chronic Obstructive Pulmonary Disease (COPD) has provided a clinical efficacy ranking for some of these derivatives.
A network meta-analysis of seven randomized controlled trials involving 2,753 COPD patients established the following rank of effectiveness in reducing the risk of acute exacerbations: Erdosteine > Carbocisteine > N-acetylcysteine.[1][2][3][4] In this analysis, only Erdosteine was found to significantly reduce the risk of experiencing at least one exacerbation and the risk of hospitalization due to an exacerbation.[1][2][3][4] Both Erdosteine and NAC were shown to significantly reduce the duration of exacerbations.[1][2][3][4]
The bioavailability and recommended dosages of these derivatives vary, impacting their clinical application.
| Derivative | Bioavailability | Typical Adult Dosage |
| N-acetylcysteine (NAC) | Low oral bioavailability (approx. 10%) due to extensive first-pass metabolism. | 600-1200 mg/day for mucolytic and antioxidant effects. Higher doses are used for specific conditions like acetaminophen overdose. |
| S-adenosylmethionine (SAMe) | Poor oral bioavailability, but enteric-coated formulations improve absorption. | 200-1600 mg/day, often for mood and liver support. |
| Erdosteine | Rapidly absorbed and metabolized to its active metabolite. | 300 mg twice daily. |
| Carbocisteine | Well-absorbed orally. | Typically 750 mg three times daily initially, then reduced. |
In Vitro Antioxidant Capacity
The antioxidant properties of cysteine derivatives are a key aspect of their therapeutic potential. These are often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for comparison, with lower values indicating higher antioxidant activity.
Direct comparative studies of the antioxidant capacity of all four derivatives under identical experimental conditions are limited. However, available data from various sources are presented below. It is crucial to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental protocols.
| Derivative | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | ORAC Value (µmol TE/g) |
| N-acetylcysteine (NAC) | Data varies significantly between studies. Some studies show weaker activity compared to other antioxidants.[5] | Data is not readily available in a directly comparable format. | Data is not readily available in a directly comparable format. |
| S-adenosylmethionine (SAMe) | Limited data available. | Limited data available. | Limited data available. |
| Erdosteine | Data for the active metabolite (Metabolite 1) is not widely available in standardized assays. | Data for the active metabolite (Metabolite 1) is not widely available in standardized assays. | Data for the active metabolite (Metabolite 1) is not widely available in standardized assays. |
| Carbocisteine | Carbocisteine lysine salt has been shown to be an effective in vitro scavenger, with effects observed at concentrations as low as 2.5 mM, while NAC required concentrations starting from 5 mM.[6] | Data is not readily available in a directly comparable format. | Data is not readily available in a directly comparable format. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these cysteine derivatives are mediated through various signaling pathways.
N-acetylcysteine (NAC)
NAC primarily acts as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[7][8][9][10] It also exhibits anti-inflammatory effects by modulating redox-sensitive signaling pathways.
Figure 1: N-acetylcysteine's role in glutathione synthesis and antioxidant defense.
S-adenosylmethionine (SAMe)
SAMe is a crucial methyl group donor in numerous metabolic reactions, including the synthesis of neurotransmitters and phospholipids.[11][12][13][14][15] It also plays a role in the transsulfuration pathway, which leads to the production of cysteine and subsequently glutathione.
Figure 2: S-adenosylmethionine's role in transmethylation and transsulfuration pathways.
Erdosteine
Erdosteine is a prodrug that is rapidly metabolized to its active metabolite, Metabolite 1 (Met 1), which possesses free sulfhydryl groups.[16][17][18][19][20][21][22][23][24] These sulfhydryl groups are responsible for its mucolytic and antioxidant activities. Erdosteine has been shown to modulate inflammatory pathways and protect against oxidative stress.
Figure 3: Mechanism of action of Erdosteine and its active metabolite.
Carbocisteine
Carbocisteine's mechanism of action involves the modulation of mucus composition and viscosity. It also exhibits anti-inflammatory and antioxidant properties, in part through the suppression of signaling pathways like NF-κB and ERK1/2 MAPK.[25][26][27][28][29]
Figure 4: Anti-inflammatory and mucoregulatory pathways of Carbocisteine.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
1. Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
2. Standard and Sample Preparation:
-
Prepare a series of concentrations of the test compounds (cysteine derivatives) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent as the DPPH solution.
3. Assay Procedure:
-
In a microplate or cuvette, mix a fixed volume of the DPPH solution with a specific volume of the sample or standard solution.
-
A blank containing the solvent and DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
4. Measurement and Calculation:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant and calculating the concentration at which 50% of the DPPH radicals are scavenged.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
1. Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
2. Working Solution Preparation:
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
3. Assay Procedure:
-
Add a small volume of the test compound or standard at various concentrations to the ABTS•+ working solution.
-
Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.
4. Measurement and Calculation:
-
Measure the decrease in absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of a Trolox solution that has the same antioxidant capacity as the test sample. The IC50 value can also be determined similarly to the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
1. Reagent Preparation:
-
Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a phosphate buffer (e.g., 75 mM, pH 7.4).
-
Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Prepare a series of concentrations of a standard antioxidant (e.g., Trolox) to create a standard curve.
2. Assay Procedure:
-
In a black microplate, add the fluorescent probe solution, followed by the test compound or standard.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately place the plate in a fluorescence microplate reader.
3. Measurement and Calculation:
-
Monitor the decay of fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and a blank (without antioxidant).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC against the concentration of the Trolox standards.
-
The ORAC value of the sample is determined by comparing its net AUC to the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
References
- 1. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine | springermedizin.de [springermedizin.de]
- 3. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of carbocysteine lysine salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. cymbiotika.com [cymbiotika.com]
- 11. amsbio.com [amsbio.com]
- 12. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 13. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An overview of erdosteine antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Antiviral Effect of Erdosteine in Cells Infected with Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Erdosteine | Erdosteine [erdosteine.net]
- 22. medkoo.com [medkoo.com]
- 23. Erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Erdosteine = 98 HPLC 84611-23-4 [sigmaaldrich.com]
- 25. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Navigating Stereoselectivity: A Comparative Guide to DL-Cysteine Cross-Reactivity in Enzymatic Assays
For researchers, scientists, and drug development professionals, understanding the stereospecificity of enzymes is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of the cross-reactivity of DL-Cysteine in key enzymatic assays, supported by experimental data and detailed protocols. The use of racemic mixtures, such as this compound, can introduce variability and potential misinterpretation of results if the individual contributions of the D- and L-enantiomers are not considered.
This publication delves into the enzymatic handling of cysteine enantiomers, focusing on three primary scenarios: enzymes that selectively metabolize D-Cysteine, those with a strict requirement for L-Cysteine, and enzymes that are affected by both. By presenting quantitative data, detailed experimental methodologies, and clear visual representations of the involved pathways, this guide aims to equip researchers with the knowledge to make informed decisions when designing and interpreting enzymatic assays involving cysteine.
Comparative Analysis of Enzymatic Activity with D- and L-Cysteine
The interaction of cysteine with enzymes is highly dependent on the stereochemistry of the amino acid and the specificity of the enzyme's active site. The following table summarizes the kinetic parameters for key enzymes that interact with D-Cysteine and L-Cysteine, highlighting the significant differences in their reactivity.
| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Inhibitor | K_i_ | Inhibition Type |
| D-Amino Acid Oxidase (DAAO) | Human | D-Cysteine | 0.7 | 8.6[1] | 1.2 x 10⁴ | L-Serine | 26.2 mM[2] | Competitive[2] |
| Human | D-Alanine | 7.0 | 46 | 6.6 x 10³ | ||||
| Human | D-Serine | 1.7 | 2.3[1] | 1.4 x 10³ | ||||
| Human | D-DOPA | ~6 | 40.5[1] | 6.8 x 10³ | ||||
| Threonine Dehydratase | Spinach | L-Threonine | - | - | - | L-Cysteine | Same order of magnitude as D-Cysteine | Non-competitive[3] |
| Spinach | L-Threonine | - | - | - | D-Cysteine | Same order of magnitude as L-Cysteine | Non-competitive[3] | |
| Glutamate-Cysteine Ligase (GCL) | Mammalian | L-Cysteine | - | - | - | D-Cysteine | Not a substrate/inhibitor[4] | - |
| Glutathione Synthetase (GS) | Mammalian | L-Cysteine containing dipeptide | - | - | - | D-Cysteine | Not a substrate/inhibitor[5] | - |
| Peroxidase | Horseradish | Guaiacol | - | - | - | L-Cysteine | - | Non-competitive[6] |
Key Observations:
-
D-Amino Acid Oxidase (DAAO): Human DAAO exhibits a strong preference for D-amino acids, with D-Cysteine being one of the best substrates, demonstrating high catalytic efficiency.[7] L-amino acids are not oxidized by DAAO.[8] The presence of L-enantiomers, such as L-Serine, can competitively inhibit the enzyme, although at relatively high concentrations.[2] When using a racemic mixture of an amino acid like D,L-DOPA, no significant difference in kinetic parameters was observed compared to using the pure D-enantiomer, suggesting L-DOPA does not effectively compete for binding.[7]
-
Glutathione Biosynthesis: The enzymes responsible for glutathione (GSH) synthesis, Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS), are stereospecific for L-Cysteine.[5][9] D-Cysteine is not a substrate for these enzymes and therefore does not directly participate in GSH synthesis.[4][10] However, D-Cysteine supplementation has been shown to indirectly support GSH levels by increasing the availability of L-Cysteine.[10]
-
Threonine Dehydratase: Spinach threonine dehydratase is an example of an enzyme that is inhibited by both D- and L-Cysteine. The inhibition is non-competitive, and the inhibition constants (K_i_) for both enantiomers are of the same order of magnitude.[3] This indicates that in a this compound mixture, both enantiomers would contribute to the inhibition of this enzyme.
-
Peroxidase: L-Cysteine has been reported to be a non-competitive inhibitor of peroxidase.[6]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
For researchers wishing to investigate the cross-reactivity of this compound in their own laboratories, the following are detailed methodologies for the key enzymatic assays discussed.
D-Amino Acid Oxidase (DAAO) Activity Assay
This protocol is based on the polarographic determination of oxygen consumption.
Materials:
-
Oxygen electrode system (e.g., Hansatech Oxygraph)
-
Temperature-controlled reaction vessel
-
75 mM Disodium pyrophosphate buffer, pH 8.5
-
0.2 mM FAD solution
-
D-Cysteine, L-Cysteine, and this compound solutions of various concentrations
-
Purified human D-Amino Acid Oxidase (hDAAO)
Procedure:
-
Equilibrate the reaction vessel containing 75 mM disodium pyrophosphate buffer (pH 8.5) and 0.2 mM FAD to 25°C.
-
Calibrate the oxygen electrode to 100% saturation with air and 0% saturation with sodium dithionite.
-
Add a known amount of purified hDAAO to the reaction vessel and allow the baseline to stabilize.
-
Initiate the reaction by adding a specific concentration of the D-Cysteine, L-Cysteine, or this compound solution.
-
Record the rate of oxygen consumption for at least 3-5 minutes.
-
Calculate the initial velocity of the reaction from the linear portion of the oxygen consumption curve.
-
Repeat steps 4-6 for a range of substrate concentrations to determine the apparent kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.[7]
Glutathione (GSH) Synthesis Assay (Glutamate-Cysteine Ligase Activity)
This protocol measures the activity of GCL, the rate-limiting enzyme in GSH synthesis.
Materials:
-
Spectrophotometer
-
Reaction buffer: 100 mM Tris-HCl, pH 8.2, 150 mM KCl, 20 mM MgCl₂, 2 mM DTT
-
Substrate solution: 10 mM L-Glutamate, 10 mM L-Cysteine (or D-Cysteine/DL-Cysteine for testing), 10 mM ATP
-
Cell or tissue lysate containing GCL
-
5% (w/v) 5-sulfosalicylic acid (SSA)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Glutathione reductase
-
NADPH
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer and the substrate solution.
-
Add the cell or tissue lysate to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 5% SSA.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
To measure the γ-glutamylcysteine produced, use a glutathione recycling assay. Add the supernatant to a reaction mixture containing DTNB, glutathione reductase, and NADPH.
-
Monitor the change in absorbance at 412 nm over time.
-
Calculate the GCL activity based on a standard curve generated with known concentrations of γ-glutamylcysteine or GSH.
Peroxidase Inhibition Assay
This assay measures the inhibition of horseradish peroxidase activity by cysteine.[6]
Materials:
-
Spectrophotometer
-
0.1 M Sodium phosphate buffer, pH 7.0
-
Horseradish peroxidase (HRP) solution
-
Guaiacol solution (substrate)
-
Hydrogen peroxide (H₂O₂) solution
-
L-Cysteine, D-Cysteine, and this compound solutions of various concentrations (potential inhibitors)
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, guaiacol, and H₂O₂ in a cuvette.
-
Add the HRP solution to the cuvette to initiate the reaction.
-
Immediately monitor the increase in absorbance at 470 nm for 3-5 minutes. This represents the uninhibited reaction rate.
-
To test for inhibition, pre-incubate the HRP solution with various concentrations of L-Cysteine, D-Cysteine, or this compound for a set period (e.g., 10 minutes).
-
Initiate the reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture containing guaiacol and H₂O₂.
-
Monitor the absorbance at 470 nm as in step 3.
-
Calculate the percentage of inhibition for each concentration of the cysteine enantiomer.
-
Determine the type of inhibition and the inhibition constant (K_i_) by analyzing the data using Lineweaver-Burk or Dixon plots.
Conclusion
The data and protocols presented in this guide underscore the critical importance of considering the stereochemistry of cysteine in enzymatic assays. The use of this compound as a racemic mixture can lead to inaccurate results, particularly in assays involving stereospecific enzymes. For enzymes like D-amino acid oxidase, only the D-enantiomer will be processed, effectively halving the active substrate concentration when using a DL-mixture. Conversely, in pathways such as glutathione biosynthesis, the D-enantiomer is inactive and may not significantly interfere, but its presence dilutes the concentration of the active L-enantiomer. In cases like threonine dehydratase, both enantiomers contribute to inhibition.
Therefore, it is strongly recommended that researchers use the specific enantiomer of cysteine that is relevant to the biological system and enzyme under investigation. When the use of a racemic mixture is unavoidable, the potential for cross-reactivity and the differential effects of each enantiomer must be carefully evaluated and accounted for in the interpretation of the results. This guide provides the foundational knowledge and practical tools to aid in this critical aspect of experimental design and analysis.
References
- 1. uniprot.org [uniprot.org]
- 2. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinach threonine dehydratase. Inhibition by L-cysteine and D-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. ableweb.org [ableweb.org]
- 7. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of DL-Cysteine Uptake by Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of DL-cysteine uptake by cells. It is designed to assist researchers in selecting the most appropriate assay for their specific experimental needs, offering detailed protocols, comparative data, and insights into the underlying biological transport mechanisms.
Introduction
Cysteine, a semi-essential amino acid, is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The cellular uptake of cysteine, primarily in its oxidized form, cystine, is crucial for maintaining redox homeostasis. Dysregulation of cysteine uptake is implicated in various pathological conditions, including cancer and neurodegenerative diseases. Consequently, the accurate quantification of cellular cysteine uptake is paramount for both basic research and therapeutic development. This guide compares the most common methods for quantifying this compound uptake and evaluates alternative substrates used in these assays.
Comparison of Quantitative Uptake Assays
The selection of an appropriate assay for quantifying this compound uptake depends on several factors, including the specific research question, available equipment, and desired throughput. The two most prevalent methods are radiolabeled uptake assays and fluorescence-based assays.
| Assay Type | Principle | Advantages | Disadvantages | Typical Substrates |
| Radiolabeled Uptake Assay | Measures the accumulation of a radiolabeled substrate (e.g., [35S]-L-cysteine) inside cells over time. | High sensitivity and specificity; considered the "gold standard" for direct uptake measurement. | Requires handling of radioactive materials and specialized equipment (scintillation counter); lower throughput. | [35S]-L-cysteine, [14C]-L-cystine |
| Fluorescence-Based Assay | Utilizes fluorescent analogs of cysteine/cystine that can be detected by a fluorescence plate reader, flow cytometer, or microscope upon cellular uptake. | High throughput; non-radioactive; allows for single-cell analysis. | Indirect measurement; potential for background fluorescence and probe-related artifacts. | Selenocystine, Cystine-FITC |
Quantitative Uptake Data of Cysteine and its Analogs
The efficiency of cellular uptake is determined by the kinetic parameters of the transporters involved, primarily the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate. The following table summarizes available kinetic data for L-cysteine and its analogs. It is important to note that direct comparisons can be challenging due to variations in experimental systems (e.g., cell types, temperature).
| Substrate | Cell/Tissue Type | Transporter(s) | Km (µM) | Vmax (nmol/mg protein/min) | Citation |
| L-cysteine | Rat kidney proximal tubules (pars convoluta) | Sodium-dependent system | 580 | - | [1] |
| L-cysteine | Rat kidney proximal tubules (pars recta) | Sodium-dependent systems | 30 (high affinity), 5840 (low affinity) | - | [1] |
| N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAC-DCVC) | Rat kidney proximal tubules | Organic anion transport system | 157 | 0.65 | [1] |
| N-acetylcysteine (deacetylation) | Human erythrocytes | - | 1490 | 0.00261 (µmol/L/min) | [2] |
A study comparing L-cysteine and N-acetyl-L-cysteine (NAC) uptake in human erythrocytes demonstrated that L-cysteine crosses the cell membrane more efficiently.[3] After 1 hour of incubation with 5 mM of each compound, the intracellular free sulfhydryl group concentration was significantly higher in erythrocytes treated with L-cysteine (3.37 ± 0.006 µmol/ml) compared to those treated with NAC (2.23 ± 0.08 µmol/ml).[3]
Experimental Protocols
Radiolabeled L-Cysteine Uptake Assay
This protocol is a representative method for measuring the uptake of radiolabeled L-cysteine.
Materials:
-
Adherent cells cultured in 24-well plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
[35S]-L-cysteine
-
Unlabeled L-cysteine
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Culture cells to near confluency in 24-well plates.
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Add 0.5 mL of pre-warmed assay buffer to each well and incubate for 30 minutes at 37°C to deplete intracellular amino acid pools.
-
To initiate the uptake, aspirate the buffer and add 0.5 mL of assay buffer containing [35S]-L-cysteine at the desired concentration. For competition experiments, include a high concentration of unlabeled L-cysteine.
-
Incubate for a predetermined time course (e.g., 1, 5, 10, 15 minutes) at 37°C.
-
To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells to normalize the uptake data.
Fluorescence-Based Cystine Uptake Assay using Selenocystine
This protocol is adapted from commercially available kits and published methods for measuring cystine uptake via the xCT transporter.[4][5][6][7]
Materials:
-
Cells cultured in a 96-well black, clear-bottom plate
-
Cystine-free, serum-free medium
-
Selenocystine (cystine analog)
-
Fluorescent probe (e.g., fluorescein O,O'-diacrylate - FOdA)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine - TCEP)
-
Assay buffer
-
Methanol
-
Fluorescence plate reader (Ex/Em = 490/535 nm)
Procedure:
-
Seed cells in a 96-well black microplate and culture overnight at 37°C in a 5% CO2 incubator.
-
Remove the culture medium and wash the cells three times with pre-warmed cystine-free, serum-free medium.
-
Add 200 µl of pre-warmed cystine-free, serum-free medium and incubate for 5 minutes at 37°C.
-
Remove the supernatant and add 200 µl of pre-warmed selenocystine uptake solution or cystine-free, serum-free medium for the blank.
-
Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Remove the supernatant and wash the cells three times with 200 µl of ice-cold PBS.
-
Remove the supernatant and add 50 µl of methanol to lyse the cells.
-
Prepare the working solution containing the fluorescent probe, reducing agent, and assay buffer according to the manufacturer's instructions.
-
Add 200 µl of the working solution to each well, mix by pipetting, and incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence plate reader at an excitation of 490 nm and an emission of 535 nm.
Signaling Pathways Regulating Cysteine Uptake
The primary transporter for cystine is the system xc-, a sodium-independent amino acid antiporter composed of two subunits: the light chain SLC7A11 (also known as xCT) and the heavy chain SLC3A2.[8] The expression and activity of SLC7A11 are tightly regulated by various signaling pathways, often in response to cellular stress.
Key transcriptional regulators of SLC7A11 include Nuclear factor erythroid 2-related factor 2 (NRF2) and Activating transcription factor 4 (ATF4).[9][10] Under conditions of oxidative stress, NRF2 is released from its inhibitor KEAP1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the SLC7A11 promoter, inducing its transcription.[9] Similarly, amino acid starvation and other cellular stresses activate ATF4, which also promotes SLC7A11 expression.[8][10]
Post-translational modifications and protein-protein interactions also modulate SLC7A11 activity. For instance, mTORC2 can phosphorylate SLC7A11, leading to its inhibition.[8] Conversely, the cell surface protein CD44v stabilizes SLC7A11 at the plasma membrane, enhancing its activity.[8]
Conclusion
The quantitative analysis of this compound uptake is essential for understanding cellular physiology and pathology. This guide provides a comparative overview of the primary methodologies, offering detailed protocols and insights into the regulatory mechanisms. While radiolabeled assays remain a gold standard for direct quantification, fluorescence-based methods offer higher throughput and single-cell resolution. The choice of assay and substrate should be carefully considered based on the specific experimental context. Further research providing direct, head-to-head comparisons of the uptake kinetics of various cysteine analogs in different cell lines will be invaluable for the field.
References
- 1. Cysteine Transport through Excitatory Amino Acid Transporter 3 (EAAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A fluorescent probe for intracellular cysteine overcoming the interference by glutathione - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence-based measurement of cystine uptake through xCT shows requirement for ROS detoxification in activated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of DL-Cysteine Detection Methods in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D- and L-cysteine enantiomers in complex biological matrices is of paramount importance in biomedical research and pharmaceutical development. D-cysteine has emerged as a significant biomolecule implicated in various physiological and pathological processes, including neurotransmission and oxidative stress. Consequently, robust and validated analytical methods are crucial for elucidating its roles. This guide provides a comprehensive comparison of contemporary methods for the detection and quantification of D- and L-cysteine, with a focus on their performance in complex matrices such as plasma, urine, and cell cultures.
Overview of Detection Methodologies
The analytical landscape for DL-cysteine detection is diverse, with each method offering a unique set of advantages and limitations. The primary techniques can be categorized as follows:
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful tools for the separation and quantification of cysteine enantiomers. Chiral stationary phases are typically employed to achieve enantiomeric resolution.
-
Fluorescent Probes: These methods utilize specifically designed molecules that exhibit a change in fluorescence upon reaction with cysteine. They offer high sensitivity and are well-suited for cellular imaging applications.
-
Electrochemical Sensors: These sensors rely on the electrochemical oxidation or reduction of cysteine at a modified electrode surface. They provide a rapid and cost-effective means of detection.
-
Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC): These techniques offer high separation efficiency and require minimal sample volume, making them attractive for the analysis of complex biological samples.
Quantitative Performance Data
The selection of an appropriate analytical method is often dictated by its performance characteristics. The following tables summarize the quantitative performance of various this compound detection methods as reported in the literature.
Table 1: Chromatographic Methods (UHPLC-MS/MS)
| Parameter | D-Cysteine | L-Cysteine | Matrix | Reference |
| Linearity Range | 0.05 - 0.50 mg/L | 0.11 - 0.56 mg/L | Cell Culture | [1][2] |
| LOD | 0.02 mg/L | 0.04 mg/L | Cell Culture | [1][2] |
| LOQ | 0.05 mg/L | 0.11 mg/L | Cell Culture | [1][2] |
| Repeatability (RSD) | < 4.0% | < 4.0% | Cell Culture | [1][2] |
| Intermediate Precision (RSD) | < 4.0% | < 4.0% | Cell Culture | [1][2] |
| Trueness | 95.6 - 100.2% | 95.6 - 100.2% | Cell Culture | [1][2] |
Table 2: Fluorescent Probes
| Probe | Linearity Range | LOD | Matrix | Reference |
| PAQ | Not specified | 0.27 µM | HeLa Cells | [3] |
| BDP-SIN | Not specified | 49 nM | Food Samples & Living Cells | [4] |
| Flavonoid-based (HFL5) | Not specified | Not specified | L929 Cells | [5][6] |
| CdSe/ZnS QDs | 10 - 800 nM | 3.8 nM | Not specified | [7] |
| 'On-off-on' probe | Not specified | 0.61 µM | Not specified | [7] |
Table 3: Electrochemical Sensors
| Electrode Modification | Linearity Range | LOD | Matrix | Reference |
| CdS/WS2/ITO | 0.07 - 300 µM | 5.29 nM | Not specified | [8] |
| Hollow cubic Cu2O particles | 0.5 - 200 µM | 0.14 µM | Not specified | [9] |
| Ag-polydopamine/ITO | 0.05 - 300 µM | 0.02 µM | Not specified | [9] |
| 3D Conductive MIP | 10⁻¹³ - 10⁻⁸ M | Not specified | Not specified | [9] |
| Ru(III) Schiff base/MWCNT/Nafion | 50 - 500 mg/L | 0.11 mg/L | Pharmaceutical Products | [10] |
Table 4: Capillary Electrophoresis/Electrochromatography
| Method | Linearity Range | LOD | Matrix | Reference |
| CE with LLE | Not specified | 0.5 µM (Cys), 0.2 µM (Hcy) | Human Plasma & Urine | [11] |
| CEC with L-Cys-GNP | Not specified | Not specified | Not specified | [12] |
| CEC with L-Cys-PCN-222 | Not specified | Not specified | Not specified | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of analytical methods. Below are representative protocols for the key techniques discussed.
Chiral UHPLC-MS/MS Analysis
This protocol is based on the method described by Pucciarini et al. (2020) for the analysis of cysteine enantiomers in biological samples.[1][2]
1. Sample Preparation:
-
Reduction of Cystine: To analyze total cysteine, the disulfide bond in cystine must be reduced. This is achieved by treating the sample with a reducing agent such as 1,4-dithio-dl-threitol (DTT).
-
Derivatization: For enhanced chromatographic behavior and mass spectrometric sensitivity, cysteine enantiomers are derivatized. A common derivatizing agent is the AccQ-Tag™ reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).
-
Protein Precipitation: For plasma or cell culture samples, proteins are precipitated using a cold organic solvent like methanol containing 0.1% formic acid.[14]
-
Supernatant Collection: The sample is centrifuged, and the supernatant containing the derivatized cysteine enantiomers is collected for analysis.
2. UHPLC-MS/MS Conditions:
-
Chromatographic Column: A chiral stationary phase is required for enantiomeric separation. An example is the Chiralpak® ZWIX(+) column.[1]
-
Mobile Phase: A polar ionic elution is typically used. For instance, a mixture of MeOH/MeCN/H₂O (49/49/2 v/v/v) containing 50 mM formic acid and 50 mM ammonium formate.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both D- and L-cysteine derivatives.
Fluorescent Probe-Based Detection in Living Cells
This protocol is a generalized procedure based on the application of various fluorescent probes for cellular cysteine imaging.
1. Probe Preparation:
-
The fluorescent probe is synthesized and purified according to the specific literature procedure.
-
A stock solution of the probe is prepared in a suitable solvent, such as DMSO.
2. Cell Culture and Staining:
-
Cells (e.g., HeLa, L929) are cultured in an appropriate medium.
-
The cells are incubated with the fluorescent probe at a specific concentration and for a defined period.
-
For studies of exogenous cysteine, cells can be pre-treated with a known concentration of D- or L-cysteine.
3. Fluorescence Imaging:
-
After incubation, the cells are washed to remove excess probe.
-
Fluorescence imaging is performed using a fluorescence microscope with appropriate excitation and emission wavelengths for the specific probe.
Electrochemical Sensing
This protocol outlines the general steps for the electrochemical detection of cysteine using a modified electrode.
1. Electrode Modification:
-
A glassy carbon electrode (GCE) or other suitable substrate is modified with a material that enhances the electrochemical response to cysteine. Examples include nanomaterials like reduced graphene oxide, metal nanoparticles (e.g., Au, Cu), and conductive polymers.[9]
-
The modification can be achieved through various methods, including drop-casting, electropolymerization, or self-assembly.[15]
2. Electrochemical Measurement:
-
The modified electrode is placed in an electrochemical cell containing a supporting electrolyte (e.g., phosphate-buffered saline, PBS).
-
The sample containing cysteine is added to the cell.
-
The electrochemical response is measured using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or amperometry. The peak current or potential is correlated to the cysteine concentration.
Signaling Pathways and Detection Mechanisms
Understanding the underlying principles of each detection method is crucial for method development and troubleshooting.
Chromatographic Separation
Caption: Chiral UHPLC-MS/MS workflow for this compound analysis.
The separation of D- and L-cysteine is achieved through their differential interactions with a chiral stationary phase in the UHPLC column. This leads to different retention times, allowing for their separation before they enter the mass spectrometer for detection and quantification.
Fluorescent Probe Mechanism (Michael Addition)
Caption: Michael addition mechanism for fluorescent cysteine probes.
Many fluorescent probes for cysteine operate via a Michael addition reaction. The thiol group of cysteine acts as a nucleophile and attacks an electron-deficient carbon-carbon double bond (the Michael acceptor) on the probe molecule. This reaction leads to the formation of a new, highly fluorescent product, and the increase in fluorescence intensity is proportional to the cysteine concentration.[6] Another common mechanism involves an addition-cyclization-removal process.[5][6]
Electrochemical Sensor Principle
Caption: Electrochemical oxidation of cysteine at a modified electrode.
Electrochemical sensors for cysteine typically rely on its oxidation at the surface of a modified electrode. The thiol group of cysteine is oxidized to form a disulfide bond (cystine), releasing electrons in the process. This electron transfer generates a measurable current that is proportional to the concentration of cysteine in the sample. The modification of the electrode surface with various nanomaterials or polymers serves to catalyze this oxidation reaction and enhance the sensitivity and selectivity of the detection.[16]
Conclusion
The choice of a suitable method for the detection of D- and L-cysteine in complex matrices depends on the specific research question, the available instrumentation, and the required performance characteristics. UHPLC-MS/MS offers high selectivity and sensitivity for quantitative analysis. Fluorescent probes are invaluable for cellular imaging and high-throughput screening. Electrochemical sensors provide a rapid and cost-effective alternative for routine measurements. Capillary electrophoresis and electrochromatography are powerful techniques for separating enantiomers in complex mixtures with high efficiency. This guide provides a comparative framework to assist researchers in selecting and validating the most appropriate method for their specific needs in the expanding field of D-amino acid research.
References
- 1. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pyrene-Based Fluorescent Probe for Specific Detection of Cysteine and its Application in Living Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colorimetric and fluorescent probes for cysteine detection: Applications in food safety and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Application of Fluorescent Probes Based on Flavonoid Dyes for Cysteine Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced enantioseparation of drugs by capillary electrochromatography with a l-cysteine functionalized gold nanoparticle based stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. l-Cysteine modified metal–organic framework as a chiral stationary phase for enantioseparation by capillary electrochromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electrochemical Oxidation of Cysteine at a Film Gold Modified Carbon Fiber Microelectrode Its Application in a Flow—Through Voltammetric Sensor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Cysteine and L-Cysteine Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of D-cysteine and L-cysteine, focusing on experimental data to inform research and development. While structurally similar as stereoisomers, their distinct metabolic pathways and biological interactions result in notable differences in their toxicological effects.
In Vivo Toxicity Comparison
A key comparative study involving 4-week repeated oral administration in male rats provides valuable insights into the systemic toxicity of D- and L-cysteine.[1][2][3]
| Parameter | L-Cysteine | D-Cysteine | Reference |
| NOAEL | < 500 mg/kg/day | 500 mg/kg/day | [1][2][3] |
| Primary Target Organs | Kidney, Stomach | Kidney, Epididymis, Stomach | [1] |
| Key Toxicological Findings | - Renal injuries (basophilic tubules with eosinophilic material) at all doses (500, 1000, 2000 mg/kg/day)- Salivation and focal erosion in stomach mucosa at 1000 and 2000 mg/kg/day- Increased reticulocyte counts at 2000 mg/kg/day | - Anemia at 2000 mg/kg/day- Renal injuries (basophilic tubules, crystal deposition) primarily at 2000 mg/kg/day- Sperm granuloma in the epididymis- Salivation at all doses (500, 1000, 2000 mg/kg/day)- One death due to renal failure at 2000 mg/kg/day | [1][2][3] |
Summary of In Vivo Findings: The toxicological profiles of L-cysteine and D-cysteine are similar in that they both can induce renal and gastric toxicity at high doses. However, there are clear differences in their dose-response and specific effects. L-cysteine appears to cause renal damage at lower doses compared to D-cysteine.[1] Conversely, D-cysteine is associated with anemia, a finding not observed with L-cysteine in the same study, and resulted in one fatality at the highest dose due to renal failure.[1][2][3] These differences are likely attributable to their distinct metabolic pathways.[1]
Comparative Cytotoxicity
Direct comparative studies providing IC50 values for D- and L-cysteine across a range of cell lines are limited. However, available data suggests differential effects, particularly in specialized cell types like neurons.
| Cell Type | L-Cysteine Effect | D-Cysteine Effect | Reference |
| Neuronal Cells | Inhibited neuronal attachment and growth; considered a potent excitotoxin.[4][5] | Less detrimental to neuronal attachment and growth compared to the L-isomer. | |
| Renal Proximal Tubule Cells (LLC-PK1) | In the presence of copper, L-cysteine was found to be significantly more cytotoxic than homocysteine, with toxicity primarily dependent on the generation of reactive oxygen species and lipid peroxidation. | No direct comparison in this study, but the study highlights the susceptibility of renal cells to cysteine-induced toxicity. | [6][7] |
| Intestinal Porcine Epithelial Cells | At concentrations of 5-10 mmol/L, L-cysteine reduced cell viability and induced vacuole-like cell death. | No data available for comparison. | [8] |
| xCT/CD98-overexpressing Cancer Cells | Selectively imported and impairs proliferation by inhibiting the mitochondrial cysteine desulfurase NFS1. | [9][10] |
Mechanisms of Toxicity and Signaling Pathways
The toxicity of D- and L-cysteine is mediated by distinct mechanisms and signaling pathways, largely stemming from their different metabolic fates.
D-Cysteine
The metabolism of D-cysteine is primarily mediated by the peroxisomal enzyme D-amino acid oxidase (DAO).[11][12]
Caption: Metabolic pathway of D-cysteine via D-amino acid oxidase leading to oxidative stress.
The production of hydrogen peroxide (H₂O₂) as a byproduct of DAO activity is a key contributor to the toxicity of D-cysteine, leading to oxidative stress and subsequent cellular damage, which may play a role in its observed nephrotoxicity.[13][14][15] In some contexts, however, the hydrogen sulfide (H₂S) generated from D-cysteine via DAO and 3-mercaptopyruvate sulfurtransferase (3MST) can have protective effects, for instance, against ethanol-induced gastric damage.[16][17]
L-Cysteine
The toxicity of L-cysteine is more complex and can involve multiple pathways, including excitotoxicity in the nervous system and the induction of endoplasmic reticulum (ER) stress.
Neurotoxicity: L-cysteine acts as an excitotoxin, primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[4][8] This can lead to an increase in intracellular calcium, generation of free radicals, and ultimately neuronal cell death.[4][8]
Caption: L-cysteine-induced neurotoxicity via potentiation of the NMDA receptor.
Intestinal Cytotoxicity: In intestinal epithelial cells, excessive L-cysteine has been shown to induce cell death through the activation of ER stress and the mitogen-activated protein kinase (MAPK) signaling pathway.[8]
Caption: L-cysteine-induced cell death in intestinal cells via ER stress and MAPK signaling.
Experimental Protocols
In Vivo 4-Week Repeated-Dose Oral Toxicity Study in Rats[1][2][3]
-
Test Animals: Male Sprague-Dawley rats.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Dose Groups:
-
Control (0.5% methylcellulose vehicle)
-
L-cysteine: 500, 1000, or 2000 mg/kg/day
-
D-cysteine: 500, 1000, or 2000 mg/kg/day
-
-
Parameters Monitored: Clinical signs, body weight, food and water consumption, urinalysis, hematology, blood chemistry, organ weights, and histopathology of major organs.
-
Data Analysis: Group means and standard deviations were calculated. Statistical significance was determined using Bartlett's test for homogeneity of variances, followed by Dunnett's multiple comparison test or a multiple comparison rank sum test.
In Vitro Cytotoxicity Assay (LDH Release)[6][7]
-
Cell Line: LLC-PK1 (porcine kidney proximal tubule epithelial cells).
-
Treatment: Cells were incubated with test media containing 500 µM of the test compound (e.g., L-cysteine) in the presence or absence of 100 µM copper.
-
Endpoint: Cytotoxicity was assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium at specified time points (e.g., 16 hours).
-
Additional Assays: Lipid peroxidation was measured using the thiobarbituric acid reactive substances (TBARS) assay. Generation of hydrogen peroxide and hydroxyl radicals was also quantified.
Neuronal Cell Culture and Attachment Assay
-
Cell Source: Adult neurons (e.g., from leeches or mice).
-
Culture Conditions: Neurons were grown in cultures enriched with either free L- or D-cysteine or on self-assembled monolayers of L- or D-cysteine.
-
Analysis: Neuronal morphology, attachment, and growth were examined using microscopy.
Conclusion
The available evidence indicates that while both D- and L-cysteine can be toxic at high concentrations, their toxicological profiles are not identical. L-cysteine's toxicity is notably linked to excitotoxicity in the nervous system and the induction of ER stress in other cell types. In contrast, D-cysteine's toxicity appears to be significantly influenced by its metabolism via D-amino acid oxidase and the subsequent generation of reactive oxygen species. These differences underscore the importance of considering the specific stereoisomer in toxicological assessments and in the development of therapeutic agents. Further research with direct comparative studies, especially regarding in vitro cytotoxicity across a broader range of cell lines and a more detailed elucidation of the signaling pathways involved in nephrotoxicity for both isomers, is warranted to provide a more complete understanding of their comparative toxicity.
References
- 1. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Comparison of cytotoxicity of cysteine and homocysteine for renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of L-cysteine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-cysteine impairs tumour growth by inhibiting cysteine desulfurase NFS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. How Much H2O2 Is Produced by Recombinant D-Amino Acid Oxidase in Mammalian Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-amino acid oxidase as a chemogenetic tool for spatiotemporally controlled hydrogen peroxide production: The oxygen connection | The Interface Group [interfacegroup.ch]
- 16. The Impact of Vitamin D and L-Cysteine Co-Supplementation on Upregulating Glutathione and Vitamin D-Metabolizing Genes and in the Treatment of Circulating 25-Hydroxy Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Commercial DL-Cysteine Preparations
For Researchers, Scientists, and Drug Development Professionals
The purity of raw materials is a cornerstone of robust scientific research and the development of safe and effective pharmaceuticals. DL-Cysteine, a racemic mixture of the sulfur-containing amino acid, is a versatile compound utilized in various research and industrial applications. Ensuring its purity is paramount to the integrity of experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial this compound preparations, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for purity assessment hinges on the specific requirements of the analysis, including the need for impurity profiling versus simple potency determination, available instrumentation, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) and Iodometric Titration are two commonly employed techniques for this purpose.
| Feature | High-Performance Liquid Chromatography (HPLC) | Iodometric Titration |
| Principle | Separation of this compound from its impurities based on their physicochemical properties (e.g., polarity, charge) followed by detection, typically by UV absorbance.[1] | Redox titration where the thiol group of cysteine is oxidized by a standard iodine solution. The amount of cysteine is determined by the volume of titrant consumed.[1] |
| Specificity | High. Capable of separating and quantifying individual impurities, including the primary impurity L-Cystine and other related substances.[1] | Low. This method determines the total amount of reducing substances in the sample and is not specific to cysteine.[1] |
| Sensitivity | High. Can detect and quantify impurities at very low levels (ppm or ppb range). | Moderate. Suitable for assaying the main component but lacks the sensitivity for trace impurity analysis.[1] |
| Quantitative Data | Provides precise quantification of both this compound and its individual impurities. | Provides a single value for the total reducing capacity, which is reported as the percentage purity of cysteine. |
| Throughput | High, especially with the use of an autosampler. | Low to moderate, as it is a manual and sequential process.[1] |
Quantitative Performance Comparison
| Parameter | HPLC (for Cysteine Enantiomers/NAC) | Iodometric Titration |
| Limit of Detection (LOD) | 0.02 - 0.1 mg/L (for D/L-Cysteine)[2][3], 0.0001 mg/mL (for NAC)[3] | Generally in the higher mg range, not suitable for trace analysis. |
| Limit of Quantification (LOQ) | 0.05 - 0.11 mg/L (for D/L-Cysteine)[2][3], 0.00018 mg/mL (for NAC)[3] | Significantly higher than HPLC, not practical for impurity quantification. |
| Linearity | Excellent, with R² values typically >0.99 over a wide concentration range.[3] | Good within a defined concentration range suitable for titration. |
| Precision (%RSD) | Typically <2% for intra- and inter-day precision.[2] | Generally acceptable for manual titration, but can be operator-dependent. |
| Accuracy (% Recovery) | Typically in the range of 95-105%.[2] | Can be affected by the presence of other reducing impurities. |
Alternative Preparation: N-Acetylcysteine (NAC)
N-Acetylcysteine (NAC) is a derivative of L-cysteine and is often used in research and clinical settings as a more stable alternative.[4] It serves as a prodrug to L-cysteine and is a precursor to the antioxidant glutathione.[4]
Comparison of this compound and N-Acetylcysteine:
| Feature | This compound | N-Acetylcysteine (NAC) |
| Stability | Prone to oxidation to form cystine, especially in neutral or alkaline solutions.[5] | More stable than cysteine due to the acetylated amino group, which reduces the susceptibility of the thiol group to oxidation. |
| Solubility | Moderately soluble in water. | More soluble in water than cysteine. |
| Applications | Used as a component in cell culture media, as a precursor in chemical synthesis, and in the food industry. | Used as a mucolytic agent, for the treatment of acetaminophen overdose, and as a nutritional supplement.[4] |
| Purity Analysis | Similar methods to this compound, with a focus on cystine as the primary impurity. | HPLC is the preferred method for purity analysis, capable of separating NAC from its main impurity, N,N'-diacetyl-L-cystine.[3] |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the determination of this compound purity and the quantification of its primary impurity, L-Cystine.
Chromatographic Conditions:
-
Column: Mixed-mode Primesep 100 (4.6 x 150 mm, 5 µm) or equivalent C18 column.[6]
-
Mobile Phase: Acetonitrile and water (e.g., 20:80 v/v) with an acidic modifier like 0.1% sulfuric acid or 0.1% trifluoroacetic acid (TFA).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Impurity Standard Solution (L-Cystine): Prepare a stock solution of L-Cystine in a similar manner. Note that L-Cystine has lower solubility in the mobile phase, and gentle heating or sonication may be required for complete dissolution.
-
Test Solution (Bulk Powder): Accurately weigh about 25 mg of the commercial this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Test Solution (Formulated Product): The sample preparation for formulated products will depend on the matrix. For nutritional supplements, it may involve extraction with a suitable solvent, followed by filtration before injection. It is crucial to ensure that the sample preparation method does not induce degradation of cysteine.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard solution, impurity standard solution, and test solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage purity of the this compound sample and the concentration of any impurities by comparing the peak areas to those of the respective standards.
Purity Assessment by Iodometric Titration
This method is suitable for determining the overall potency of this compound.
Reagents:
-
0.1 N Iodine solution
-
0.1 N Sodium thiosulfate solution
-
Starch indicator solution (1%)
-
Hydrochloric acid (HCl)
Procedure:
-
Accurately weigh a quantity of the this compound sample (e.g., 100-200 mg) and transfer it to a stoppered flask.
-
Dissolve the sample in a suitable volume of water and add a measured excess of 0.1 N iodine solution and a small amount of HCl.
-
Stopper the flask and allow the reaction to proceed in the dark for approximately 20-30 minutes.
-
Titrate the excess (unreacted) iodine with 0.1 N sodium thiosulfate solution.
-
As the endpoint is approached (the solution turns pale yellow), add a few drops of starch indicator solution. The solution will turn blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Perform a blank titration (without the cysteine sample) to determine the initial amount of iodine.
-
Calculate the percentage purity of this compound based on the amount of iodine consumed in the reaction. Each mL of 0.1 N iodine is equivalent to 12.12 mg of cysteine.
Visualizations
Experimental Workflow for Purity Assessment
Oxidation of Cysteine to Cystine
Strecker Synthesis of this compound and Potential Impurities
The Strecker synthesis is a common method for producing amino acids.[8] This pathway can introduce specific impurities if the reaction is not carefully controlled or if starting materials are impure.
References
- 1. benchchem.com [benchchem.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
DL-Cysteine: A Performance Benchmark Against Other Reducing Agents
For researchers, scientists, and drug development professionals, the choice of a reducing agent is a critical step that can significantly influence experimental outcomes, from protein stability and function to the efficacy of drug formulations. While traditional reducing agents like Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (β-ME) are widely used, DL-Cysteine is emerging as a viable alternative with unique advantages. This guide provides an objective comparison of the performance of this compound against other common reducing agents, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The selection of an appropriate reducing agent hinges on a variety of factors, including its reducing strength, stability under experimental conditions, and compatibility with downstream applications. The following table summarizes the key quantitative and qualitative performance indicators of this compound and its common alternatives.
| Feature | This compound | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (β-ME) |
| Standard Redox Potential | -0.23 V[1] | -0.33 V (at pH 7)[2][3][4] | -0.29 V[5] | -0.26 V (at pH 7)[6][7] |
| Reducing Strength | Mild | Strong | Strong | Moderate |
| Mechanism of Action | Thiol-disulfide exchange[1] | Forms a stable six-membered ring after reduction[2] | Nucleophilic attack by the phosphorus atom[8] | Thiol-disulfide exchange |
| Optimal pH Range | 2-8[1] | > 7[2][3] | 1.5-8.5[8][9] | > 7.5 |
| Stability | Hydrochloride salt enhances stability.[1] Solutions are less stable and prone to oxidation. | Prone to air oxidation, especially at basic pH.[2] Half-life of 40 hours at pH 6.5 and 1.5 hours at pH 8.5.[7] | More stable than DTT, resistant to air oxidation.[8] Unstable in phosphate buffers.[5] | Less stable than DTT in solution, volatile.[10] Half-life of >100 hours at pH 6.5 and 4 hours at pH 8.5.[7] |
| Odor & Toxicity | Odorless and non-toxic[1] | Strong, unpleasant odor and toxic. | Odorless and less toxic than DTT and β-ME.[8] | Strong, unpleasant odor and toxic. |
| Interference | Minimal interference with many assays. | Can interfere with assays involving metal ions (e.g., IMAC) and maleimide chemistry.[8] | Does not interfere with maleimide labeling or IMAC.[8][11] | Can form adducts with free cysteines. |
Experimental Protocols
To provide a framework for the objective evaluation of these reducing agents, two key experimental protocols are detailed below.
Protocol 1: Comparative Analysis of Disulfide Bond Reduction using RP-HPLC
This protocol allows for the quantitative comparison of the reduction efficiency of different agents by monitoring the reduction of a model protein with disulfide bonds, such as insulin or lysozyme, over time.
Materials:
-
Model protein with disulfide bonds (e.g., insulin, lysozyme)
-
This compound, DTT, TCEP, β-ME
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid - TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the model protein in PBS.
-
Prepare stock solutions of each reducing agent (this compound, DTT, TCEP, β-ME) in PBS at the desired concentrations.
-
-
Reduction Reaction:
-
Incubate the model protein with each reducing agent at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately stop the reduction reaction by adding the quenching solution to the aliquot.
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples using an RP-HPLC system. The reduced and intact forms of the protein will exhibit different retention times.
-
Monitor the decrease in the peak area of the intact (oxidized) protein and the increase in the peak area(s) of the reduced protein chains.
-
-
Data Analysis:
-
Calculate the percentage of reduced protein at each time point for each reducing agent.
-
Plot the percentage of reduced protein against time to determine the reduction rate for each compound.
-
Protocol 2: Determination of Reducing Efficiency using Ellman's Test (DTNB Assay)
This colorimetric assay quantifies the remaining reducing power of the agents after a set reaction time with a disulfide-containing substrate.
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
This compound, DTT, TCEP, β-ME
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of each reducing agent in the reaction buffer.
-
Prepare a stock solution of DTNB in the reaction buffer.
-
-
Reaction Setup:
-
In a cuvette or a 96-well plate, add the reaction buffer and the DTNB solution to a final concentration of 100 µM.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a specific concentration of the reducing agent to the DTNB solution.
-
Immediately begin monitoring the absorbance at 412 nm. The product of DTNB reduction, 2-nitro-5-thiobenzoate (TNB), is a yellow-colored compound.
-
-
Data Acquisition:
-
Record absorbance readings at regular intervals until the reaction plateaus, indicating completion.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction and the final extent of reduction for each reducing agent based on the absorbance values. A higher rate and final absorbance indicate greater reducing efficiency.
-
Mandatory Visualization
Signaling Pathway: Regulation of Insulin Signaling by Redox State of PTP1B
The insulin signaling pathway is crucial for glucose homeostasis. A key negative regulator of this pathway is Protein Tyrosine Phosphatase 1B (PTP1B), whose activity is dependent on the redox state of a critical cysteine residue in its active site.[6][12] Exogenous reducing agents can play a role in maintaining the active, reduced state of PTP1B, thereby modulating insulin sensitivity.
Caption: Insulin signaling pathway and the regulatory role of PTP1B redox state.
Experimental Workflow: Comparative Analysis of Reducing Agents
This workflow outlines a comprehensive approach to benchmarking the performance of different reducing agents by combining a protein reduction assay with a quantitative assessment of their reducing power.
Caption: Workflow for comparing the performance of reducing agents.
References
- 1. Regulation of PTP1B activation through disruption of redox-complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of PTP1B activation through disruption of redox-complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein Tyrosine Phosphatase regulation by Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubpbio.com [ubpbio.com]
- 11. Reactivation of oxidized PTP1B and PTEN by Thioredoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatase regulation by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for DL-Cysteine
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of responsible research. This guide provides essential safety and logistical information for the proper disposal of DL-Cysteine, offering clear, step-by-step guidance for researchers, scientists, and drug development professionals. While this compound is not generally classified as a hazardous substance, responsible management of its waste is necessary to maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Disposal Protocols
Adherence to proper disposal procedures is paramount to prevent environmental contamination and ensure workplace safety. The following protocols outline the recommended steps for disposing of this compound.
Waste Characterization and Segregation:
-
Pure this compound Waste: If the waste consists solely of this compound, it can typically be managed as non-hazardous solid waste.[1]
-
Contaminated this compound Waste: If this compound is mixed with any hazardous substances, the entire mixture must be treated as hazardous waste.[1] Follow your institution's specific guidelines for hazardous waste disposal.
-
Empty Containers: Uncleaned containers that held this compound should be treated as the product itself and disposed of accordingly.[1]
Step-by-Step Disposal Procedure:
-
Containment: Place the this compound waste into a suitable, clearly labeled, and sealed container to prevent leaks or spills.[2][3]
-
Labeling: Clearly label the waste container with "this compound" and any other components if it is a mixture.
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Professional Disposal: The most recommended and safest method for disposal is to engage a licensed professional waste disposal service.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and method, as per your laboratory's and institution's policies.[1]
Spill Management:
In the event of a this compound spill, follow these steps:
-
Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including gloves and safety goggles.[4]
-
Containment: For solid this compound, sweep up the material.[2][4] Avoid generating dust.[2]
-
Collection: Place the swept-up material and any contaminated cleaning supplies (e.g., wipes, gloves) into a sealed bag or container for disposal.[1][3]
-
Decontamination: Clean the spill area with water and appropriate cleaning agents.[1]
Key Disposal Considerations
The following table summarizes the primary considerations for the proper disposal of this compound.
| Consideration | Guideline |
| Regulatory Compliance | All disposal methods must adhere to federal, state, and local regulations.[2][6] |
| Waste Characterization | The waste generator is responsible for correctly identifying and characterizing all waste materials.[1] |
| Container Management | Keep the chemical in its original or a suitable, sealed container. Do not mix with other waste unless it is part of a characterized hazardous mixture.[1] |
| Recommended Disposal Route | As a non-hazardous waste, the preferred option is disposal through a licensed professional waste disposal service.[1] |
| Prohibited Disposal | Do not dispose of this compound with household garbage or release it into the environment.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Cysteine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of DL-Cysteine, including detailed operational and disposal plans. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[1][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, ensure that the proper engineering controls are in place and the required personal protective equipment is readily available and worn correctly.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For any procedures that may generate dust, a chemical fume hood is required.[1][2]
-
Safety Stations: Ensure that eyewash stations and safety showers are easily accessible.[1]
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles that meet European standard EN 166 or equivalent are mandatory.[1] For activities with a risk of splashing, a face shield should also be used.[1]
-
Skin Protection: Wear nitrile, neoprene, or other suitable chemical-resistant gloves.[1][4] A standard lab coat or a disposable gown should be worn to prevent skin contact.[1] An apron may also be appropriate.[4]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved N95 or N100 respirator is required.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Melting Point | 227 °C / 440.6 °F[1] |
| Oral LD50 (Rat) | 1890 mg/kg[1][5] |
| Appearance | Colorless crystalline powder[4] |
| Solubility | Soluble in water, alcohol, and acetic acid.[1][5] |
| Odor | Odorless to a stale urine-like smell.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Area Setup:
-
Designate a specific area for handling this compound.
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is functioning correctly if dust generation is anticipated.
-
Assemble all necessary materials and equipment before starting.
-
Confirm that an appropriate waste container is properly labeled and accessible.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat or gown.
-
Wear chemical safety goggles and a face shield if necessary.
-
Don the appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[1][4]
-
If required, ensure your respirator is properly fitted.
3. Handling the Chemical:
-
Avoid all personal contact, including the inhalation of dust.[1][4]
-
Use dry, clean-up procedures and avoid generating dust.[4]
-
If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
Do not eat, drink, or smoke in the handling area.[1]
4. Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place.[1][2][6]
-
Protect the container from light.[1]
-
Store away from incompatible materials, particularly strong oxidizing agents.[4][5][7]
5. After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]
-
Clean the work area and any equipment used.
-
Properly remove and dispose of gloves and any other disposable PPE.
-
Wash lab coats and other reusable protective clothing separately.[6]
Emergency Procedures
Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately using dry procedures to avoid dust generation.[4][8]
-
Sweep or vacuum the material and place it into a suitable, labeled container for waste disposal.[6][8]
-
Wash the spill site after the material has been collected.[5]
-
-
Major Spills:
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][6]
-
If Swallowed: Call a poison center or doctor if you feel unwell.[1][5] Rinse mouth.[5][6]
Disposal Plan
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[4]
-
Waste Collection:
-
Disposal:
Caption: A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. L-Cysteine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.ca [fishersci.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
